molecular formula C15H22N2O2 B1320467 Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 876316-35-7

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B1320467
CAS No.: 876316-35-7
M. Wt: 262.35 g/mol
InChI Key: PIHPTZDHTMZDGE-UHFFFAOYSA-N
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Description

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical building block of significant interest in pharmaceutical research and development, particularly for constructing novel drug candidates. Piperidine scaffolds are a common feature in biologically active molecules, and this compound serves as a versatile intermediate for the synthesis of potential therapeutics. Its structural characteristics make it particularly valuable for research targeting the central nervous system, where it can be utilized to develop compounds that modulate specific receptor activity . Furthermore, research into related benzylpiperidine derivatives has demonstrated their potential as reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is a promising target for developing agents with anti-nociceptive, anti-inflammatory, and anti-cancer properties . The piperidine core is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved medications, which underscores the utility of such intermediates in the discovery of new treatments for various conditions . This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

benzyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHPTZDHTMZDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594465
Record name Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-35-7
Record name Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and development.[1] This document outlines the synthetic route, provides detailed experimental protocols, and presents quantitative data in a structured format.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a one-step reductive amination reaction. This pathway utilizes a commercially available starting material, Benzyl 4-formylpiperidine-1-carboxylate, and reacts it with methylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride. This method is favored for its high selectivity and good yields.

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

G cluster_reagents Reagents cluster_products Product cluster_starting_material Starting Material reagents Methylamine (CH3NH2) Sodium triacetoxyborohydride (NaBH(OAc)3) Dichloromethane (DCM) product This compound starting_material Benzyl 4-formylpiperidine-1-carboxylate starting_material->product Reductive Amination

Caption: Reductive amination pathway for the synthesis.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via reductive amination.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )
Benzyl 4-formylpiperidine-1-carboxylate138163-08-3247.29
Methylamine (40% in H2O)74-89-531.06
Sodium triacetoxyborohydride (NaBH(OAc)3)56553-60-7211.94
Dichloromethane (DCM)75-09-284.93
Acetic Acid64-19-760.05
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate7487-88-9120.37

3.2. Procedure

  • To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), is added methylamine (1.2 eq, 40% in H2O).

  • The resulting mixture is stirred at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • Acetic acid (1.1 eq) is then added to the reaction mixture.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature for an additional 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

ParameterValue
Yield 85-95%
Purity >97% (by HPLC)
Appearance Colorless oil

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification process.

G start Start: Reagents dissolve Dissolve Starting Material in Dichloromethane start->dissolve add_amine Add Methylamine Solution dissolve->add_amine stir1 Stir for 1 hour (Imine Formation) add_amine->stir1 add_acid Add Acetic Acid stir1->add_acid add_reducing_agent Add Sodium Triacetoxyborohydride add_acid->add_reducing_agent stir2 Stir for 12-18 hours (Reduction) add_reducing_agent->stir2 quench Quench Reaction with Saturated NaHCO3 stir2->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine and Dry over MgSO4 extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Workflow diagram for the synthesis process.

Conclusion

The reductive amination of Benzyl 4-formylpiperidine-1-carboxylate with methylamine using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of this compound. This guide provides the necessary details for researchers and scientists to replicate this synthesis in a laboratory setting. The presented pathway is characterized by its mild reaction conditions, high yield, and the production of a high-purity final product, making it a valuable procedure in the field of drug discovery and development.

References

Physicochemical Properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a key intermediate in the synthesis of novel drug candidates, particularly those targeting the central nervous system.[1]

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that much of the currently available data is based on computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 284.78 g/mol (for hydrochloride salt)[1]
Physical Form Oil / Liquid[2][3]
Boiling Point 382.8 ± 25.0 °C (Predicted)[3]
Density 1.083 ± 0.06 g/cm³ (Predicted)[3]
pKa 10.41 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[1][2][3]

Experimental Protocols and Considerations

Determination of Melting and Boiling Points

Given that the compound is described as an oil or liquid at room temperature, the determination of a precise melting point may not be applicable.[2][3] The boiling point, which has been predicted to be 382.8 ± 25.0 °C, can be experimentally determined using techniques such as ebulliometry or differential scanning calorimetry (DSC).[3] When performing this experiment, it is crucial to consider the thermal stability of the compound, as degradation at high temperatures can lead to inaccurate measurements.

Solubility Assessment

The solubility of the compound in various solvents is a critical parameter for its use in synthesis and formulation. A standard approach to determine solubility involves adding a known amount of the compound to a specific volume of the solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, after which the concentration of the dissolved compound is measured, typically by techniques like HPLC or UV-Vis spectroscopy.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for experimental LogP determination. In this method, the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Logical Relationships of Physicochemical Properties in Drug Discovery

The interplay of various physicochemical properties is fundamental to the successful development of a drug candidate. The following diagram illustrates the logical flow and relationship between the key properties of a chemical entity like this compound and their impact on its potential as a pharmaceutical intermediate.

G Logical Flow of Physicochemical Properties in Drug Development A Molecular Structure (C14H20N2O2) B Molecular Weight (284.78 g/mol for HCl salt) A->B C Physical State (Liquid/Oil) A->C F pKa (Predicted: 10.41) A->F D Boiling Point (Predicted: 382.8 °C) C->D E Density (Predicted: 1.083 g/cm³) C->E G Solubility F->G J Formulation & Dosing G->J K Pharmacokinetics (ADME) G->K H LogP H->K I Synthetic Accessibility & Reaction Kinetics I->J J->K

Caption: Relationship of Physicochemical Properties in Drug Development.

This diagram illustrates how the fundamental molecular structure dictates basic properties, which in turn influence key developability parameters such as solubility, lipophilicity (LogP), and ultimately, the pharmacokinetic profile of a potential drug molecule derived from this intermediate.

References

In-Depth Technical Guide: Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 876316-35-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a key synthetic intermediate in the field of medicinal chemistry. Its structural motif, featuring a piperidine core with a protected nitrogen and a methylaminomethyl side chain, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, analytical characterization, and its significant applications in drug discovery, particularly for agents targeting the central nervous system (CNS). This compound serves as a crucial precursor for developing novel therapeutics for neurological disorders such as depression, anxiety, and chronic pain by enabling the synthesis of ligands for specific neurotransmitter systems.[1]

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly available, its properties can be inferred from its structure and data available for its hydrochloride salt and similar compounds.

PropertyValue (Predicted/Inferred)
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Appearance Expected to be an oil or a low-melting solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Storage Store at 2-8°C under an inert atmosphere to prevent degradation.

Synthesis

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned in a two-step process starting from the commercially available Benzyl 4-oxopiperidine-1-carboxylate.

G start Benzyl 4-oxopiperidine-1-carboxylate step1 Reductive Amination with Methylamine start->step1 product This compound step1->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Reductive Amination of Benzyl 4-oxopiperidine-1-carboxylate

This procedure is adapted from standard reductive amination protocols for the synthesis of N-substituted piperidines.

  • Materials:

    • Benzyl 4-oxopiperidine-1-carboxylate

    • Methylamine (solution in THF or as hydrochloride salt)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in DCE or DCM, add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base like triethylamine should be added.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.

    • Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard analytical techniques. The following data are predicted based on the analysis of structurally similar compounds.

Technique Expected Observations
¹H NMR Signals corresponding to the benzyl group protons (aromatic and benzylic CH₂), the piperidine ring protons, the methyl group protons, and the N-H proton of the secondary amine.
¹³C NMR Resonances for the carbonyl carbon of the carbamate, the aromatic and benzylic carbons of the benzyl group, the carbons of the piperidine ring, and the methyl carbon.
Mass Spectrometry (MS) An exact mass measurement confirming the molecular formula (C₁₅H₂₂N₂O₂), with the observation of the [M+H]⁺ ion.
Purity (HPLC) Determination of purity by High-Performance Liquid Chromatography.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Benzyl Ar-H7.25-7.40 (m, 5H)127.5-128.5, 137.0
Benzyl CH₂5.15 (s, 2H)67.0
Piperidine CH (C4)2.50-2.60 (m, 1H)50.0-52.0
Piperidine CH₂ (C2, C6)4.00-4.20 (m, 2H), 2.70-2.90 (m, 2H)43.0-45.0
Piperidine CH₂ (C3, C5)1.60-1.80 (m, 2H), 1.10-1.30 (m, 2H)29.0-31.0
N-CH₃2.45 (s, 3H)36.0
CH₂-N2.40-2.50 (m, 2H)55.0-57.0
N-H1.50-2.00 (br s, 1H)-
C=O (Carbamate)-155.0

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of various drug candidates. The N-Cbz protecting group can be readily removed by hydrogenolysis, revealing a secondary amine on the piperidine ring, which can then be further functionalized. The secondary amine on the side chain can also be a point of diversification.

G intermediate This compound deprotection N-Cbz Deprotection intermediate->deprotection functionalization Further Functionalization deprotection->functionalization cns_agents CNS Agents (e.g., Antipsychotics) functionalization->cns_agents ache_inhibitors Acetylcholinesterase Inhibitors (Alzheimer's Disease) functionalization->ache_inhibitors receptor_ligands Receptor Ligands (e.g., Sigma-1, CCR5) functionalization->receptor_ligands

Caption: Role as an intermediate in drug discovery.

Synthesis of CNS-Active Agents

The piperidine scaffold is a common feature in many CNS-active drugs. Derivatives of the title compound are used to synthesize novel antipsychotics and agents for treating neurodegenerative diseases.

Development of Acetylcholinesterase (AChE) Inhibitors

N-benzylpiperidine derivatives have been extensively studied as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. The core structure provided by this intermediate is crucial for binding to the active site of the enzyme.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While detailed public data on the compound itself is sparse, its utility is evident from the numerous applications of its derivatives in the development of novel therapeutics, particularly for CNS disorders. The synthetic and analytical information provided in this guide, though based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

Structure Elucidation of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related analogues and employs established principles of organic chemistry to predict its structural and spectroscopic characteristics. The document details a plausible synthetic route, predicted analytical data (NMR, MS, IR), and potential biological significance, offering a valuable resource for researchers working with related piperidine derivatives. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

This compound is a piperidine derivative featuring a benzyl carbamate protecting group and a methylaminomethyl substituent at the 4-position. Piperidine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including those targeting the central nervous system. This guide aims to provide a detailed technical framework for the characterization of this molecule, addressing a notable gap in the current scientific literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted based on its chemical structure and data from similar compounds.

PropertyValueSource
CAS Number 876316-35-7Chemical Abstracts Service
Molecular Formula C₁₅H₂₂N₂O₂Calculated
Molecular Weight 262.35 g/mol Calculated
Boiling Point 382.8 ± 25.0 °C (Predicted)Vendor Data
Density 1.083 ± 0.06 g/cm³ (Predicted)Vendor Data
Storage Temperature 2-8°CVendor Data

Synthesis and Purification

A plausible and efficient synthetic route for this compound is the reductive amination of Benzyl 4-formylpiperidine-1-carboxylate with methylamine. This method is widely used for the formation of C-N bonds.

Proposed Synthetic Pathway

Synthetic Pathway Benzyl_4_formylpiperidine_1_carboxylate Benzyl 4-formylpiperidine- 1-carboxylate Intermediate Schiff Base Intermediate Benzyl_4_formylpiperidine_1_carboxylate->Intermediate + Methylamine Methylamine Methylamine (CH₃NH₂) Product Benzyl 4-((methylamino)methyl)piperidine- 1-carboxylate Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

A proposed synthetic pathway for this compound.
Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (a solution in THF or ethanol, 1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to afford the pure this compound.

Spectroscopic Data and Structural Elucidation

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.40m5HAr-H (benzyl)
~5.15s2H-O-CH ₂-Ar
~4.10br d2HPiperidine C2-H (axial)
~2.80t2HPiperidine C2-H (equatorial)
~2.50d2H-CH ₂-NHCH₃
~2.45s3H-NH-CH
~1.70-1.85m3HPiperidine C3-H (axial & equatorial), Piperidine C4-H
~1.10-1.25m2HPiperidine C3-H (axial)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~155.0C =O (carbamate)
~137.0Ar-C (quaternary)
~128.5Ar-C H
~128.0Ar-C H
~127.8Ar-C H
~67.0-O-C H₂-Ar
~52.0-C H₂-NHCH₃
~44.0Piperidine C 2
~36.0Piperidine C 4
~34.0-NH-C H₃
~29.0Piperidine C 3
Mass Spectrometry
m/zInterpretation
263.17[M+H]⁺
285.15[M+Na]⁺
171.12[M - C₇H₇O]⁺ (loss of benzyloxy group)
91.05[C₇H₇]⁺ (benzyl cation)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
~3300N-H stretch (secondary amine)
~3030C-H stretch (aromatic)
~2930, ~2850C-H stretch (aliphatic)
~1695C=O stretch (carbamate)
~1495, ~1450C=C stretch (aromatic ring)
~1240C-N stretch
~1100C-O stretch

Potential Biological Significance and Signaling Pathways

General Workflow for Biological Activity Screening

Biological Screening Workflow Compound Test Compound: Benzyl 4-((methylamino)methyl)piperidine- 1-carboxylate Primary_Screen Primary Screening (e.g., Receptor Binding Assays) Compound->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Activity Detected No_Activity No Significant Activity Primary_Screen->No_Activity No Activity Secondary_Screen Secondary Screening (e.g., Functional Assays, Cell-based Assays) Hit_Identification->Secondary_Screen Lead_Optimization Lead Optimization Secondary_Screen->Lead_Optimization In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

A generalized workflow for assessing the biological activity of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the structure, synthesis, and potential characteristics of this compound. By leveraging data from analogous compounds, this document offers a predictive yet scientifically grounded resource for researchers. The detailed protocols and structured data presentation are intended to facilitate further investigation and application of this and related piperidine derivatives in drug discovery and development. Future experimental validation of the predicted data is essential for a complete structural elucidation.

Technical Guide: Spectroscopic and Synthetic Overview of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a bifunctional organic molecule containing a piperidine core, a secondary amine, and a benzyl carbamate protecting group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. Its potential applications lie in the construction of compounds targeting the central nervous system, given the prevalence of the piperidine scaffold in neuroactive drugs. This document provides a summary of its known properties and a practical guide to its synthesis and characterization based on available data and established chemical principles.

Chemical Properties and Data
PropertyValue
CAS Number 876316-35-7
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Predicted Boiling Point 382.8 ± 25.0 °C
Predicted Density 1.083 ± 0.06 g/cm³
Predicted pKa 10.41 ± 0.10
Appearance Pale yellow oil
Storage 2-8°C

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following tables provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 7.30-7.40m5HAr-H (benzyl)
~ 5.15s2HO-CH₂ -Ph
~ 4.10-4.25br d2HPiperidine CH₂ -N(ax)
~ 2.70-2.85br t2HPiperidine CH₂ -N(eq)
~ 2.45s3HN-CH₃
~ 2.40-2.50d2HPiperidine-CH-CH₂ -N
~ 1.65-1.80m3HPiperidine-CH & Piperidine-CH₂ (ax)
~ 1.10-1.25m2HPiperidine-CH₂ (eq)
~ 1.50-1.70br s1HN-H
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 155.5C =O (Carbamate)
~ 137.0Ar-C (quaternary)
~ 128.5Ar-C H
~ 128.0Ar-C H
~ 127.8Ar-C H
~ 67.0O-C H₂-Ph
~ 54.0Piperidine-CH-C H₂-N
~ 44.5Piperidine C H₂-N
~ 36.5N-C H₃
~ 36.0Piperidine-C H
~ 29.5Piperidine-C H₂
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300-3400N-H Stretch (secondary amine)
~ 2920-2950C-H Stretch (aliphatic)
~ 2850-2870C-H Stretch (aliphatic)
~ 1690-1710C=O Stretch (carbamate)
~ 1490-1510C=C Stretch (aromatic)
~ 1450-1460C=C Stretch (aromatic)
~ 1230-1250C-N Stretch (carbamate)
~ 1000-1100C-O Stretch (carbamate)
~ 730-770C-H Bend (aromatic, out-of-plane)
~ 690-710C-H Bend (aromatic, out-of-plane)
Mass Spectrometry (Predicted)
m/zAssignment
262.17 [M]⁺ (Molecular Ion)
263.18 [M+H]⁺
173.14 [M - C₇H₇O]⁺ (Loss of benzyloxy group)
154.13 [M - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group)
91.05 [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)
44.06 [C₂H₆N]⁺ (Fragment from (methylamino)methyl side chain)

Experimental Protocols

Proposed Synthesis: Reductive Amination

This synthesis involves two main stages:

  • Synthesis of the Aldehyde Intermediate: Benzyl 4-formylpiperidine-1-carboxylate.

  • Reductive Amination: Reaction of the aldehyde with methylamine to form the target compound.

Step 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

This intermediate can be prepared from commercially available Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate via oxidation.

  • Materials and Reagents:

    • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

    • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • Dissolve Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add Dess-Martin periodinane (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of sodium thiosulfate. Stir vigorously for 20 minutes until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude aldehyde.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Benzyl 4-formylpiperidine-1-carboxylate.

Step 2: Synthesis of this compound

  • Materials and Reagents:

    • Benzyl 4-formylpiperidine-1-carboxylate

    • Methylamine (solution in THF or ethanol, e.g., 2 M)

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

    • 1,2-Dichloroethane (DCE) or Methanol, anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous DCE, add methylamine solution (1.5 equivalents).

    • Add a catalytic amount of glacial acetic acid (0.1 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the final product, this compound.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound A Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate B Oxidation (e.g., Dess-Martin Periodinane) A->B C Benzyl 4-formylpiperidine-1-carboxylate B->C D Reductive Amination (Methylamine, NaBH(OAc)₃) C->D E This compound D->E

Caption: Synthetic pathway for the target compound.

Logical Relationship of Spectroscopic Characterization

G Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesized Product Purification Purified Compound Synthesis->Purification Chromatography NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for structural confirmation.

Substituted Piperidines: A Comprehensive Technical Guide to Their Research Applications in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its importance as a privileged structure in drug design.[3][4] Substituted piperidines, with their three-dimensional architecture and capacity for diverse functionalization, offer a unique platform for modulating pharmacological activity, optimizing physicochemical properties, and exploring novel chemical space.[3][5] This guide provides an in-depth exploration of the research applications of substituted piperidines, focusing on their synthesis, pharmacological activities, and role in the development of next-generation therapeutics.

Pharmacological Landscape of Substituted Piperidines

The versatility of the piperidine ring allows for its incorporation into molecules targeting a wide spectrum of diseases. Its derivatives are found in over twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for neurological disorders.[2][6]

Substituted piperidines are particularly prominent in the development of drugs targeting the central nervous system.

  • Analgesics: The piperidine moiety is a core component of potent analgesics, most notably the synthetic opioid fentanyl and its analogs.[7][8] These compounds primarily act as agonists at the μ-opioid receptor.[9] Research in this area focuses on designing derivatives with improved safety profiles, aiming to separate analgesic efficacy from adverse effects like respiratory depression. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the piperidine ring are crucial for binding affinity and selectivity for opioid receptor subtypes.[9]

  • Antipsychotics: Several antipsychotic medications, including haloperidol, risperidone, and melperone, feature a substituted piperidine ring.[10][11] These drugs often exhibit antagonist activity at dopamine and serotonin receptors, which is key to their therapeutic effect in conditions like schizophrenia.

  • Alzheimer's Disease: Donepezil, a widely used medication for Alzheimer's disease, is a piperidine derivative that functions as an acetylcholinesterase (AChE) inhibitor.[6][12] By inhibiting the breakdown of the neurotransmitter acetylcholine, it helps to improve cognitive function. Current research is exploring novel piperidine-based compounds that not only inhibit AChE but also target other pathological hallmarks of the disease, such as amyloid-beta aggregation and oxidative stress.[12] For instance, certain N-benzyl-piperidine derivatives have shown potential as multi-target agents with both AChE inhibition and free radical scavenging properties.[12]

  • Antidepressants and Anxiolytics: The selective serotonin reuptake inhibitor (SSRI) paroxetine contains a chiral piperidine ring, highlighting the importance of stereochemistry in drug design.[10][13]

Table 1: Quantitative Data for Selected CNS-Active Substituted Piperidines

Compound/DrugTarget(s)Activity MetricValueTherapeutic Application
Compound 23 (μ Opioid Agonist) μ-opioid receptor (MOR)Ki0.0034 nMAnalgesia[9]
EC500.68 nM
Emax206.5%
Donepezil Acetylcholinesterase (AChE)IC50Varies by assayAlzheimer's Disease[6]
Niraparib Precursor (6) -Optical Rotation[α]25D -25.2Anticancer[14]
(-)-Preclamol Precursor (5) -Optical Rotation[α]25D -1.1Antipsychotic[14]

The piperidine scaffold is a key component in a number of anticancer agents.[12][15] For example, Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer, contains a substituted piperidine ring.[14] The cytotoxic effects of certain piperidine derivatives have been demonstrated against various cancer cell lines.[16] Research has focused on structure-activity relationships to enhance potency and selectivity. For instance, studies on piperidine-substituted sulfonamides showed that the position of a methyl group on the piperidine ring significantly influenced anticancer activity.[12]

Piperidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[11][15] The natural alkaloid piperine, found in black pepper, exhibits antimicrobial properties.[17] Synthetic piperidines are being investigated for their activity against a range of pathogens. For example, piperidine compounds designed as analogs of the antiviral drug rimantadine have shown activity against the influenza A virus.[15]

Many piperidine alkaloids and their synthetic derivatives possess anti-inflammatory and antioxidant properties.[17][18] Piperine, for example, has been shown to exert anti-inflammatory effects.[17] Substituted piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety have been synthesized and evaluated for their antioxidant capacity, where the TEMPO group acts as a radical scavenger.[12]

Synthetic Strategies and Experimental Protocols

The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a critical area of research in organic chemistry.[1][19]

  • Hydrogenation/Reduction of Pyridines: This is a classical and widely used method for accessing the piperidine core.[1][11] Various catalysts, including ruthenium, rhodium, and palladium, are employed for the diastereoselective hydrogenation of substituted pyridines.[1][11] Recent advancements have focused on developing heterogeneous catalysts for improved recyclability and milder reaction conditions.[11]

  • Cyclization Reactions: Intramolecular cyclization of linear precursors is another powerful strategy.[1] This can involve various chemical transformations, such as the oxidative amination of non-activated alkenes catalyzed by gold(I) complexes or radical-mediated cyclizations.[1][11]

  • Catalytic Asymmetric Synthesis: The synthesis of enantiomerically pure substituted piperidines is of paramount importance, as the stereochemistry often dictates biological activity.[13] Several catalytic asymmetric methods have been developed, including:

    • Rhodium-catalyzed [2+2+2] cycloadditions to construct polysubstituted piperidines.[20]

    • Phosphine-catalyzed [4+2] annulation of imines with allenes.[21]

    • Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines.[14]

The following is a representative protocol for the rhodium-catalyzed asymmetric synthesis of 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines.[14]

Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine via Rh-catalyzed asymmetric carbometalation.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate

  • Arylboronic acid

  • [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene)

  • Chiral diene ligand (e.g., (R,R)-Ph-BPE)

  • Potassium hydroxide (KOH)

  • 1,4-Dioxane (anhydrous)

  • Methanol (anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside an inert atmosphere glovebox, a vial is charged with [Rh(cod)Cl]2 (1.0 mol %) and the chiral diene ligand (2.2 mol %). Anhydrous 1,4-dioxane is added, and the mixture is stirred for 30 minutes to form the catalyst complex.

  • To this solution, the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv) are added.

  • A solution of KOH (3.0 equiv) in anhydrous methanol is added dropwise to the reaction mixture.

  • The vial is sealed and the reaction is stirred at room temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS for completion.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

  • Subsequent reduction (e.g., via palladium-on-carbon-mediated hydrogenation) and deprotection can be performed to obtain the final 3-substituted piperidine.[14]

Objective: To determine the binding affinity (Ki) of a substituted piperidine derivative for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Radioligand (e.g., [3H]DAMGO).

  • Test compound (substituted piperidine derivative).

  • Naloxone (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction tube, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), a high concentration of naloxone (for non-specific binding), or the test compound at various concentrations.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Visual diagrams are essential for understanding the complex relationships in chemical synthesis and biological pathways.

G start Substituted Pyridine step1 Catalytic Hydrogenation start->step1 intermediate1 cis-Substituted Piperidine step1->intermediate1 step2 Epimerization or Diastereoselective Lithiation intermediate1->step2 step3 Further Functionalization intermediate1->step3 intermediate2 trans-Substituted Piperidine step2->intermediate2 intermediate2->step3 final_product Diverse Piperidine Derivatives step3->final_product

Caption: General synthetic workflow for accessing diverse substituted piperidines.

G ligand Piperidine-based μ-Opioid Agonist receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Inhibits second_messenger cAMP effector->second_messenger Conversion of ATP to cAMP downstream Neuronal Inhibition (Analgesia) second_messenger->downstream Decreased levels lead to...

Caption: Signaling pathway for a piperidine-based μ-opioid agonist.

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. The piperidine ring is often involved in such modifications to fine-tune physicochemical properties.[22][23]

  • Replacing Piperidine: To address issues like metabolic instability (often at the carbons adjacent to the nitrogen), the piperidine ring can be replaced with bioisosteres like morpholine or spirocyclic systems such as azaspiro[3.3]heptane.[23][24] These changes can increase polarity, reduce lipophilicity, and alter the vectors available for substitution, potentially leading to improved drug-like properties.[23]

  • Piperidine as a Replacement: Conversely, the three-dimensional, saturated nature of the piperidine ring makes it an excellent bioisostere for flat aromatic rings.[3] This "ring saturation" strategy can improve solubility, metabolic stability, and introduce chirality, allowing for more specific interactions with biological targets.[3]

Table 2: Comparative Physicochemical Properties for Bioisosteric Replacement

ScaffoldKey Property ChangesPotential Advantages
Piperidine Saturated, 3D shape, basic nitrogenImproved solubility, access to 3D space, key H-bond interactions.
Morpholine Increased polarity (ether oxygen)Reduced lipophilicity, potential to avoid metabolism at C4.[23]
Azaspiro[3.3]heptane Rigid, novel exit vectorsImproved metabolic stability, unique 3D shape.[23][24]
4-(Oxan-3-yl)piperidine Increased polarity and 3D characterPotential for improved solubility and metabolic stability.[22]

Conclusion and Future Outlook

Substituted piperidines are undeniably a cornerstone of modern medicinal chemistry. Their structural and functional diversity has enabled the development of numerous life-saving drugs.[8][25] The continuous evolution of synthetic methodologies, particularly in catalytic asymmetric synthesis, is paving the way for the rapid and efficient construction of increasingly complex and diverse piperidine libraries.[1][26] Future research will likely focus on leveraging these advanced synthetic tools to explore new chemical space and develop highly selective and potent modulators of novel biological targets. The application of substituted piperidines as 3D fragments in fragment-based drug discovery and as bioisosteric replacements will continue to be a valuable strategy for optimizing lead compounds and overcoming challenges in drug development.[5][27] As our understanding of disease biology deepens, the versatile piperidine scaffold is poised to remain at the forefront of therapeutic innovation.

References

An In-depth Technical Guide to Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document elucidates its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its significant role in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors. Included are structured data tables for easy reference and visual diagrams of relevant synthetic and biological pathways to facilitate a deeper understanding of its application in medicinal chemistry and drug discovery.

Introduction

This compound is a substituted piperidine derivative that has garnered significant attention in the pharmaceutical industry. Its structural motif, featuring a protected piperidine nitrogen and a reactive secondary amine, makes it a versatile building block for the synthesis of complex molecular architectures. The N-benzyl piperidine fragment is a common feature in many bioactive compounds due to its ability to engage in crucial cation-π and π-π interactions with biological targets, thereby enhancing binding affinity and efficacy.[1] This intermediate is particularly recognized for its role in the synthesis of Tofacitinib, a first-in-class Janus kinase (JAK) inhibitor approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[2][3] The synthesis and purity of this intermediate are therefore critical for the efficient and scalable production of these life-changing therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and quality control. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
CAS Number 876316-35-7[4]
Appearance Liquid
Purity ≥97%
Storage Temperature 2-8°C, protect from light
InChI Key UKMMXAXGJCWGTF-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative synthesis adapted from methodologies reported for structurally related compounds and intermediates in the synthesis of Tofacitinib.[2][5]

Synthesis Workflow

The overall synthetic strategy involves the protection of the piperidine nitrogen, followed by the introduction and modification of the functional group at the 4-position.

G cluster_0 Synthesis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate cluster_1 Synthesis of this compound A Benzyl 4-formylpiperidine-1-carboxylate B Reaction with Hydroxylamine A->B C Benzyl 4-(hydroxyiminomethyl)piperidine-1-carboxylate (Oxime) B->C D Reduction of Oxime (e.g., with H2/Raney Ni or LiAlH4) C->D E Benzyl 4-(aminomethyl)piperidine-1-carboxylate D->E F Benzyl 4-(aminomethyl)piperidine-1-carboxylate G Reductive Amination with Formaldehyde F->G H This compound G->H

Caption: General synthetic workflow for the preparation of the target intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 4-(aminomethyl)piperidine-1-carboxylate

  • Oxime Formation: To a solution of Benzyl 4-formylpiperidine-1-carboxylate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, Benzyl 4-(hydroxyiminomethyl)piperidine-1-carboxylate.

Step 2: Reduction of the Oxime

  • Dissolve the crude oxime in methanol or ethanol.

  • Add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), filter the catalyst through a bed of Celite.

  • Concentrate the filtrate under reduced pressure to obtain Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive Amination to Yield this compound

  • Dissolve Benzyl 4-(aminomethyl)piperidine-1-carboxylate (1 equivalent) in methanol.

  • Add aqueous formaldehyde (37 wt. %, 1.1 equivalents) to the solution.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Application in Drug Synthesis: Tofacitinib

This compound is a crucial intermediate in the synthesis of Tofacitinib.[2] The synthesis involves the coupling of this piperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by deprotection and subsequent functionalization.

G A Benzyl 4-((methylamino)methyl) piperidine-1-carboxylate C Coupling Reaction (Nucleophilic Aromatic Substitution) A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Protected Tofacitinib Intermediate C->D E Deprotection (Removal of Benzyl Group) D->E F Tofacitinib Core E->F G Acylation with Cyanoacetic Acid derivative F->G H Tofacitinib G->H

Caption: Role of the intermediate in the synthesis of Tofacitinib.

Biological Context: The JAK-STAT Signaling Pathway

Tofacitinib, synthesized from this compound, functions by inhibiting Janus kinases (JAKs). These are intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathway of numerous cytokines and growth factors, which are pivotal in immune response and cell growth. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade downstream of these receptors.

Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, become activated, and phosphorylate each other. They then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression. Tofacitinib exerts its therapeutic effect by blocking the activation of JAKs, thereby interrupting this signaling cascade and mitigating the inflammatory response characteristic of autoimmune diseases.[6][7]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Tofacitinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation STAT_P STAT-P (active) STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Conclusion

This compound is a high-value pharmaceutical intermediate with a critical role in the synthesis of potent therapeutics like Tofacitinib. Its well-defined structure allows for efficient and strategic incorporation into complex drug molecules. A comprehensive understanding of its properties, synthesis, and biological relevance is paramount for researchers and professionals in the field of drug development. The methodologies and information presented in this guide are intended to support the ongoing efforts in the discovery and manufacturing of innovative medicines for autoimmune and other debilitating diseases.

References

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast array of FDA-approved drugs and clinical candidates underscores its significance in the design and development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of the piperidine scaffold, detailing its impact on physicochemical properties, structure-activity relationships (SAR), and its application in targeting a diverse range of biological systems. This guide incorporates quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for professionals in the field of drug discovery.

The Physicochemical Advantage of the Piperidine Scaffold

The enduring success of the piperidine ring in drug design can be attributed to its unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]

  • Basicity and pKa: The nitrogen atom within the piperidine ring confers basicity, with a pKa of the conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[3]

  • Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse biological targets.[2][6]

  • Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilicity and hydrophilicity. This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a compound's solubility and membrane permeability to achieve desired ADME (absorption, distribution, metabolism, and excretion) properties.[2]

  • Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen atom can influence its metabolic fate. Strategic modifications, such as the introduction of spirocyclic systems, can be employed to enhance metabolic stability.[2]

Therapeutic Applications and Quantitative Structure-Activity Relationships

The versatility of the piperidine scaffold is evident in its presence in drugs targeting a wide range of therapeutic areas. The following sections summarize key quantitative data for piperidine derivatives across several major classes of drug targets.

Central Nervous System (CNS) Agents

The piperidine scaffold is a prominent feature in many drugs targeting the central nervous system, including antipsychotics, antidepressants, and analgesics.[2][6]

Antipsychotics: Dopamine D2 Receptor Antagonists

Many atypical antipsychotics incorporate a piperidine moiety that plays a key role in their binding to dopamine D2 receptors.

CompoundTargetBinding Affinity (Ki) [nM]Reference
HaloperidolD21.3[7]
RisperidoneD23.1 - 5.0[7][8]
(-)-OSU6162D2447[9]
ACR16D2> 1000[9]

Analgesics: Opioid Receptor Modulators

The piperidine core is central to the pharmacophore of many potent opioid receptor agonists and antagonists.

CompoundTargetBinding Affinity (Ki) [nM]Reference
Morphineµ6.3[10]
Fentanylµ0.39 - 1.4[11][12]
Sufentanilµ0.138[12]
Compound 52µ56.4[13]
Naloxoneµ1.518[12]
Alzheimer's Disease: Acetylcholinesterase Inhibitors

Piperidine-based compounds have been successfully developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. Donepezil is a prime example.

CompoundTargetInhibitory Concentration (IC50) [nM]Reference
Donepezil (E2020)AChE5.7[6]
Compound 19AChE1.2[14]
Compound 21AChE0.56[2]
Analogue 7AChE7320[15]
Analogue 9AChE15100[15]
Anticancer Agents

The piperidine scaffold is a key structural element in a variety of anticancer agents that act through diverse mechanisms, including the inhibition of kinases and other crucial enzymes.

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC50/EC50 (µM)Reference
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3[16]
OVCAR-8 (Ovarian)0.1 - 15.8[16]
HCT116 (Colon)-[16]
Piperidine-based benzamide derivativesPARP-1Benzamide moiety0.0083 - 0.012[17]
MDA-MB-436 (Breast)6.99 - 8.56[17]
(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)CHK1S-enantiomer of piperidine0.008[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel piperidine derivatives. This section provides protocols for key assays relevant to the therapeutic areas discussed.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.[18][19][20][21]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a D2 antagonist).

  • Test Compound: Piperidine derivative of interest.

  • Non-specific Binding Control: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]Spiperone, Haloperidol (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]Spiperone, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]Spiperone.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.[10][22][23]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: Piperidine derivative of interest.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate at 25°C for 60-120 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters.

  • Washing: Wash filters three times with ice-cold assay buffer.

  • Radioactivity Measurement: Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding, generate a competition curve, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of acetylcholinesterase activity based on the Ellman method.[1][16][17]

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: Piperidine derivative of interest.

  • Positive Control: Donepezil or physostigmine.

  • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in the assay buffer. The final concentration of DMSO should be kept below 1%.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer to all wells.

    • Add the test compound at various concentrations to the test wells.

    • Add the positive control to the respective wells.

    • Add the vehicle (buffer with DMSO) to the control wells (100% activity).

    • Add AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Add ATCI and DTNB solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams. The following diagrams are generated using the Graphviz (DOT language) to illustrate key signaling pathways modulated by piperidine-containing drugs and a typical workflow for drug discovery.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for piperidine-based anticancer agents.[24][25][26][27][28]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt signaling pathway targeted by some piperidine-based drugs.
G-Protein Coupled Receptor (GPCR) Signaling Cascade

Many piperidine-containing drugs, particularly those acting on the CNS, target G-Protein Coupled Receptors (GPCRs).[29][30][31][32]

GPCR_Signaling Ligand Ligand (e.g., Dopamine) GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates CellularResponse Cellular Response SecondMessenger->CellularResponse

A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.
Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs, including those based on the piperidine scaffold, follows a structured workflow.[33][34][35]

Drug_Discovery_Workflow Target_ID Target Identification Hit_Gen Hit Generation Target_ID->Hit_Gen Lead_Opt Lead Optimization Hit_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval Clinical->Approval

A simplified workflow for the drug discovery and development process.

Conclusion

The piperidine scaffold remains a cornerstone of modern medicinal chemistry, offering a unique and advantageous combination of physicochemical properties and synthetic tractability. Its continued prevalence in newly approved drugs is a testament to its status as a truly privileged structure. A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation and a clear comprehension of the underlying biological pathways, will undoubtedly continue to fuel the discovery and development of the next generation of innovative piperidine-containing medicines. This guide serves as a foundational resource to empower researchers in this exciting and impactful field.

References

The Strategic Role of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and its structural analogs are pivotal building blocks in the synthesis of a diverse array of compounds targeting the central nervous system (CNS). While not pharmacologically active in its own right, this piperidine-based scaffold is instrumental in the development of potent and selective agents for treating a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of its application in the discovery of novel CNS drugs, focusing on acetylcholinesterase inhibitors, dopamine D4 receptor antagonists, and histone deacetylase 6 (HDAC6) inhibitors. The content herein is intended for researchers, scientists, and drug development professionals.

The Benzylpiperidine Scaffold in CNS Drug Design

The N-benzylpiperidine motif is a recurring feature in CNS drug discovery due to its structural flexibility and three-dimensional nature, which allows for optimal interactions with biological targets.[1] This scaffold can be readily modified to fine-tune the physicochemical properties of a molecule, enhancing its efficacy, selectivity, and pharmacokinetic profile.[1] this compound serves as a key intermediate in the synthesis of compounds for neurological disorders such as depression, anxiety, and chronic pain by enabling the incorporation of this crucial pharmacophore.[2]

Applications in the Development of Acetylcholinesterase Inhibitors for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling. A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3] Several potent AChE inhibitors have been developed using the benzylpiperidine scaffold.

Quantitative Data: Acetylcholinesterase Inhibitory Activity
Compound IDModification of Benzylpiperidine CoreTargetIC50 (µM)Reference
5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAcetylcholinesterase0.03 ± 0.07[4]
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase0.41 ± 1.25[4]
20 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamideAcetylcholinesterase5.94 ± 1.08[4]
d5 N-benzyl piperidine derivativeHDAC & AcetylcholinesteraseHDAC: 0.17, AChE: 6.89[5]
d10 N-benzyl piperidine derivativeHDAC & AcetylcholinesteraseHDAC: 0.45, AChE: 3.22[5]
Experimental Protocols: Synthesis of Benzylpiperidine-Based AChE Inhibitors

A general synthetic approach for creating a library of N-benzylpiperidine carboxamide derivatives involves the coupling of a functionalized N-benzylpiperidine-4-carboxylic acid with various aryl and aromatic heterocycles.[4]

Step 1: Synthesis of N-benzyl-4-piperidinecarboxylic acid methyl ester. 4-piperidinecarboxylic acid is esterified to produce 4-piperidinecarboxylic acid methyl ester hydrochloride. This intermediate is then subjected to an alkylation reaction with benzyl bromide in the presence of a base like triethylamine to yield N-benzyl-4-piperidinecarboxylic acid methyl ester.[6]

Step 2: Hydrolysis. The methyl ester is hydrolyzed using a base such as sodium hydroxide in methanol to give N-benzyl-4-piperidinecarboxylic acid.[6]

Step 3: Amide Coupling. The resulting carboxylic acid is activated and coupled with a variety of amino-substituted aryl or heterocyclic moieties to generate a library of amide derivatives.[4]

Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

The degeneration of cholinergic neurons in the basal forebrain is a hallmark of Alzheimer's disease, leading to reduced levels of acetylcholine in the brain.[3] AChE inhibitors counteract this by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling, which is crucial for cognitive functions like memory and learning.[2][3]

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle Packaging ACh_release ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh Exocytosis AChE AChE ACh->AChE Hydrolysis AChR Muscarinic/Nicotinic ACh Receptors ACh->AChR Binding AChE_Inhibitor AChE Inhibitor (Benzylpiperidine Derivative) AChE_Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction (Cognition, Memory) AChR->Signal_Transduction

Cholinergic signaling at the synapse and the action of AChE inhibitors.

Application in the Development of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a G protein-coupled receptor, is implicated in various neurological and psychiatric conditions, including schizophrenia, bipolar disorder, and ADHD.[7] The benzylpiperidine scaffold has been successfully employed to develop selective D4 receptor antagonists.

Quantitative Data: Dopamine D4 Receptor Binding Affinity
Compound IDModification of Benzylpiperidine CoreTargetKi (nM)Reference
9j 3-methyl-1-imidazo[1,5-a]pyridine N-substituent, O-benzyl groupDopamine D4 Receptor96[8]
8b 3-fluoro-4-methoxybenzyl N-substituent, 3,4-difluorophenyl etherDopamine D4 Receptor5.5[9]
8c 3-fluoro-4-methoxybenzyl N-substituent, 3-methylphenyl etherDopamine D4 Receptor13[9]
14a 4,4-difluoropiperidine ether-basedDopamine D4 Receptor0.3[9]
Experimental Protocols: Synthesis of Benzyloxypiperidine-Based D4 Antagonists

A common synthetic route starts with a commercially available protected hydroxypiperidine.[8]

Step 1: Alkylation of the hydroxyl group. Tert-butyl 4-hydroxypiperidine-1-carboxylate is alkylated with a suitable benzyl bromide using a strong base like sodium hydride to form the benzyl ether.[8]

Step 2: Deprotection. The Boc protecting group is removed under acidic conditions to yield the free piperidine.[8]

Step 3: N-alkylation or Reductive Amination. The final target compounds are obtained by either N-alkylation with a benzyl bromide derivative or through reductive amination with an appropriate aldehyde.[8]

Signaling Pathway: Dopamine D4 Receptor Signaling

Dopamine D4 receptors are D2-like receptors that couple to Gαi, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[7] This modulation of the cAMP pathway influences downstream signaling cascades, including those involving protein kinase A (PKA). D4 receptor signaling is also known to interact with other pathways, such as the calcium calmodulin-dependent kinase II (CaMKII) pathway, to modulate emotional memory.[10]

D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates D4R_Antagonist D4R Antagonist (Benzylpiperidine Derivative) D4R_Antagonist->D4R Blocks Gi Gαi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CaMKII pathway) PKA->Downstream_Effectors Modulates

Dopamine D4 receptor signaling pathway and the action of antagonists.

Application in the Development of HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation and intracellular trafficking.[11] Its inhibition is a promising therapeutic strategy for neurodegenerative diseases.[12] Benzylpiperazine derivatives, structurally related to benzylpiperidines, have been developed as potent and CNS-penetrant HDAC6 inhibitors.[12][13]

Quantitative Data: HDAC6 Inhibitory Activity
Compound IDModification of Benzylpiperazine CoreTargetIC50 (µM)Reference
2 Benzhydryl piperazine hydroxamateHDAC60.11 ± 0.013[14]
1 (KH-259) Benzylpiperazine hydroxamateHDAC6Not specified, but effective[12][13]
8 Benzylpiperazine hydroxamateHDAC6Not specified, but effective[14]
5c Piperazine hydroxamatehHDAC833.67[15]
Experimental Protocols: Synthesis of Benzylpiperazine-Based HDAC6 Inhibitors

The synthesis of these inhibitors often involves a multi-step process.

Step 1: Synthesis of the linker. A key intermediate is synthesized, which will connect the benzylpiperazine cap group to the zinc-binding hydroxamate group.

Step 2: Coupling of the cap group. The benzylpiperazine moiety is coupled to the linker.

Step 3: Formation of the hydroxamate. The final step involves the formation of the hydroxamic acid, which is crucial for binding to the zinc ion in the active site of HDAC6.

Signaling Pathway: HDAC6 in Neurodegeneration

HDAC6 has several cytoplasmic substrates, including α-tubulin and cortactin.[13] By deacetylating α-tubulin, HDAC6 regulates microtubule-dependent processes like axonal transport, which is often impaired in neurodegenerative diseases.[11] HDAC6 is also involved in the clearance of misfolded protein aggregates through the aggresome-autophagy pathway.[1][8] Inhibition of HDAC6 can restore axonal transport and facilitate the clearance of toxic protein aggregates, offering a neuroprotective effect.[8][11]

HDAC6_Pathway cluster_transport Axonal Transport cluster_aggregation Protein Aggregation Acetylated_Tubulin Acetylated α-tubulin Microtubules Stable Microtubules Acetylated_Tubulin->Microtubules Healthy_Transport Healthy Axonal Transport Microtubules->Healthy_Transport Axonal_Transport_Cargo Mitochondria, Vesicles Healthy_Transport->Axonal_Transport_Cargo Misfolded_Proteins Misfolded Proteins Aggresome Aggresome Formation Misfolded_Proteins->Aggresome Autophagy Autophagy Aggresome->Autophagy Clearance Protein Clearance Autophagy->Clearance HDAC6 HDAC6 HDAC6->Acetylated_Tubulin Deacetylates HDAC6->Aggresome Promotes HDAC6_Inhibitor HDAC6 Inhibitor (Benzylpiperazine Derivative) HDAC6_Inhibitor->HDAC6 Inhibits

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold stands as a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a myriad of biologically active compounds and approved pharmaceuticals. Its structural versatility and capacity to engage in diverse molecular interactions have rendered it a privileged motif in the design of novel therapeutics. This technical guide delves into the core mechanisms through which piperidine derivatives exert their pharmacological effects, with a particular focus on their anticancer activities. We present a comprehensive overview of quantitative data, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways modulated by this important class of compounds.

Quantitative Data Summary: In Vitro Cytotoxicity of Piperidine Derivatives

The anticancer potential of various piperidine derivatives has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following tables summarize the IC50 values for several piperidine derivatives, providing a comparative analysis of their cytotoxic activities.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Piperine HepG2Hepatocellular Carcinoma97[1]
Hep3BHepatocellular Carcinoma58[1]
W1TROvarian Cancer (Topotecan-Resistant)Varies with treatment[2]
W1PR2Ovarian Cancer (Paclitaxel-Resistant)Varies with treatment[2]
Compound 13g (a 2-(thiophen-2-yl)-1,3,5-triazine derivative) A549Lung Carcinoma0.20 ± 0.05[3]
MCF-7Breast Adenocarcinoma1.25 ± 0.11[3]
HeLaCervical Carcinoma1.03 ± 0.24[3]
B3962 (a tetramethylpiperidine-substituted phenazine) Various Cancer Cell LinesEsophageal, Hepatocellular, ColonMean: 0.36 µg/ml[4]
B4126 (a tetramethylpiperidine-substituted phenazine) Various Cancer Cell LinesEsophageal, Hepatocellular, ColonMean: 0.47 µg/ml[4]
B4125 (a tetramethylpiperidine-substituted phenazine) Various Cancer Cell LinesEsophageal, Hepatocellular, ColonMean: 0.48 µg/ml[4]
Piperidine-Dihydropyridine Hybrid (3-fluoro substitution) A549Lung Carcinoma15.94 ± 0.201[5]
MCF-7Breast Adenocarcinoma22.12 ± 0.213[5]
Piperidine-Dihydropyridine Hybrid (cyclobutyl ring) A549Lung Carcinoma16.56 ± 0.125[5]
MCF-7Breast Adenocarcinoma24.68 ± 0.217[5]
PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) Platelet Aggregation-0.06 mM (antiplatelet activity)[6]
PD3 Platelet Aggregation-80 mM (antiplatelet activity)[6]

Key Experimental Protocols

The determination of the cytotoxic effects of piperidine derivatives is fundamental to understanding their mechanism of action. The MTT and Sulforhodamine B (SRB) assays are two of the most widely employed methods for in vitro cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives. Include a vehicle control (solvent only) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[7][8][9][10]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% acetic acid solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with slow-running tap water to remove the TCA and air dry.[9]

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.[9]

  • Dye Solubilization: Add Tris-base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathway Modulation

Piperidine derivatives often exert their effects by modulating key intracellular signaling pathways that are critical for cell survival, proliferation, and apoptosis. The PI3K/Akt, MAPK, and NF-κB pathways are frequently implicated in the mechanism of action of these compounds.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Many piperidine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Piperidine Piperidine Derivatives Piperidine->PI3K inhibit

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. Dysregulation of this pathway is common in cancer.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression Piperidine Piperidine Derivatives Piperidine->Raf may inhibit Piperidine->MEK may inhibit

Caption: MAPK signaling cascade and potential points of inhibition by piperidine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cell survival. Its aberrant activation is linked to cancer development and progression.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IKK_complex NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Piperidine Piperidine Derivatives Piperidine->IKK_complex inhibit Experimental_Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Screening (MTT, SRB assays) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (Western Blot, etc.) Cytotoxicity->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three modern and versatile methods for synthesizing functionalized piperidines, a critical scaffold in medicinal chemistry. The selected methods offer routes to variously substituted piperidines through asymmetric catalysis, one-pot tandem reactions, and direct C-H functionalization, enabling the exploration of diverse chemical space for drug discovery.

Method 1: Catalytic Asymmetric Synthesis of 3-Aryl Piperidines

This method achieves the synthesis of enantioenriched 3-substituted piperidines via a three-step process. The key step is a highly regio- and enantioselective Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative.[1] This approach provides access to valuable chiral building blocks for pharmaceuticals like Preclamol and Niraparib.[1][2]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction[2]

Materials:

  • [Rh(cod)OH]₂ (Di-μ-hydroxydirhodium bis(1,5-cyclooctadiene))

  • (S)-SEGPHOS

  • Toluene, Tetrahydrofuran (THF), Water (degassed)

  • Cesium Hydroxide (CsOH), 50 wt% aqueous solution

  • Arylboronic Acid

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

  • Diethyl ether (Et₂O)

  • Silica Gel

Procedure:

  • Catalyst Preparation: In a 7 mL vial under an argon atmosphere, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-SEGPHOS (21.4 mg, 0.035 mmol, 7 mol%).

  • Purge the vial with argon. Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (180 µL, 1 mmol, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Reaction Assembly: To the catalyst mixture, add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv).

  • Reaction: Stir the resulting mixture at 70 °C for 20 hours.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with Et₂O (5 mL). Pass the mixture through a short plug of silica gel, washing with an additional 20 mL of Et₂O.

  • Remove the solvent in vacuo. Purify the crude product by flash chromatography to yield the 3-substituted tetrahydropyridine.

  • Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation methods (e.g., Pd/C, H₂).[1]

Data Presentation

Table 1: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines [1]

EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid8598
24-Fluorophenylboronic acid8299
34-Chlorophenylboronic acid88>99
44-Methylphenylboronic acid7598
52-Naphthylboronic acid8699
63-Thienylboronic acid7197

Visualization

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Cross-Coupling cluster_final Final Product Synthesis Rh_prec [Rh(cod)OH]₂ Mix1 Rh_prec->Mix1 Ligand (S)-SEGPHOS Ligand->Mix1 Solvents Toluene/THF/H₂O Add_solvents Solvents->Add_solvents Base aq. CsOH Add_base Base->Add_base Active_Cat Active Rh(I) Catalyst Reaction_Vessel Reaction (70 °C, 20h) Active_Cat->Reaction_Vessel Mix1->Add_solvents Add_solvents->Add_base Heat Heat Add_base->Heat 70 °C, 10 min Heat->Active_Cat Arylboronic Arylboronic Acid Arylboronic->Reaction_Vessel DHP Dihydropyridine DHP->Reaction_Vessel Product_THP 3-Aryl-tetrahydropyridine Reduction Reduction (e.g., Pd/C, H₂) Product_THP->Reduction Reaction_Vessel->Product_THP Product_Pip 3-Aryl-piperidine Reduction->Product_Pip

Workflow for Asymmetric Synthesis of 3-Aryl Piperidines.

Method 2: One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides

This efficient one-pot protocol constructs N-substituted piperidines from readily available secondary halogenated amides. The method integrates amide activation, reduction, and intramolecular nucleophilic substitution into a single tandem sequence, avoiding the use of expensive metal catalysts and operating under mild conditions.[3][4]

Experimental Protocol[3][5]

Materials:

  • Secondary halogenated amide (e.g., N-benzyl-5-chloropentanamide)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2-Fluoropyridine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Amide Activation: In a dry round-bottom flask under an argon atmosphere, dissolve the secondary halogenated amide (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add 2-fluoropyridine (1.2 equiv) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Reduction and Cyclization: Add methanol (MeOH), followed by the portion-wise addition of sodium borohydride (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.

Data Presentation

Table 2: Representative Yields for the One-Pot Synthesis of N-Substituted Piperidines [3][5]

EntryHalogenated Amide SubstrateProductYield (%)
1N-benzyl-5-chloropentanamideN-benzylpiperidine85
2N-(4-methoxybenzyl)-5-chloropentanamideN-(4-methoxybenzyl)piperidine81
3N-phenethyl-5-chloropentanamideN-phenethylpiperidine78
4N-cyclohexyl-5-chloropentanamideN-cyclohexylpiperidine75
5N-benzyl-5-bromopentanamideN-benzylpiperidine88

Visualization

G cluster_workflow One-Pot Tandem Reaction Start Halogenated Amide + 2-Fluoropyridine in CH₂Cl₂ Activation Add Tf₂O (-78 °C, 30 min) Start->Activation Intermediate1 Nitrile Iminium Ion (Intermediate) Activation->Intermediate1 Reduction Add MeOH, then NaBH₄ (Warm to RT, 2h) Intermediate1->Reduction Intermediate2 Halogenated Amine (Intermediate) Reduction->Intermediate2 Cyclization Intramolecular Nucleophilic Substitution Intermediate2->Cyclization Product N-Substituted Piperidine Cyclization->Product

Logical flow of the one-pot piperidine synthesis.

Method 3: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine

Direct C-H functionalization is an atom-economical strategy to modify existing ring systems. This protocol uses a rhodium catalyst to achieve a site-selective C-H insertion at the C2 position of an N-Boc-protected piperidine with a donor/acceptor carbene generated from a diazoacetate.[6] The choice of catalyst ligand is crucial for achieving high diastereoselectivity and enantioselectivity.[7]

Experimental Protocol[6][8]

Materials:

  • N-Boc-piperidine

  • Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aryldiazoacetate (e.g., methyl phenyldiazoacetate)

  • Syringe pump

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve N-Boc-piperidine (0.75 mmol) and the rhodium catalyst (0.5 mol%) in anhydrous dichloromethane (2 mL).

  • Reagent Preparation: In a separate flask, prepare a solution of the aryldiazoacetate (0.5 mmol) in anhydrous dichloromethane (4 mL).

  • Slow Addition: Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 2 hours. The reaction is typically run at 39 °C (refluxing CH₂Cl₂).

  • Reaction Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C2-functionalized piperidine.

Data Presentation

Table 3: Rhodium-Catalyzed C2-Functionalization of N-Protected Piperidines [6][7]

EntryN-Protecting GroupCatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1BocRh₂(R-TCPTAD)₄8311:193
2BocRh₂(R-TPPTTL)₄8027:169
3BsRh₂(R-TPPTTL)₄8722:176
Data adapted from a study on N-Boc- and N-Bs-piperidine.[6] Boc = tert-butyloxycarbonyl, Bs = p-bromophenylsulfonyl.

Visualization

G cluster_pathway Catalytic Cycle for C-H Insertion Catalyst Rh₂(L)₄ Catalyst Carbene Rh-Carbene Intermediate Catalyst->Carbene + N₂ Diazo Aryldiazoacetate Diazo->Carbene Ylide Ylide Intermediate Carbene->Ylide Piperidine N-Boc-Piperidine Piperidine->Ylide C-H activation Product C2-Functionalized Piperidine Ylide->Product [1,2]-migration Product->Catalyst releases

Catalytic cycle for Rh-catalyzed C-H functionalization.

References

Application Notes and Protocols: Synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a two-step process, commencing with the oxidation of a commercially available starting material to an aldehyde intermediate, followed by a reductive amination to yield the target compound.

Reaction Pathway Overview

The synthesis proceeds via two key transformations:

  • Step 1: Oxidation - Synthesis of Benzyl 4-formylpiperidine-1-carboxylate.

  • Step 2: Reductive Amination - Synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination Starting_Material Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Intermediate Benzyl 4-formylpiperidine-1-carboxylate Starting_Material->Intermediate Swern Oxidation Final_Product This compound Intermediate->Final_Product Methylamine, Sodium Triacetoxyborohydride

Caption: Overall synthetic route to the target compound.

Data Presentation: Summary of Reaction Conditions

The following tables summarize the key quantitative data for each step of the synthesis.

Step 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

ParameterValue
Reactant Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Oxidizing Agent Swern Oxidation (Oxalyl chloride, DMSO)
Solvent Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time Not specified, reaction progress monitored
Reported Yield 100%

Step 2: Synthesis of this compound

ParameterValue
Reactant Benzyl 4-formylpiperidine-1-carboxylate
Amine Source Methylamine (solution)
Reducing Agent Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 24 hours
Reported Yield High (specific yield not reported)

Experimental Protocols

Step 1: Synthesis of Benzyl 4-formylpiperidine-1-carboxylate

This protocol is adapted from a general procedure for Swern oxidation.

Materials:

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.4 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (2.0 equivalents) in anhydrous dichloromethane to the stirred oxalyl chloride solution. Continue stirring for 15 minutes at -78 °C.

  • Add a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm slowly to -55 °C and maintain this temperature for 15 minutes.

  • Cool the mixture back down to -78 °C and slowly add triethylamine (3.0 equivalents).

  • Allow the reaction suspension to warm slowly to room temperature.

  • Quench the reaction by adding glacial acetic acid.

  • Wash the reaction mixture with water. Extract the aqueous layer with dichloromethane (2 x).

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Benzyl 4-formylpiperidine-1-carboxylate. The crude product is often of sufficient purity for the next step.

Swern_Oxidation_Workflow Start Dissolve Oxalyl Chloride in DCM at -78°C Add_DMSO Add DMSO solution Stir for 15 min Start->Add_DMSO Add_Alcohol Add Benzyl 4-(hydroxymethyl)piperidine- 1-carboxylate solution Add_DMSO->Add_Alcohol Warm_1 Warm to -55°C Hold for 15 min Add_Alcohol->Warm_1 Cool Cool to -78°C Warm_1->Cool Add_TEA Add Triethylamine Cool->Add_TEA Warm_2 Warm to Room Temp. Add_TEA->Warm_2 Quench Quench with Acetic Acid Warm_2->Quench Workup Aqueous Workup and Extraction Quench->Workup Isolate Dry and Concentrate to obtain Aldehyde Workup->Isolate

Caption: Workflow for the Swern oxidation.

Step 2: Synthesis of this compound

This protocol is a specific application of a general method for reductive amination using sodium triacetoxyborohydride.

Materials:

  • Benzyl 4-formylpiperidine-1-carboxylate

  • Methylamine solution (e.g., 2.0 M in THF or other suitable solvent)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve Benzyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Add the methylamine solution (1.0-1.2 equivalents) to the stirred solution.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to stir for 24 hours, gradually warming to room temperature.

  • Quench the reaction by adding 1 M sodium hydroxide solution until gas evolution ceases. Stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Reductive_Amination_Workflow Start Dissolve Aldehyde in DCM at 0°C Add_Amine Add Methylamine solution Start->Add_Amine Add_Reducing_Agent Add Sodium Triacetoxyborohydride Add_Amine->Add_Reducing_Agent React Stir for 24h Warming to Room Temp. Add_Reducing_Agent->React Quench Quench with 1M NaOH React->Quench Workup Aqueous Workup and Extraction Quench->Workup Isolate Dry and Concentrate to obtain Final Product Workup->Isolate Purify Purify by Column Chromatography (if necessary) Isolate->Purify

Caption: Workflow for the reductive amination.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Oxalyl chloride and its byproducts are toxic and corrosive. Handle with extreme care.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This protocol provides a reliable and scalable method for the synthesis of this compound, a valuable building block for the synthesis of more complex molecules in drug discovery and development.

Application Notes and Protocols for HPLC Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a vital heterocyclic scaffold found in a wide array of pharmaceuticals and natural products. Its presence is crucial for the biological activity of numerous drugs, making the efficient purification of piperidine derivatives a critical step in drug discovery, development, and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis and purification of these compounds.

This document provides detailed application notes and experimental protocols for the purification of piperidine derivatives using HPLC, covering both reversed-phase and chiral separation methods.

Reversed-Phase HPLC (RP-HPLC) for Achiral Purification

RP-HPLC is the most prevalent technique for the purification of piperidine derivatives, separating compounds based on their hydrophobicity.

Challenges in RP-HPLC of Piperidine Derivatives

A common issue encountered during the HPLC analysis of piperidine derivatives is peak tailing.[1] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the piperidine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] Peak tailing can lead to poor resolution and inaccurate quantification.

Strategies to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (typically 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can mask the active silanol sites, thereby improving peak symmetry.[1]

  • Column Selection: Employing modern, high-purity, end-capped columns or specialized columns designed for basic compounds can significantly reduce peak tailing.[1]

Method Development and Optimization

A systematic approach to method development is crucial for achieving optimal separation.

Logical Workflow for RP-HPLC Method Development

cluster_0 Method Development Start Define Separation Goal Scouting Scouting Gradient (e.g., 5-95% ACN over 20 min) Start->Scouting Column_Screen Column Screening (C18, Phenyl, Polar-Embedded) Scouting->Column_Screen pH_Screen Mobile Phase pH Screening (e.g., pH 3, 7, 10) Column_Screen->pH_Screen Optimization Gradient Optimization (Focused Gradient) pH_Screen->Optimization Prep_Scale Scale-up to Preparative HPLC Optimization->Prep_Scale

Caption: Logical workflow for RP-HPLC method development.

Experimental Protocol: General RP-HPLC Purification

Objective: To purify a piperidine derivative from a crude reaction mixture.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Crude sample of the piperidine derivative

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the solution through a 0.45 µm syringe filter.[2]

  • Analytical Method Development:

    • Perform a scouting gradient on an analytical HPLC system (e.g., 4.6 mm ID column) to determine the approximate elution time of the target compound. A common scouting gradient is 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 20 minutes.

    • Optimize the gradient to achieve good resolution between the target compound and impurities. A shallower, focused gradient around the elution point of the target compound is often effective.[2]

  • Preparative Scale-Up:

    • Scale the analytical method to a preparative column (e.g., 20-50 mm ID) with the same stationary phase.[3]

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the prepared sample onto the equilibrated preparative column.

  • Fraction Collection: Collect fractions corresponding to the product peak based on UV detection (e.g., 254 nm).

  • Analysis and Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Quantitative Data Summary: RP-HPLC Conditions
Compound ClassStationary PhaseMobile Phase AMobile Phase BGradient ExampleDetectionReference
General Piperidine DerivativesC18, 5 µmWater + 0.1% TFAACN + 0.1% TFA5-95% B over 20 min (scouting)UV 254 nm[2]
4-chloro-1-methyl-piperidineNewcrom R1WaterAcetonitrile with Phosphoric AcidIsocraticMS-compatible (use Formic Acid)[4]
Piperidine PROTACsC18 or Phenyl-HexylWater + 0.1% TFAACN + 0.1% TFA35-55% B over 30-40 min (focused)UV 254/280 nm[2]

Pre-column Derivatization for UV-Inactive Piperidines

Simple piperidine and some of its derivatives lack a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging. Pre-column derivatization with a UV-active reagent can overcome this limitation.

Experimental Protocol: Derivatization with 4-Toluenesulfonyl Chloride (TsCl)

Objective: To derivatize a piperidine derivative lacking a chromophore for HPLC-UV analysis.

Materials:

  • Piperidine-containing sample

  • 4-Toluenesulfonyl chloride (TsCl) solution in acetonitrile

  • Sodium bicarbonate buffer

  • Primary amine solution (for quenching, optional)

  • Heating block or water bath

Procedure:

  • To an aliquot of the sample solution, add an excess of the TsCl solution.

  • Add the basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

  • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for 30-60 minutes.[5]

  • Cool the reaction mixture to room temperature.

  • (Optional) Quench the reaction by adding a small amount of a primary amine solution to consume excess TsCl.

  • Dilute the final solution with the mobile phase and inject it into the HPLC system.[5]

Quantitative Data Summary: Derivatized Piperidine Analysis
ParameterConditionReference
Derivatizing Reagent4-Toluenesulfonyl Chloride[5][6]
HPLC ColumnInertsil C18 (250 x 4.6 mm, 5 µm)[6]
Mobile PhaseWater with 0.1% Phosphoric Acid : Acetonitrile (32:68, v/v)[6]
Flow Rate1.0 mL/min[6]
Column Temperature30°C[6]
DetectionUV[6]

Chiral HPLC for Enantiomeric Separation

The enantiomers of a chiral piperidine derivative can exhibit different pharmacological and toxicological profiles. Chiral HPLC is a powerful technique for their separation and quantification.

Chiral Stationary Phases (CSPs)

The choice of the CSP is critical for successful enantiomeric separation. Polysaccharide-based CSPs are widely used and have broad selectivity for a variety of chiral compounds, including amines.[7]

  • Polysaccharide-based CSPs: Derivatives of amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® IA, IB, IC) are highly effective.[7]

  • Cyclofructan-based CSPs: These have also shown high success rates for separating primary amines.[7]

Experimental Workflow for Chiral HPLC Purification

cluster_1 Chiral Purification Workflow Sample_Prep Prepare Racemic Sample CSP_Screen Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclofructan) Sample_Prep->CSP_Screen Mobile_Phase_Opt Optimize Mobile Phase (Solvents & Additives) CSP_Screen->Mobile_Phase_Opt Analytical_Sep Achieve Baseline Separation (Analytical Scale) Mobile_Phase_Opt->Analytical_Sep Prep_Scale_Chiral Scale-up to Preparative Chiral HPLC Analytical_Sep->Prep_Scale_Chiral Fraction_Collection Collect Enantiomer Fractions Prep_Scale_Chiral->Fraction_Collection Purity_Analysis Analyze Enantiomeric Purity Fraction_Collection->Purity_Analysis

Caption: Workflow for chiral HPLC purification of piperidine derivatives.

Experimental Protocol: Chiral Separation of Piperidine Enantiomers

Objective: To separate the enantiomers of a chiral piperidine derivative.

Materials:

  • Racemic piperidine derivative

  • HPLC-grade n-hexane

  • HPLC-grade ethanol or isopropanol

  • Basic additive (e.g., diethylamine - DEA) or acidic additive (e.g., trifluoroacetic acid - TFA)

  • Chiral HPLC column (e.g., CHIRALPAK® IA)

Procedure:

  • Sample Preparation: Dissolve the racemic sample in the mobile phase or a compatible solvent.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Method Development (Analytical Scale):

    • Screen different mobile phase compositions (e.g., varying ratios of hexane/ethanol) and additives (e.g., 0.1% DEA for basic compounds).

    • Optimize the flow rate and column temperature to achieve the best resolution.

  • Preparative Scale-Up:

    • Once baseline separation is achieved on an analytical scale, scale up the method to a preparative chiral column of the same chemistry.

    • Increase the injection volume for preparative loading.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to each enantiomer.

    • Re-inject an aliquot of each collected fraction onto the analytical chiral column to confirm enantiomeric purity.

    • Pool the pure fractions and remove the solvent.

Quantitative Data Summary: Chiral HPLC Conditions
AnalyteChiral Stationary PhaseMobile PhaseFlow RateTemperatureDetectionReference
(R)-N-tert-Butoxy Carbonyl-piperidine-3-Carboxylic Acid HydrazideChiralpak IA (5 µm)n-hexane : ethanol (70:30, v/v)1.0 mL/min30°CUV 225 nm[8]
(R)-piperidin-3-amine (as derivatized)Chiralpak AD-H0.1% diethyl amine in ethanol0.5 mL/minN/AUV 228 nm[4]
General Chiral AminesPolysaccharide or Cyclofructan-basedHexane/Alcohol or ACN/Methanol with additives (DEA, TFA)1.0 mL/minAmbientUV[7]

Conclusion

The successful purification of piperidine derivatives by HPLC relies on a systematic approach to method development, taking into account the physicochemical properties of the target compound and potential impurities. For achiral separations, RP-HPLC using C18 columns with optimized mobile phases is the workhorse method. For non-UV active piperidines, pre-column derivatization is a viable strategy. Chiral HPLC with polysaccharide-based stationary phases offers excellent capabilities for resolving enantiomers, which is often a critical step in the development of chiral drugs. The protocols and data presented here serve as a comprehensive guide for researchers to develop robust and efficient HPLC purification methods for this important class of compounds.

References

Analytical Techniques for the Characterization of Piperidine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine motif is a ubiquitous structural feature in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence in numerous clinically approved drugs highlights its significance as a privileged scaffold in medicinal chemistry. The precise characterization of piperidine-containing compounds is therefore of paramount importance in drug discovery, development, and quality control. This document provides detailed application notes, experimental protocols, and comparative data for the key analytical techniques employed in the structural elucidation and quantification of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of piperidine-based compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms, the stereochemistry of substituents, and the conformational dynamics of the piperidine ring. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in assigning complex spectra and establishing through-bond and through-space correlations.

Experimental Protocol: ¹H and ¹³C NMR of a Substituted Piperidine

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the piperidine compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure the solvent does not have signals that overlap with key analyte resonances.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a longer relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Quantitative Data: NMR Chemical Shifts (ppm) for Piperidine Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
PiperidineCDCl₃α-CH₂: 2.79, β-CH₂: 1.58, γ-CH₂: 1.46-1.58, NH: 2.04α-C: 47.8, β-C: 27.4, γ-C: 25.4[1]
N-MethylpiperidineCDCl₃α-CH₂: 2.25, β-CH₂: 1.55, γ-CH₂: 1.45, N-CH₃: 2.15α-C: 56.9, β-C: 26.5, γ-C: 24.6, N-CH₃: 46.8[2]
1-(3-methylbenzyl)piperidineDMSO-d₆Aromatic: 7.44-7.61, Benzyl-CH₂: 3.77, α-CH₂: 2.70, β/γ-CH₂: 1.78-1.89Aromatic: 125.85-138.55, Benzyl-C: 62.94, α-C: 53.93, β-C: 25.57, γ-C: 24.05[3]
4-(1-pyrrolidinyl)piperidine (e-e conformer)CDCl₃H2/H6 (ax): 2.50, H2/H6 (eq): 3.03, H3/H5 (ax): 1.40, H3/H5 (eq): 1.86, H4: 2.31C2/C6: 51.5, C3/C5: 32.5, C4: 63.8[4]

Visualization: Logical Workflow for NMR-Based Structure Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve in Deuterated Solvent Acq_1D 1D NMR (¹H, ¹³C) Prep->Acq_1D Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Proc Fourier Transform, Phasing, Baseline Correction Acq_1D->Proc Assign_2D Establish Connectivity (¹H-¹H, ¹H-¹³C) Acq_2D->Assign_2D Assign_1D Assign Signals (Chemical Shift, Integration, Multiplicity) Proc->Assign_1D Assign_1D->Assign_2D Stereo Determine Stereochemistry (NOESY, Coupling Constants) Assign_2D->Stereo Structure Propose Structure Stereo->Structure

NMR-based structure elucidation workflow.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of piperidine-based compounds. When coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it allows for the analysis of complex mixtures. Fragmentation patterns obtained through techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provide valuable structural information. For piperidine derivatives, common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and ring-opening reactions.

Experimental Protocol: GC-MS Analysis of a Volatile Piperidine Derivative

  • Sample Preparation:

    • Prepare a stock solution of the piperidine derivative in a volatile organic solvent (e.g., methanol, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution.

    • If the compound is not sufficiently volatile or exhibits poor chromatographic behavior, derivatization may be necessary. A common method is acylation of the piperidine nitrogen with reagents like pentafluorobenzoyl chloride.[1]

  • GC-MS Instrumental Parameters:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Injector: Split/splitless injector, with the temperature set to 250-280°C.

      • Oven Program: A temperature gradient program should be optimized to achieve good separation. For example, an initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to a value sufficiently above the expected molecular weight of the compound.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺·) if present.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for confirmation.

Quantitative Data: Common Mass Spectral Fragments (m/z) of Piperidine Derivatives

CompoundIonizationMolecular Ion (M⁺· or [M+H]⁺)Major Fragment Ions (m/z) and Proposed StructuresReference
PiperidineEI8584 ([M-H]⁺), 70 ([M-CH₃]⁺), 56, 43[5][6]
N-BenzylpiperidineEI17591 ([C₇H₇]⁺, tropylium ion), 84 ([C₅H₁₀N]⁺)[7]
1-(tert-butyl)piperidineEI141126 ([M-CH₃]⁺), 57 ([C₄H₉]⁺)[2]
Piperidine Alkaloid (e.g., Cassine)ESI-MS/MS326 ([M+H]⁺)308 ([M+H-H₂O]⁺), 298, 280[8]

Visualization: Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_injection Injection cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Dissolve Dissolve in Volatile Solvent Derivatize Derivatization (Optional) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject GC_Sep Gas Chromatographic Separation Inject->GC_Sep Ionize Electron Ionization GC_Sep->Ionize Mass_Analyze Mass Analysis Ionize->Mass_Analyze Detect Detection Mass_Analyze->Detect Analyze_Spectrum Analyze Mass Spectrum Detect->Analyze_Spectrum Library_Search Library Search Analyze_Spectrum->Library_Search Identify Identify Compound Library_Search->Identify

GC-MS analysis workflow.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a versatile and widely used technique for the separation, quantification, and purity assessment of piperidine-containing compounds.[9] Reversed-phase HPLC is the most common mode of separation. Detection can be challenging for piperidine derivatives that lack a UV chromophore. This limitation can be overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column or post-column derivatization with a UV-active agent.

Experimental Protocol: RP-HPLC-UV Analysis of a Piperidine-Based Drug

  • Instrumentation and Reagents:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • An acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection Wavelength: Selected based on the UV absorbance maximum of the analyte. If the compound has a phenyl group, a wavelength around 254 nm is often used.

    • Injection Volume: 5-20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving it in the same solvent as the standards to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Assess the purity of the sample by calculating the area percentage of the main peak.

Quantitative Data: HPLC Method Validation Parameters

ParameterPiperine[10]Derivatized Piperidine[11]
Linearity Range5 - 50 µg/mL0.44 - 53.33 µg/mL
Correlation Coefficient (r²)0.99990.9996
Accuracy (% Recovery)101.3%101.82%
Precision (%RSD)0.38% (Repeatability)0.6%
Limit of Detection (LOD)0.015 µg/mL0.15 µg/mL
Limit of Quantification (LOQ)0.044 µg/mL0.44 µg/mL

X-ray Crystallography

Application Note: X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a compound in the solid state. It provides precise information on bond lengths, bond angles, and the conformation of the piperidine ring and its substituents. This technique is invaluable for confirming the absolute stereochemistry of chiral centers.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Obtaining high-quality single crystals is the most critical step.

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion.

    • Screen a variety of solvents and solvent systems to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in an X-ray diffractometer.

    • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam while rotating it.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to improve the model.

  • Data Analysis:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and torsional angles.

    • Visualize the molecular structure and crystal packing.

Quantitative Data: Comparative Crystallographic Data for Piperidine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-oneC₂₄H₂₃NOMonoclinicP2₁/n9.891830.604212.387892.426[12]
1,2-dimorpholinoethaneC₁₀H₂₀N₂O₂MonoclinicP2₁/n6.04308.080511.170097.475[13]
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideC₂₆H₂₆BrFN₄O₂TriclinicP-17.160610.483214.693397.046[4]

Signaling Pathways Involving Piperidine-Based Compounds

Piperine, a major alkaloid from black pepper, has been shown to modulate several key signaling pathways implicated in cancer progression.[14]

Visualization: PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β) Akt->Downstream activates/inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response GrowthFactor Growth Factor GrowthFactor->RTK Piperine Piperine Piperine->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/Akt signaling pathway and the inhibitory action of piperine.

Visualization: NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression Stimulus Pro-inflammatory Stimulus Stimulus->Receptor Piperine Piperine Piperine->IKK_complex inhibits

References

Application Notes and Protocols for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate in GPCR Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and its derivatives represent a versatile scaffold for the development of potent and selective ligands for G-protein coupled receptors (GPCRs). The inherent structural features of the benzylpiperidine core, including a basic nitrogen atom and aromatic moiety, provide crucial interaction points for binding to various GPCR targets. This document provides detailed application notes and protocols for utilizing this chemical scaffold in the discovery and characterization of novel GPCR ligands, with a focus on opioid and dopamine receptor systems.

Application Notes

The benzylpiperidine scaffold has demonstrated significant potential in the development of ligands for a range of GPCRs, including opioid, dopamine, and serotonin receptors. The versatility of this scaffold allows for systematic chemical modifications to optimize binding affinity, selectivity, and functional activity.

Dual-Target Ligand Design: Opioid and Sigma-1 Receptors

Recent studies have highlighted the potential of benzylpiperidine derivatives as dual-acting ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual-target approach is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids. A notable example is compound 52 , a benzylpiperidine derivative, which has demonstrated high affinity for both MOR and σ1R.[1]

Dopamine Receptor Antagonists

Derivatives of the benzyloxy piperidine scaffold have been successfully developed as antagonists for the dopamine D4 receptor (D4R). These antagonists have potential applications in the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies on these compounds have provided valuable insights into the structural requirements for potent and selective D4R antagonism.

Quantitative Data Summary

The following tables summarize the binding affinities of representative benzylpiperidine derivatives for their respective GPCR targets. It is important to note that this data is for derivatives of the core scaffold and not for this compound itself.

Table 1: Binding Affinities of Benzylpiperidine Derivative (Compound 52) for Opioid and Sigma-1 Receptors [1]

CompoundReceptorKi (nM)
52µ-Opioid Receptor (MOR)56.4
Sigma-1 Receptor (σ1R)11.0

Table 2: Binding Affinities of Benzyloxy Piperidine Derivatives for the Dopamine D4 Receptor [2]

CompoundKi (nM)
8g>1000
8j188
8p166
8s319
8w165
9a167
9c166
9d134
9j96

Experimental Protocols

I. Synthesis of Benzylpiperidine Derivatives

A general synthetic scheme for the preparation of benzylpiperidine derivatives involves the reductive amination of a suitable piperidone precursor followed by N-alkylation or N-arylation.

Example Synthesis of a Benzyloxy Piperidine Derivative: [2]

  • Alkylation: To a solution of tert-butyl (S)-3-hydroxypiperidine-1-carboxylate in a suitable solvent, add sodium hydride (NaH) and the desired benzyl bromide (BnBr) to form the benzyl ether.

  • Boc Deprotection: Remove the tert-butyloxycarbonyl (Boc) protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • N-Alkylation/Reductive Amination: The resulting secondary amine can be further modified by:

    • N-Alkylation: Reacting with an appropriate alkyl halide in the presence of a base (e.g., Cs2CO3).

    • Reductive Amination: Reacting with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)3).

cluster_synthesis Synthesis Workflow Start Boc-protected hydroxypiperidine Alkylation Alkylation (NaH, BnBr) Start->Alkylation Boc_Ether Boc-protected Benzyl Ether Alkylation->Boc_Ether Deprotection Boc Deprotection (TFA or HCl) Boc_Ether->Deprotection Amine Secondary Amine Intermediate Deprotection->Amine N_Alkylation N-Alkylation (Alkyl Halide, Base) Amine->N_Alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Amine->Reductive_Amination Final_Product Final Benzylpiperidine Derivative N_Alkylation->Final_Product Reductive_Amination->Final_Product

Caption: General synthetic workflow for benzylpiperidine derivatives.

II. Radioligand Binding Assay for GPCRs

This protocol is a general guideline for determining the binding affinity (Ki) of test compounds.

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., MOR, D4R).

  • Radioligand specific for the target receptor (e.g., [3H]DAMGO for MOR, [3H]spiperone for D4R).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Test compounds (benzylpiperidine derivatives) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well plates.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle control.

    • Radioligand.

    • Cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_binding_assay Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Assay_Setup Set up 96-well Plate (Buffer, Compound, Radioligand, Membranes) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

III. Functional GPCR Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. Common functional assays for GPCRs include cAMP and calcium flux measurements.

A. cAMP Assay (for Gs- and Gi-coupled receptors)

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation.

Materials:

  • Cells expressing the GPCR of interest.

  • Assay medium (e.g., HBSS with IBMX, a phosphodiesterase inhibitor).

  • Forskolin (for Gi-coupled receptors).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Gs-coupled receptors (agonist mode): Add test compounds at various concentrations and incubate.

    • For Gi-coupled receptors (agonist mode): Pre-incubate with test compounds, then stimulate with forskolin to induce cAMP production.

    • Antagonist mode: Pre-incubate with test compounds, then stimulate with a known agonist.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a compatible detection kit according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

cluster_cAMP_pathway GPCR-cAMP Signaling Pathways cluster_Gs Gs-coupled cluster_Gi Gi-coupled Gs_Ligand Agonist Gs_GPCR Gs-GPCR Gs_Ligand->Gs_GPCR Gs Gs Gs_GPCR->Gs AC_Gs Adenylate Cyclase Gs->AC_Gs cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Gi_Ligand Agonist Gi_GPCR Gi-GPCR Gi_Ligand->Gi_GPCR Gi Gi Gi_GPCR->Gi AC_Gi Adenylate Cyclase Gi->AC_Gi cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Forskolin Forskolin Forskolin->AC_Gi

Caption: Signaling pathways for Gs- and Gi-coupled GPCRs.

B. Calcium Flux Assay (for Gq-coupled receptors)

This assay measures changes in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing the Gq-coupled GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS).

  • Test compounds.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Seeding and Dye Loading: Seed cells in a 96-well plate. On the day of the assay, load the cells with a calcium-sensitive dye according to the dye manufacturer's protocol.

  • Compound Injection and Signal Reading: Place the plate in the fluorescence plate reader. Inject the test compounds at various concentrations and immediately measure the fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence signal to determine the peak response. Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

cluster_calcium_pathway Gq-coupled GPCR Signaling Pathway Ligand Agonist GPCR Gq-GPCR Ligand->GPCR Gq Gq GPCR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ ↑ ER->Ca2

References

Application Notes and Protocols for N-Boc Protection of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-Boc protection of piperidines, a critical step in the synthesis of numerous pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group is widely used to temporarily block the reactivity of the piperidine nitrogen, enabling selective modifications at other positions of the ring.[1] This document outlines common protocols, presents quantitative data for comparison, and includes visualizations to clarify the experimental workflow and reaction mechanism.

Introduction

The piperidine scaffold is a prevalent structural motif in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The N-Boc protecting group offers a robust and versatile strategy for piperidine functionalization. It is stable under a wide range of reaction conditions, including basic, reductive, and oxidative environments, and can be readily removed under mild acidic conditions.[1] This orthogonality allows for selective deprotection without affecting other sensitive functional groups within a molecule.[1][2]

Reaction Mechanism

The N-Boc protection of a piperidine proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The subsequent collapse of the tetrahedral intermediate and loss of a tert-butoxycarbonyl group as tert-butanol and carbon dioxide yields the N-Boc protected piperidine.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Piperidine Piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate NBocPiperidine N-Boc Piperidine Intermediate->NBocPiperidine Collapse & Elimination Byproducts tert-Butanol + CO₂ Intermediate->Byproducts

Caption: Reaction mechanism for N-Boc protection of piperidine.

Experimental Protocols

Several methods can be employed for the N-Boc protection of piperidines. The choice of protocol may depend on the specific piperidine derivative, available reagents, and desired scale. Below are two common and effective protocols.

Protocol 1: Standard N-Boc Protection using Di-tert-butyl dicarbonate and a Base

This is the most common method for N-Boc protection of amines.

Materials:

  • Piperidine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in the chosen solvent (DCM or THF).

  • Add the base (e.g., Triethylamine, 1.1 eq) to the solution.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous ammonium chloride solution.[4]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Boc Protection using Di-tert-butyl dicarbonate with DMAP as a Catalyst

This method is particularly useful for less reactive amines.

Materials:

  • Piperidine derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in dry THF.

  • Add DMAP (0.1-0.2 eq) to the solution.[3]

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq).[3]

  • Stir the mixture at room temperature for 12 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated NH₄Cl solution.[3]

  • Extract the mixture with EtOAc.[3]

  • Wash the combined organic layers with brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[3]

  • Purify the residue by flash chromatography on silica gel.[3]

Experimental Workflow

The following diagram illustrates a general workflow for the N-Boc protection of a piperidine derivative.

experimental_workflow start Start dissolve Dissolve Piperidine Derivative and Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography (if necessary) dry->purify end N-Boc Protected Piperidine purify->end

Caption: General experimental workflow for N-Boc protection.

Quantitative Data Summary

The following table summarizes representative quantitative data from various N-Boc protection reactions of piperidine derivatives.

Starting MaterialReagentsSolventTime (h)Yield (%)PurityReference
Pyrrolidine(Boc)₂O, TEADCM1100-[3]
3-Aminopiperidine(Boc)₂O, aq. NaOHEthanol191.5-[5]
(R)-(1-benzylpiperidin-3-yl)carbamic acid tert-butyl esterH₂, 10% Pd/CMethanol39795%[5]
N-benzyl-3-hydroxy piperidine(Boc)₂O, 10% Pd/C, H₂Methanol579>98%[6]
1,2,3,6-Tetrahydropyridine(Boc)₂OTHFOvernight89-[7]

¹H NMR Data for Representative N-Boc Protected Piperidines

CompoundSolvent¹H NMR (δ, ppm)Reference
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylateCDCl₃1.27 (3H, s), 1.46 (9H, s), 1.50-1.58 (4H, m), 3.20-3.27 (2H, m), 3.64-3.76 (2H, m)[4]
N-BOC-4-methyl-4-hydroxypiperidineCDCl₃1.25 (s, 3H), 1.45 (s, 9H), 1.66 (s, 1H), 3.16-3.29 (m, 2H), 3.64-3.76 (m, 2H)[4]

References

Application Notes and Protocols for the Scale-up Synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical development. The described methodology is a robust and scalable three-step process designed for high yield and purity, commencing from commercially available 1-Boc-4-(aminomethyl)piperidine. The protocols herein offer detailed experimental procedures, quantitative data summarized in tables, and visual diagrams to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence. This strategy leverages a protecting group interchange followed by a selective N-methylation, ensuring high yields and purity suitable for large-scale production.

The overall synthetic pathway is as follows:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-(aminomethyl)piperidine under acidic conditions to yield 4-(aminomethyl)piperidine.

  • Cbz Protection: Introduction of the carboxybenzyl (Cbz or Z) protecting group onto the piperidine nitrogen to form Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

  • Reductive N-Methylation: Selective methylation of the primary amino group via reductive amination with formaldehyde and a suitable reducing agent to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected inputs and outputs for a laboratory-scale synthesis, which can be proportionally scaled for pilot plant production.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1 Boc Deprotection1-Boc-4-(aminomethyl)piperidineHydrochloric AcidDioxane/Methanol>95>98
2 Cbz Protection4-(Aminomethyl)piperidine dihydrochlorideBenzyl Chloroformate, TriethylamineDichloromethane85-95>97
3 Reductive N-MethylationBenzyl 4-(aminomethyl)piperidine-1-carboxylateFormaldehyde, Sodium triacetoxyborohydrideDichloromethane80-90>98

Experimental Protocols

Step 1: Boc Deprotection of 1-Boc-4-(aminomethyl)piperidine

Objective: To remove the Boc protecting group to yield the free piperidine amine.

Materials:

  • 1-Boc-4-(aminomethyl)piperidine (1.0 eq)

  • 4 M HCl in Dioxane (3.0 eq)

  • Methanol (5 vol)

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve 1-Boc-4-(aminomethyl)piperidine in methanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the 4 M HCl in dioxane solution to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain a solid.

  • Triturate the solid with diethyl ether, filter, and wash the solid with diethyl ether to yield 4-(aminomethyl)piperidine dihydrochloride as a white solid.

  • Dry the product under vacuum.

Step 2: Cbz Protection of 4-(Aminomethyl)piperidine

Objective: To protect the piperidine nitrogen with a Cbz group.

Materials:

  • 4-(Aminomethyl)piperidine dihydrochloride (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (10 vol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend 4-(aminomethyl)piperidine dihydrochloride in dichloromethane in a reaction vessel.

  • Cool the suspension to 0-5 °C.

  • Slowly add triethylamine to the mixture and stir for 15-20 minutes.

  • In a separate flask, dissolve benzyl chloroformate in dichloromethane.

  • Add the benzyl chloroformate solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive N-Methylation

Objective: To selectively methylate the primary amine.

Materials:

  • Benzyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq)

  • Aqueous Formaldehyde (37 wt. % in H₂O) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (10 vol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve Benzyl 4-(aminomethyl)piperidine-1-carboxylate in dichloromethane in a reaction vessel.

  • Add aqueous formaldehyde to the solution and stir for 30 minutes at room temperature.

  • Cool the mixture to 0-5 °C.

  • Add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway Synthetic route for the target compound. A 1-Boc-4-(aminomethyl)piperidine B 4-(Aminomethyl)piperidine A->B HCl/Dioxane C Benzyl 4-(aminomethyl)piperidine-1-carboxylate B->C Cbz-Cl, TEA D This compound C->D HCHO, NaBH(OAc)₃

Caption: Synthetic route for the target compound.

Experimental Workflow Diagram

Experimental_Workflow Overall experimental workflow. process_node process_node start_end_node start_end_node start Start deprotection Step 1: Boc Deprotection start->deprotection protection Step 2: Cbz Protection deprotection->protection methylation Step 3: N-Methylation protection->methylation purification Purification methylation->purification analysis Analysis (LC-MS, NMR) purification->analysis end Final Product analysis->end

Caption: Overall experimental workflow.

Application Notes and Protocols for Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and use of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS Number: 876316-35-7) in a laboratory setting. This compound is a valuable intermediate in pharmaceutical research, particularly in the synthesis of novel drug candidates targeting the central nervous system.[1] Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Safety and Handling

1.1 Hazard Summary

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE) and engineering controls must be utilized to minimize exposure.

1.2 Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[5][6][7][8] A chemical fume hood is recommended for all procedures that may generate dust, aerosols, or vapors.[9] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6][8]

1.3 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent contact with the skin, eyes, and respiratory tract.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][9] A face shield may be required for splash-prone operations.To prevent eye irritation or serious eye damage from splashes or airborne particles.[9]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber).[9]To prevent skin contact and potential irritation.[3][7]
Skin and Body Protection Laboratory coat. Additional protective clothing, such as an apron or boots, should be worn based on the scale of the operation to prevent skin exposure.[5][9]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Generally not required when adequate ventilation and engineering controls are in use.[5] If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]To prevent respiratory tract irritation.[3][4]

1.4 General Hygiene Practices

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[5][7][9] Contaminated clothing should be removed and laundered before reuse.[3] Avoid eating, drinking, or smoking in laboratory areas.[3][7]

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

2.1 Storage Conditions

Parameter Recommended Condition Reference
Temperature 2-8°C, protect from light.[2] Some suppliers recommend storing in a freezer under -20°C.[10] For the hydrochloride salt, 2-8°C with inert gas is recommended.[1]
Atmosphere Store under an inert atmosphere.[9]
Container Keep container tightly closed in a dry, cool, and well-ventilated place.[5][6][7][8][9][10]

2.2 Stability and Incompatibility

Property Information
Stability Stable under recommended storage conditions.[5][7]
Incompatible Materials Strong oxidizing agents, strong acids.[5]
Hazardous Decomposition Products Under fire conditions, may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[5]

Spill and Waste Disposal

3.1 Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined in section 1.3.

  • Small Spills: Sweep up the material, taking care to avoid dust formation, and place it in a suitable, closed container for disposal.[5]

  • Large Spills: Shovel the material into suitable containers for disposal. Prevent the product from entering drains.[5][6]

3.2 Waste Disposal

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[5][6][7][9] Do not allow the chemical to enter drains or sewer systems.[5][6]

Experimental Protocols

As a chemical intermediate, this compound is typically used in organic synthesis. The following is a generalized protocol for its use in a coupling reaction.

4.1 General Protocol: Amide Coupling Reaction

This protocol describes a representative procedure where the secondary amine of this compound is coupled with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and this compound in the chosen anhydrous solvent.

  • Addition of Base: Add the organic base to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Activation and Coupling: Add the coupling agent to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired coupled product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Visualized Workflows

G cluster_prep Preparation and Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh spill_ppe Wear Full PPE prep_weigh->spill_ppe If Spill Occurs end_process End of Process prep_weigh->end_process After Use storage_conditions Store at 2-8°C Protect from Light Keep Tightly Closed storage_conditions->prep_weigh Retrieve for Use spill_contain Contain and Collect Spill spill_ppe->spill_contain spill_dispose Dispose in Accordance with Regulations spill_contain->spill_dispose spill_dispose->end_process waste_collect Collect Waste in Labeled Container waste_dispose Dispose via Approved Waste Management waste_collect->waste_dispose start Start start->prep_ppe Begin Handling start->storage_conditions Receiving Compound end_process->waste_collect Generate Waste

Caption: Workflow for Safe Handling and Storage.

References

Application Notes and Protocols for In Vitro Assays of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vitro assays for the evaluation of piperidine-based compounds, a versatile scaffold prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] These protocols are designed to guide researchers in assessing the therapeutic potential of novel piperidine derivatives across various targets, including cancer, neurological disorders, and infectious diseases.

Anticancer Activity Assays

Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling pathways and inducing apoptosis.[4][5] The following are standard in vitro assays to determine the cytotoxic and growth-inhibitory potential of piperidine-based compounds.

Data Presentation: Cytotoxicity of Piperidine Derivatives
Compound ClassCancer Cell LineCell TypeAssayActivity (µM)Reference
Piperidine-substituted chalconesMCF-7BreastMTTIC50: 15.94[6]
HCT116ColonMTTIC50: 22.12[6]
NCI-H460LungMTTIC50: 18.50[6]
Phenylpiperidine derivativesMCF-7BreastSRBGI50: 39.0 - 43.4[7]
MDA-MB-231BreastSRBGI50: 35.1 - 35.9[7]
DTPEPMCF-7Breast (ER+)MTTIC50: 0.8 ± 0.04[4]
MDA-MB-231Breast (ER-)MTTIC50: 1.2 ± 0.12[4]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549LungMTTIC50: 32.43[8]
Experimental Protocols

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[4][7]

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative and incubate for the desired period (e.g., 48 or 72 hours).[7][9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[4]

The SRB assay is a colorimetric method used to determine cell density by measuring cellular protein content.[7]

Materials:

  • Piperidine derivative stock solution

  • 96-well plates

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.[9]

  • Cell Fixation: After the treatment period, gently add cold 50% TCA to each well and incubate for 1 hour at 4°C.[9]

  • Washing: Wash the plates five times with tap water and allow them to air dry.[9]

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air dry.[9]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10]

  • Data Analysis: Determine the GI50 value from the dose-response curve.[10]

anticancer_workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Cytotoxicity Testing cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Piperidine Derivatives culture Cancer Cell Line Culture synthesis->culture treatment Treatment with Piperidine Derivatives culture->treatment assay Cell Viability/Cytotoxicity Assay (MTT/SRB) treatment->assay analysis Data Analysis (IC50/GI50 Determination) assay->analysis moa e.g., Apoptosis Assay analysis->moa gaba_pathway GABA GABA GAT1 GAT1 Transporter GABA->GAT1 Reuptake PostsynapticReceptor Postsynaptic GABA Receptor GABA->PostsynapticReceptor Binding SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron GAT1->PresynapticNeuron PiperidineCompound Piperidine-based Compound PiperidineCompound->GAT1 Inhibition InhibitorySignal Inhibitory Signal PostsynapticReceptor->InhibitorySignal antimicrobial_workflow start Start prepare_dilutions Prepare Piperidine Derivative Dilutions start->prepare_dilutions setup_plate Set up 96-well Microtiter Plate prepare_dilutions->setup_plate incubate Incubate Plates setup_plate->incubate prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->setup_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds SignalingCascade Intracellular Signaling (e.g., NF-κB) TLR4->SignalingCascade Activates Macrophage Macrophage Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) SignalingCascade->Cytokines Induces Production PiperidineCompound Piperidine Compound PiperidineCompound->SignalingCascade Inhibits Inflammation Inflammation Cytokines->Inflammation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis typically involves a multi-step process:

  • Protection of the piperidine nitrogen: 4-(Aminomethyl)piperidine is protected with a benzyl chloroformate (Cbz-Cl) to yield Benzyl 4-(aminomethyl)piperidine-1-carboxylate.

  • N-methylation: The primary amine of the aminomethyl group is then methylated to the desired secondary amine. A common method for this step is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.

Q2: What is the primary side product observed during the N-methylation step?

A2: The most significant side product is the over-methylated tertiary amine, Benzyl 4-(((dimethylamino)methyl)piperidine-1-carboxylate . This occurs because the Eschweiler-Clarke reaction can proceed twice on a primary amine.[1][2]

Q3: How can the formation of the N,N-dimethylated side product be minimized?

A3: Careful control of the reaction conditions is crucial. This includes:

  • Stoichiometry: Using a controlled amount of formaldehyde (ideally close to one equivalent) can help to favor mono-methylation. However, in the classic Eschweiler-Clarke reaction, an excess of formaldehyde and formic acid is often used to drive the reaction to completion, which can lead to the dimethylated product.[2]

  • Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired product is formed can prevent further methylation.

  • Alternative Methylating Agents: While the Eschweiler-Clarke reaction is common, other reductive amination methods with different reducing agents might offer better selectivity.

Q4: Are there other potential side products I should be aware of?

A4: Yes, other side products can arise from the different stages of the synthesis:

  • Incomplete Cbz Protection: Unreacted 4-(aminomethyl)piperidine may remain if the initial protection step is incomplete.

  • Byproducts from Cbz Protection: Benzyl alcohol can be a byproduct of the Cbz protection reaction.

  • Unreacted Starting Material: In the methylation step, unreacted Benzyl 4-(aminomethyl)piperidine-1-carboxylate may be present if the reaction does not go to completion.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of the desired product. Incomplete reaction in either the protection or methylation step.- Ensure high-purity starting materials and anhydrous solvents.- Optimize reaction time and temperature. For the Eschweiler-Clarke reaction, heating is typically required.[2]- Use an appropriate excess of reagents where necessary, but be mindful of side product formation in the methylation step.
Presence of a significant amount of a higher molecular weight impurity. Formation of the N,N-dimethylated side product.- Carefully control the stoichiometry of formaldehyde in the Eschweiler-Clarke reaction.- Monitor the reaction progress by TLC or LC-MS and stop the reaction upon consumption of the starting material.- Purify the crude product using column chromatography to separate the desired secondary amine from the more polar tertiary amine.
Presence of starting material (Benzyl 4-(aminomethyl)piperidine-1-carboxylate) in the final product. Incomplete methylation reaction.- Increase the reaction time or temperature.- Ensure the formaldehyde and formic acid are of good quality and sufficient quantity.
Difficulty in purifying the final product. The desired product and the N,N-dimethylated side product have similar polarities.- Utilize a high-resolution chromatography technique, such as flash chromatography with a shallow solvent gradient, to improve separation.- Consider converting the amine products to their corresponding salts (e.g., hydrochlorides) which may have different crystallization properties, aiding in separation.

Quantitative Data on Side Product Formation

Product Side Product Typical Reaction Conditions Expected Prevalence of Side Product
This compoundBenzyl 4-(((dimethylamino)methyl)piperidine-1-carboxylateEschweiler-Clarke (excess HCHO, HCOOH, heat)Can be a major impurity

Experimental Protocols

A detailed experimental protocol for the direct synthesis of this compound is not fully described in the available literature. However, a general procedure for the N-methylation step using the Eschweiler-Clarke reaction is provided below.

General Protocol for N-methylation of Benzyl 4-(aminomethyl)piperidine-1-carboxylate via Eschweiler-Clarke Reaction:

  • Reaction Setup: To a solution of Benzyl 4-(aminomethyl)piperidine-1-carboxylate in a suitable solvent (e.g., formic acid or an aqueous medium), add formaldehyde (as an aqueous solution, e.g., 37%) and formic acid.

  • Heating: Heat the reaction mixture to reflux (typically around 100°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).[2]

  • Work-up: After the reaction is complete, cool the mixture and make it basic by adding a suitable base (e.g., sodium hydroxide solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product should then be purified by column chromatography to separate the desired product from the N,N-dimethylated side product and other impurities.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic cluster_solutions Solutions start Start: Benzyl 4-(aminomethyl)piperidine-1-carboxylate reaction N-methylation (e.g., Eschweiler-Clarke) start->reaction product Desired Product: This compound reaction->product Desired Path side_product Side Product: Benzyl 4-(((dimethylamino)methyl)piperidine-1-carboxylate) reaction->side_product Over-methylation issue Issue: Low Yield / Impure Product check_overmethylation Check for Over-methylation (LC-MS, NMR) issue->check_overmethylation check_incomplete_reaction Check for Incomplete Reaction (TLC, LC-MS) issue->check_incomplete_reaction optimize_reagents Optimize Reagent Stoichiometry check_overmethylation->optimize_reagents control_conditions Control Reaction Time & Temperature check_overmethylation->control_conditions purify Purify via Chromatography check_overmethylation->purify drive_reaction Increase Time/ Temperature check_incomplete_reaction->drive_reaction

Caption: Troubleshooting workflow for the N-methylation step.

This guide is intended to assist researchers in identifying and resolving common issues encountered during the synthesis of this compound. For specific applications, further optimization of the described procedures may be necessary.

References

Technical Support Center: N-Boc Deprotection of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc deprotection of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from piperidine rings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-Boc deprotection?

A1: The N-Boc group is cleaved under acidic conditions. The reaction is initiated by the protonation of the carbamate oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to yield the free secondary amine of the piperidine and carbon dioxide gas.[1]

Q2: What are the most common acidic reagents used for N-Boc deprotection?

A2: The most frequently used reagents are trifluoroacetic acid (TFA), typically as a 20-50% solution in a solvent like dichloromethane (DCM), and a 4M solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.[2][3][4] The choice of reagent often depends on the substrate's sensitivity to the acidic conditions and the desired salt form of the final product.

Q3: What causes the formation of side products during N-Boc deprotection?

A3: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1][3][5] This electrophilic cation can react with any nucleophilic sites on the substituted piperidine or other molecules in the reaction mixture, leading to unwanted alkylation.[1][3][5]

Q4: What are scavengers and why are they important in N-Boc deprotection?

A4: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[1][3][5] By reacting with the carbocation more readily than the desired product, they prevent unwanted side reactions such as t-butylation.[1][3] Common scavengers include triisopropylsilane (TIS), water, and anisole.[1][5]

Troubleshooting Guides

Issue 1: Incomplete Deprotection Reaction

You may be experiencing an incomplete reaction if you observe the presence of starting material in your crude product by TLC, LC-MS, or NMR analysis.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Increase the concentration or the number of equivalents of the acid. For TFA, a concentration of 25-50% in DCM is common. For HCl, a 4M solution in dioxane is typically effective.[3][6]
Short Reaction Time Monitor the reaction progress closely using TLC or LC-MS and extend the reaction time as needed. Reactions can range from 30 minutes to several hours.[2][3]
Low Reaction Temperature Most deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the formation of side products.[3]
Steric Hindrance Bulky substituents on the piperidine ring can slow down the reaction rate.[3] In such cases, stronger acidic conditions or longer reaction times may be necessary.
Poor Resin Swelling (for solid-phase synthesis) If the reaction is performed on a solid support, ensure the resin is adequately swollen in the reaction solvent to allow for efficient access of the acidic reagent to the substrate.[7]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_acid Check Acid Concentration/ Equivalents start->check_acid increase_acid Increase Acid Concentration or Equivalents (e.g., 25-50% TFA) check_acid->increase_acid Insufficient check_time Check Reaction Time check_acid->check_time Sufficient end Complete Deprotection increase_acid->end increase_time Extend Reaction Time and Monitor Progress (TLC/LC-MS) check_time->increase_time Too Short check_temp Check Reaction Temperature check_time->check_temp Sufficient increase_time->end increase_temp Gently Warm Reaction (e.g., to 40°C) check_temp->increase_temp Too Low check_sterics Consider Steric Hindrance check_temp->check_sterics Adequate increase_temp->end stronger_conditions Use Stronger Acid or Longer Reaction Time check_sterics->stronger_conditions Significant stronger_conditions->end cluster_deprotection N-Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc-Piperidine Boc-Piperidine Deprotected_Piperidine Deprotected_Piperidine Boc-Piperidine->Deprotected_Piperidine + H+ tBu+ tert-butyl cation Boc-Piperidine->tBu+ + H+ H+ H+ Alkylated_Product t-Butylated Side Product tBu+->Alkylated_Product Trapped_tBu Trapped Cation tBu+->Trapped_tBu Nucleophile Nucleophilic Site (e.g., on Piperidine) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu start Start dissolve Dissolve N-Boc Piperidine in Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA or HCl in Dioxane) +/- Scavenger dissolve->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor Reaction (TLC / LC-MS) react->monitor workup Work-up monitor->workup Reaction Complete purify Purification (if necessary) workup->purify end Isolated Product purify->end

References

Technical Support Center: Optimizing Yield and Purity of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reaction involves the methylation of the primary amine of the starting material, Benzyl 4-(aminomethyl)piperidine-1-carboxylate, using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3] The reaction is typically robust, high-yielding, and avoids the formation of over-methylated quaternary ammonium salts.[1][2]

Q2: What are the typical starting materials and reagents required for the synthesis?

A2: The primary starting material is Benzyl 4-(aminomethyl)piperidine-1-carboxylate. The key reagents for the Eschweiler-Clarke reaction are formaldehyde (usually as a 37% aqueous solution) and formic acid (typically 88-98% purity). Standard solvents for workup include dichloromethane (DCM) or ethyl acetate, and aqueous solutions of a base (like sodium hydroxide or sodium bicarbonate) and acid (like hydrochloric acid) are needed for extraction.

Q3: What are the potential side reactions and impurities I should be aware of?

A3: While the Eschweiler-Clarke reaction is generally clean, some side reactions can occur:

  • Formylation: The primary or secondary amine can be formylated by formic acid, leading to the formation of a formamide impurity.

  • Incomplete reaction: The reaction may not go to completion, leaving unreacted starting material (Benzyl 4-(aminomethyl)piperidine-1-carboxylate).

  • Degradation of the Cbz protecting group: While generally stable under these conditions, prolonged heating in strong acid could potentially lead to some degradation of the carbobenzyloxy (Cbz) group.

  • Side reactions of formaldehyde: Formaldehyde can undergo side reactions, though this is less common under standard Eschweiler-Clarke conditions.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate, with a small amount of triethylamine to prevent streaking of the amines on the silica plate. The starting material is more polar than the N-methylated product. Staining with ninhydrin can be used to visualize the primary amine starting material, which will appear as a colored spot, while the product (a secondary amine) may not stain or will give a different color.

Q5: What is the best method for purifying the final product?

A5: The final product can be purified using a combination of techniques:

  • Acid-base extraction: This is a crucial step in the workup to separate the basic product from non-basic impurities and excess reagents. The product is extracted into an acidic aqueous layer, which is then basified, and the product is re-extracted into an organic solvent.

  • Column chromatography: For high purity, silica gel column chromatography is recommended. A gradient elution with a solvent system similar to that used for TLC (e.g., hexane/ethyl acetate with triethylamine) is effective in separating the product from any remaining starting material and side products.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents (old formaldehyde or formic acid).Use fresh, high-quality formaldehyde and formic acid.
Insufficient heating or reaction time.Ensure the reaction mixture is heated to the recommended temperature (typically 80-100 °C) and monitor the reaction by TLC until the starting material is consumed.
Incorrect stoichiometry of reagents.Use a molar excess of both formaldehyde and formic acid as indicated in the protocol.
Presence of a Significant Amount of Starting Material Incomplete reaction.Increase the reaction time and/or temperature. Ensure adequate mixing.
Insufficient amount of formaldehyde or formic acid.Add additional portions of formaldehyde and formic acid and continue heating.
Formation of a Major Side Product Possible formylation of the amine.Ensure sufficient formic acid is present to act as the reducing agent. Shorter reaction times may also be beneficial.
Degradation of starting material or product.Avoid excessively high temperatures or prolonged reaction times.
Difficulties in Product Isolation/Purification Emulsion formation during acid-base extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product is not separating well from impurities during column chromatography.Optimize the solvent system for column chromatography. Adding a small percentage of triethylamine to the eluent can improve the peak shape of amines.
Product appears as an oil instead of a solid The free base of this compound is often an oil at room temperature.This is normal. The product can be solidified by converting it to a salt (e.g., hydrochloride salt) by treating a solution of the free base with HCl in a suitable solvent like ether or dioxane.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure based on established methods for the Eschweiler-Clarke reaction.

Materials:

  • Benzyl 4-(aminomethyl)piperidine-1-carboxylate

  • Formaldehyde (37% in H₂O)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Benzyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq).

  • Add formic acid (3.0-5.0 eq) to the flask.

  • Slowly add formaldehyde solution (3.0-5.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully basify the reaction mixture to pH > 9 with 1 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed in a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% triethylamine).

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 50% ethyl acetate) containing 0.5% triethylamine.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Parameter Expected Value
Yield 75-95%
Purity (by HPLC) >95% after column chromatography
Appearance Colorless to pale yellow oil

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Benzyl 4-(aminomethyl)piperidine-1-carboxylate B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid, Heat) A->B Reagents C Crude Product B->C Reaction D Acid-Base Extraction C->D Purification Step 1 E Drying and Concentration D->E Purification Step 2 F Silica Gel Column Chromatography E->F Final Purification G Pure this compound F->G Isolated Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Cause1 Reagent Quality? Start->Cause1 Solution1 Use Fresh Reagents Cause1->Solution1 Yes Cause2 Reaction Conditions? Cause1->Cause2 No Solution2a Increase Temperature/Time Cause2->Solution2a Temp/Time Solution2b Check Stoichiometry Cause2->Solution2b Stoichiometry Cause3 Work-up Issues? Cause2->Cause3 No Solution3 Optimize Extraction pH Cause3->Solution3

Caption: Troubleshooting decision tree for low yield issues.

References

Stability issues of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains a benzyl carbamate group and a piperidine ring, both of which are susceptible to degradation under certain conditions.

Q2: To which pH conditions is the compound most sensitive?

A2: The compound is expected to be most sensitive to strongly acidic conditions due to the acid-labile nature of the benzyl carbamate (Cbz) protecting group. In acidic environments, the carbamate can undergo hydrolysis. While generally more stable to base, prolonged exposure to strong basic conditions could also lead to hydrolysis. The piperidine nitrogen's basicity also plays a role in its reactivity and stability at different pH values.[1]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the main degradation pathways are anticipated to be:

  • Acid-catalyzed hydrolysis: Cleavage of the benzyl carbamate bond to yield piperidine, benzyl alcohol, and carbon dioxide.

  • Oxidative degradation: Oxidation of the piperidine ring or the benzylic position. Oxidation of the piperidine ring can lead to the formation of imines, nitramines, or nitrosamines.[2][3][4][5] The benzyl group can be oxidized to benzaldehyde or benzoic acid.

  • Photodegradation: The benzyl carbamate group can be sensitive to light, potentially leading to cleavage of the protecting group.[6][7]

  • Thermal degradation: At elevated temperatures, decomposition of the benzyl radical may occur.[8]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure stability, solutions should be stored at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, preparing fresh solutions is recommended. The use of amber vials or containers wrapped in aluminum foil is advised to minimize light exposure.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in solution.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Prepare fresh solutions daily. - Ensure the pH of the mobile phase and sample solvent is controlled and appropriate for the compound's stability (ideally near neutral or slightly acidic, avoiding strong acids). - Protect samples from light during preparation and analysis. - If using elevated temperatures for analysis, minimize the time the sample is exposed to heat.
Poor peak shape (tailing) in HPLC analysis Interaction of the basic piperidine nitrogen with acidic silanol groups on the HPLC column.- Add a basic modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase to mask the silanol groups.[10] - Use a base-deactivated HPLC column.[10] - Adjust the mobile phase pH to protonate the piperidine nitrogen, which can sometimes improve peak shape.
Loss of compound concentration over time in stock solutions Hydrolysis or oxidative degradation.- Store stock solutions at 2-8°C or frozen (-20°C) for longer-term storage, depending on the solvent. - Use high-purity, degassed solvents for solution preparation to minimize dissolved oxygen.[9] - Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experimental runs Variability in sample preparation or handling leading to different levels of degradation.- Standardize sample preparation procedures, including solvent type, pH, and exposure time to ambient conditions. - Ensure consistent storage conditions for all samples and standards. - Prepare a fresh standard solution for each set of experiments to use as a reference.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

General Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions:

Condition Protocol
Acid Hydrolysis 1. Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. 2. Incubate the vials at room temperature and 60°C. 3. Withdraw aliquots at specified time points (e.g., 2, 6, 24, 48 hours). 4. Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.[11][12]
Base Hydrolysis 1. Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. 2. Incubate the vials at room temperature and 60°C. 3. Withdraw aliquots at specified time points. 4. Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.[11][12]
Oxidative Degradation 1. Mix equal volumes of the stock solution with 3% H₂O₂. 2. Keep the vial at room temperature, protected from light. 3. Withdraw aliquots at specified time points. 4. Dilute with mobile phase before HPLC analysis.[11][12]
Thermal Degradation 1. Place a solid sample of the compound in an oven at 80°C. 2. Place a vial of the stock solution in an oven at 60°C. 3. Withdraw samples at specified time points. 4. For the solid sample, dissolve in a suitable solvent before analysis.
Photodegradation 1. Expose a solution of the compound in a transparent vial to light in a photostability chamber (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13] 2. Keep a control sample wrapped in aluminum foil to protect it from light. 3. Withdraw aliquots at specified time points for analysis.
Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B 5-25 min: 10% to 90% B 25-30 min: 90% B 30-31 min: 90% to 10% B 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm or Mass Spectrometer
Injection Volume 10 µL
Sample Solvent Acetonitrile:Water (50:50)

Visualizations

G Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl, RT & 60°C) prep->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH, RT & 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (Solid at 80°C, Solution at 60°C) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to sampling Sample at Time Points (e.g., 0, 2, 6, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC Method sampling->hplc neutralize->hplc data Identify Degradants & Determine Degradation Rate hplc->data G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_prod1 4-((Methylamino)methyl)piperidine parent->hydrolysis_prod1 H+ / H2O hydrolysis_prod2 Benzyl Alcohol parent->hydrolysis_prod2 H+ / H2O hydrolysis_prod3 CO2 parent->hydrolysis_prod3 H+ / H2O oxidation_prod1 Piperidine Ring Oxidation Products (e.g., Imines, N-oxides) parent->oxidation_prod1 [O] oxidation_prod2 Benzaldehyde parent->oxidation_prod2 [O] photolysis_prod Decarboxylation & Benzyl Radical Formation parent->photolysis_prod hv oxidation_prod3 Benzoic Acid oxidation_prod2->oxidation_prod3 [O]

References

Technical Support Center: Overcoming Poor Solubility of Piperidine Derivatives During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and answers to frequently asked questions regarding the purification of poorly soluble piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my piperidine derivative?

The solubility of piperidine derivatives is influenced by several factors. While piperidine itself is miscible with water, derivatives can exhibit poor solubility due to:

  • High Crystallinity: Strong intermolecular interactions in the crystal lattice can make it difficult for solvents to break the solid state apart.[1]

  • Lipophilicity: The piperidine ring is a saturated heterocycle, and when combined with bulky, non-polar, or hydrophobic substituents, the overall molecule can become quite nonpolar, leading to poor aqueous solubility.[1][2]

  • Zwitterionic Nature: Derivatives containing both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic group (e.g., carboxylic acid, pKa ≈ 3-4) can exist as zwitterions at neutral pH. This form often has minimal net charge and strong intermolecular interactions, reducing solubility in water.[3]

Q2: My compound precipitates when I dilute a DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue that occurs when the final concentration of the compound exceeds its solubility limit in the aqueous buffer.[3] Strategies to prevent this include:

  • Lowering the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of your compound.[3]

  • Optimizing Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is as high as the experiment can tolerate (typically ≤1%) to help maintain solubility.[2]

  • Modifying the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously.[3]

  • Using a Stepwise Dilution: Perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[2]

Q3: How does pH adjustment impact the solubility of piperidine derivatives during purification?

Since most piperidine compounds are basic, pH modification is a highly effective strategy.[2] The piperidine nitrogen is basic (pKa of the protonated form is typically around 11.22).[2]

  • In Acidic Conditions (pH < pKa): The nitrogen atom becomes protonated, forming a positively charged piperidinium ion.[2] This salt form is generally much more water-soluble than the neutral free base.[2][4] Therefore, dissolving the compound in a dilute aqueous acid (e.g., 1M HCl) can significantly improve solubility, which is useful for purification steps like acid-base extraction.[2][5]

  • In Neutral or Basic Conditions: The neutral, free base form predominates, which is often less water-soluble.[2]

Q4: My compound is "oiling out" or forming an amorphous precipitate instead of crystals during recrystallization. What can I do?

"Oiling out," where the compound separates as a liquid, can be mitigated by optimizing the cooling rate, solvent polarity, and concentration.[6]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This generally favors the growth of larger, more well-defined crystals.[6]

  • Solvent Polarity: The chosen solvent may be too nonpolar. Try a slightly more polar solvent system.

  • Concentration: The solution might be too concentrated. Add a small amount of additional hot solvent to ensure the compound is fully dissolved before cooling.

Q5: My basic piperidine derivative shows significant peak tailing during silica gel column chromatography. How can I resolve this?

Peak tailing for basic compounds like piperidine derivatives on acidic silica gel is common.[5] This is due to strong interactions between the basic nitrogen and acidic silanol groups on the stationary phase. To mitigate this, add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA), typically at a concentration of 0.1-1%.[5]

Q6: When should I consider advanced solubility enhancement techniques like salt formation or complexation?

If simpler methods like pH adjustment and the use of co-solvents fail to provide the required solubility, or if a solid form with improved dissolution is needed for later studies, advanced techniques are the next step.[2]

  • Salt Formation: This is a robust method for ionizable compounds and can significantly increase solubility and dissolution rates.[2][7][8] It involves reacting the basic piperidine derivative with an acid to form a more soluble salt.[7][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[2][10] This is particularly useful for increasing the apparent solubility of a compound in a solution.[2]

Troubleshooting Guides & Data

Data Presentation

Table 1: Effect of pH on the Solubility of a Piperidine Derivative This table demonstrates how adjusting pH can dramatically alter the aqueous solubility of a basic piperidine compound.

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data adapted from a study on 3-[(4-Methylphenyl)methyl]piperidine.[2]

Table 2: Common Solvents for Piperidine Derivative Purification The choice of solvent is critical and depends on the polarity of the specific derivative.

SolventTypeTypical Use CaseNotes
Ethanol, IsopropanolPolar ProticRecrystallizationGood for compounds with moderate polarity.[5][6]
AcetonitrilePolar AproticRecrystallization, ChromatographyUseful for a range of polarities.[5][6]
Dichloromethane, Ethyl AcetateModerately PolarExtraction, ChromatographyCommon solvents for initial workup and chromatography.[5]
TolueneNonpolarRecrystallizationCan be used for less polar derivatives.[5]
WaterPolar ProticpH adjustment, ExtractionSolubility is highly dependent on pH and substituents.[11]
Dimethyl Sulfoxide (DMSO)Polar AproticCo-solvent for stock solutionsUsed to dissolve highly insoluble compounds.[2][]

Visualizations

G Troubleshooting Workflow for Poor Solubility in Purification start Observation: Poor solubility or precipitation during purification check_method Identify Purification Method start->check_method recrystallization Recrystallization Issue check_method->recrystallization Recrystallization chromatography Chromatography Issue check_method->chromatography Column Chromatography extraction Aqueous Extraction Issue check_method->extraction Acid-Base Extraction solve_recryst 1. Re-evaluate solvent choice (test solubility in various hot/cold solvents). 2. Use solvent/anti-solvent system. 3. Ensure minimal hot solvent is used. 4. Slow down cooling rate to prevent oiling out. recrystallization->solve_recryst solve_chrom 1. Compound crashing on column? -> Use a stronger loading solvent or dry load. 2. Peak tailing (for basic derivatives)? -> Add 0.1-1% Triethylamine (TEA) to mobile phase. chromatography->solve_chrom solve_extract 1. Is compound basic? -> Perform acidic wash (e.g., 1M HCl) to protonate and move into aqueous layer. 2. Is compound acidic? -> Perform basic wash (e.g., 1M NaOH). extraction->solve_extract advanced If solubility is still limiting... solve_recryst->advanced solve_chrom->advanced solve_extract->advanced advanced_solutions Consider Advanced Strategies: - Salt Formation (for ionizable compounds) - Co-crystallization - Complexation with Cyclodextrins advanced->advanced_solutions

Caption: A systematic workflow for troubleshooting solubility issues.

G Effect of pH on Piperidine Derivative Solubility cluster_acid Acidic Conditions (e.g., pH 2) cluster_base Neutral / Basic Conditions (e.g., pH 9) acid_form Piperidinium Cation (Protonated) R-NH₂⁺ acid_sol Generally HIGH Aqueous Solubility acid_form->acid_sol base_form Piperidine Free Base (Neutral) R-NH base_form->acid_form  + H⁺ - H⁺   base_sol Generally LOW Aqueous Solubility base_form->base_sol

Caption: Impact of pH on the ionization state and solubility.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solid compounds.[6]

1. Solvent Selection: a. Place 10-20 mg of the crude product into several test tubes. b. Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility.[5] c. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][6] d. Heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool. The formation of crystals indicates a suitable solvent.[5]

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimum amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid fully dissolves.[5] Avoid adding excess solvent to ensure a good recovery yield.[6]

3. Hot Filtration (if necessary): a. If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.[5] b. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5][6]

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[5] b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5][6]

6. Drying: a. Dry the purified crystals under vacuum to remove residual solvent.[5]

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when a suitable single solvent cannot be found.[6]

1. Solvent System Selection: a. Identify a "good" solvent in which the compound is highly soluble.[5] b. Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.[5]

2. Procedure: a. Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.[5][6] b. Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[5][6] c. If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly as described in the single-solvent method.[5] d. Isolate, wash, and dry the crystals as described previously.

Protocol 3: General Acid-Base Extraction

This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[5]

1. Dissolution: a. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[5]

2. Acidic Wash: a. Transfer the solution to a separatory funnel. b. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[5] c. Separate the two layers.

3. Basification and Re-extraction: a. Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a base (e.g., NaOH solution) until the piperidine derivative precipitates or forms an oil. b. Extract the liberated piperidine free base back into an organic solvent (e.g., dichloromethane).

4. Drying and Concentration: a. Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Efficient Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine synthesis via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of reductive amination for piperidine synthesis?

Reductive amination is a powerful method for forming carbon-nitrogen bonds, which in the context of piperidine synthesis, typically involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with a primary amine. The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The primary amine reacts with one of the carbonyl groups of the 1,5-dicarbonyl compound to form a Schiff base (imine), which is in equilibrium with its protonated form (iminium ion). This is followed by an intramolecular reaction with the second carbonyl group to form a cyclic iminium ion.

  • Reduction: The cyclic iminium ion is then reduced by a suitable reducing agent to yield the final piperidine ring.

This process can often be performed in a "one-pot" procedure where the imine formation and reduction occur in the same reaction vessel.[1]

Q2: How do I choose the right reducing agent for my reaction?

The choice of reducing agent is critical and depends on the substrate's reactivity and the desired reaction conditions. The most common choices are borohydride-based reagents:

  • Sodium Borohydride (NaBH₄): A strong and cost-effective reducing agent. However, it can also reduce the starting aldehyde or ketone. Therefore, it is often used in a two-step process where the imine is formed first, followed by the addition of NaBH₄.[2][3]

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of iminium ions over carbonyls, making it ideal for one-pot reactions.[1][4] It is most effective under mildly acidic conditions (pH 4-5).[4] However, it is highly toxic and can generate hazardous cyanide byproducts.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent that is effective for a wide range of substrates, including those sensitive to acid.[5] It is less toxic than NaBH₃CN and is often the preferred reagent for one-pot reductive aminations.[1]

Q3: What is the optimal pH for reductive amination, and how do I control it?

The optimal pH for reductive amination is typically in the mildly acidic range of 4-6.[4] This is a compromise:

  • Slightly acidic conditions are required to catalyze the dehydration step in imine formation.

  • Highly acidic conditions (pH < 4) will protonate the amine nucleophile, rendering it unreactive.[6]

The pH can be controlled by adding a catalytic amount of a weak acid, such as acetic acid. For sensitive substrates, a buffer system may be employed.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Piperidine

Possible Cause Troubleshooting Steps
Incorrect pH - Measure the pH of your reaction mixture. - If too acidic, the amine starting material may be fully protonated and non-nucleophilic. Consider adding a non-nucleophilic base to adjust the pH. - If too basic, the imine formation will be slow. Add a catalytic amount of a weak acid like acetic acid to bring the pH into the optimal 4-6 range.[4]
Inefficient Imine Formation - For sterically hindered ketones or less nucleophilic amines, consider pre-forming the imine before adding the reducing agent. This can be done by stirring the carbonyl compound and amine together for a period, sometimes with a dehydrating agent like molecular sieves. - Increase the reaction temperature to favor imine formation, but monitor for side reactions.
Decomposition of Reagents - Ensure the quality of your starting materials, especially the dicarbonyl compound, which can be prone to polymerization or side reactions. - Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive. Ensure anhydrous conditions if necessary.
Sub-optimal Stoichiometry - An excess of the amine can sometimes favor imine formation. However, an excess of the carbonyl compound may be necessary if the amine is more valuable. Experiment with different ratios of reactants.

Problem 2: Formation of Significant Side Products

Side Product Identification Mitigation Strategies
Alcohol from Carbonyl Reduction Formation of a byproduct with a mass corresponding to the reduction of the starting dicarbonyl compound. Can be identified by GC-MS or NMR.- Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the iminium ion over the carbonyl group.[4] - If using NaBH₄, ensure complete imine formation before its addition.
Over-alkylation (Tertiary Amine Formation) If the product piperidine is a secondary amine, it can react further with the dicarbonyl compound. This is more common with primary amines as starting materials. Identified by a higher molecular weight peak in MS.- Use a stepwise procedure where the imine is formed and then reduced in a separate step.[2] - Use a larger excess of the primary amine to outcompete the secondary amine product for reaction with the carbonyl.
Enamine Formation With secondary amines, enamines can form as byproducts.- Control of pH to the mildly acidic range can favor iminium ion formation.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the typical performance of common reducing agents in the synthesis of N-substituted piperidines from a 1,5-dicarbonyl compound and a primary amine. Yields are indicative and can vary significantly based on the specific substrates and reaction conditions.

Reducing AgentProcedureTypical Yield RangeKey AdvantagesKey Disadvantages
NaBH₄ Two-step (Imine pre-formation)50-80%Cost-effective, potent.Can reduce starting carbonyls, requires a two-step process.[2]
NaBH₃CN One-pot60-90%Selective for iminium ions, allows for one-pot synthesis.[7]Highly toxic, generates cyanide waste.[3]
NaBH(OAc)₃ One-pot70-95%Highly selective, mild, good for sensitive substrates, less toxic than NaBH₃CN.[8]More expensive than NaBH₄.
H₂/Pd/C One-pot70-85%"Green" reducing agent, high yields.[7]Requires specialized hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Benzylpiperidine using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes the synthesis of N-benzylpiperidine from glutaraldehyde and benzylamine.

  • Materials:

    • Glutaraldehyde (25% aqueous solution)

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of benzylamine (1.0 eq) in DCE, add the glutaraldehyde solution (1.1 eq) dropwise at room temperature with stirring.

    • Stir the mixture for 1 hour to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCE.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Two-Step Synthesis of a Substituted Piperidine using Sodium Borohydride (NaBH₄)

This protocol is suitable when using a less selective reducing agent like NaBH₄.

  • Materials:

    • 1,5-Dicarbonyl compound

    • Primary amine

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Water

  • Procedure:

    • Imine Formation: Dissolve the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in methanol. Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete (monitored by TLC or NMR).

    • Reduction: Cool the reaction mixture in an ice bath. Slowly add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

    • Purify as needed by column chromatography or distillation.[3]

Visualizations

Reductive_Amination_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Dicarbonyl 1,5-Dicarbonyl Compound Iminium Cyclic Iminium Ion Dicarbonyl->Iminium + Amine (Imine Formation) Amine Primary Amine Piperidine Piperidine Product Iminium->Piperidine + Reducing Agent (Reduction)

Caption: General signaling pathway for piperidine synthesis via reductive amination.

Troubleshooting_Workflow start Low Yield of Piperidine check_ph Check Reaction pH start->check_ph ph_ok pH is Optimal (4-6) check_ph->ph_ok Yes ph_not_ok pH is Sub-optimal check_ph->ph_not_ok No check_imine Check Imine Formation ph_ok->check_imine adjust_ph Adjust pH with weak acid or base ph_not_ok->adjust_ph adjust_ph->check_ph imine_ok Imine Formation is Efficient check_imine->imine_ok Yes imine_not_ok Imine Formation is Inefficient check_imine->imine_not_ok No check_reductant Evaluate Reducing Agent imine_ok->check_reductant optimize_imine Pre-form imine, use dehydrating agent, or increase temperature imine_not_ok->optimize_imine optimize_imine->check_imine reductant_ok Consider Other Factors check_reductant->reductant_ok Sufficiently Selective reductant_not_ok Change Reducing Agent (e.g., to NaBH(OAc)₃) check_reductant->reductant_not_ok Not Selective or Ineffective end Improved Yield reductant_ok->end reductant_not_ok->end

Caption: A logical workflow for troubleshooting low yields in piperidine synthesis.

References

Technical Support Center: Purification of Polar Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar piperidine compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes polar piperidine compounds so challenging to purify?

Polar piperidine compounds present a unique set of purification challenges due to their inherent chemical properties. Their polarity makes them highly soluble in polar solvents, which can lead to poor retention on traditional reversed-phase chromatography columns.[1][2] The basic nature of the piperidine nitrogen often results in strong interactions with acidic stationary phases like silica gel, causing issues such as peak tailing and irreversible adsorption.[3][4]

Q2: My piperidine compound shows significant peak tailing during normal-phase chromatography on silica gel. What can I do to improve the peak shape?

Peak tailing is a common problem when purifying basic compounds like piperidines on acidic silica gel.[3] This is due to the strong interaction between the basic nitrogen of the piperidine and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[3]

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[3]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.[3]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide more reproducible results.[3]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[3]

Q3: I'm experiencing low recovery of my polar piperidine compound after flash chromatography. What are the likely causes and solutions?

Low recovery is often due to irreversible binding to the stationary phase or compound instability.[3]

Possible Causes and Solutions:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to your compound getting stuck on the column.

    • Solution: Employ the same strategies used to combat peak tailing, such as adding basic modifiers (TEA, ammonia) to the mobile phase or using an alternative stationary phase like alumina or amine-deactivated silica.[3]

  • Compound Instability: Some piperidine derivatives may be unstable on the acidic silica surface.

    • Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient.

Q4: Traditional reversed-phase chromatography (e.g., C18) isn't working for my highly polar piperidine compound. What are my alternatives?

Highly polar compounds are often poorly retained on nonpolar stationary phases like C18.[5][6] Several alternative chromatographic techniques are better suited for these molecules.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for improving the retention of very polar analytes.[5][7][8] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[1][7]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, which can significantly improve the retention of polar compounds.[5]

  • Ion-Exchange Chromatography (IEX): Since piperidines are basic, they can be protonated to form cations. Cation-exchange chromatography can be a powerful tool for their purification based on charge.[3][9]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase and is highly effective for the purification of both chiral and achiral basic compounds, often providing better resolution and faster separations than HPLC.[3][10]

Troubleshooting Guides

Guide 1: Poor Peak Shape in Normal-Phase Chromatography

This guide provides a systematic approach to addressing common peak shape issues like tailing, fronting, and broad peaks when purifying piperidine-containing compounds on silica gel.

start Poor Peak Shape (Tailing, Fronting, Broadening) check_modifier Is a basic modifier (e.g., TEA, NH3) in the mobile phase? start->check_modifier add_modifier Add 0.1-1% TEA or 1-2% 7N NH3 in MeOH check_modifier->add_modifier No increase_modifier Increase modifier concentration check_modifier->increase_modifier Yes check_loading Is the sample overloaded? add_modifier->check_loading increase_modifier->check_loading reduce_loading Reduce sample load check_loading->reduce_loading Yes change_stationary_phase Consider alternative stationary phase: - Amine-deactivated silica - Alumina (basic or neutral) check_loading->change_stationary_phase No end_good Good Peak Shape reduce_loading->end_good change_stationary_phase->end_good end_bad Issue Persists: Consider alternative technique (HILIC, IEX, SFC) change_stationary_phase->end_bad

Troubleshooting workflow for poor peak shape.
Guide 2: Selecting a Purification Method for Polar Piperidines

This decision tree helps in selecting an appropriate purification strategy based on the properties of the piperidine-containing compound and the nature of the impurities.

start Start: Polar Piperidine Purification is_volatile Is the compound sufficiently volatile and thermally stable? start->is_volatile distillation Consider Distillation is_volatile->distillation Yes is_crystalline Is the compound a solid? is_volatile->is_crystalline No chromatography Chromatography Required distillation->chromatography If impurities are close boilers crystallization Attempt Crystallization/ Salt Formation is_crystalline->crystallization Yes is_crystalline->chromatography No crystallization->chromatography If impurities co-crystallize retention_on_rp Is there any retention on Reversed-Phase (C18)? chromatography->retention_on_rp optimize_rp Optimize RP-HPLC (e.g., use TFA/Formic Acid) retention_on_rp->optimize_rp Yes try_hilic Use HILIC retention_on_rp->try_hilic No charge_state Can the compound be readily ionized? try_hilic->charge_state try_iex Use Ion-Exchange Chromatography (IEX) charge_state->try_iex Yes try_sfc Consider Supercritical Fluid Chromatography (SFC) charge_state->try_sfc No

Decision tree for purification method selection.

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Piperidine Compound

ModifierConcentration (v/v)ObservationRecommendation
None-Severe peak tailing, low resolution.Not recommended for basic piperidines.
Triethylamine (TEA)0.1%Significant improvement in peak shape, reduced tailing.A good starting point for most piperidines.[3]
Triethylamine (TEA)1.0%Excellent peak symmetry, baseline resolution.Optimal for many piperidine compounds.[3]
Ammonia (7N in MeOH)2.0%Very sharp peaks, good for strongly basic compounds.Use when TEA is not effective enough.[3]
Pyridine0.5%Improved peak shape, but less effective than TEA.An alternative, but less common due to odor and toxicity.[3]

Experimental Protocols

Protocol 1: Purification of a Polar Piperidine Compound using HILIC

This protocol outlines a general procedure for the purification of a highly polar piperidine compound using Hydrophilic Interaction Liquid Chromatography (HILIC).

1. Column and Mobile Phase Selection:

  • Stationary Phase: Select a HILIC column (e.g., bare silica, amide, or diol-bonded silica).[8][11]

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to be compatible with your compound's stability).

2. Sample Preparation:

  • Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions (high ACN concentration). A mixture of 75/25 acetonitrile/methanol is often a good starting point.[5] This is crucial to avoid peak distortion.

3. Column Equilibration:

  • Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% ACN, 5% aqueous buffer) for a sufficient time. HILIC may require longer equilibration times than reversed-phase methods to ensure a stable water layer on the stationary phase.[5]

4. Gradient Elution:

  • Inject the sample.

  • Run a gradient from high organic to high aqueous content. For example, start with 95% ACN and decrease to 50-60% ACN over 15-20 minutes. The polar piperidine compound will elute as the concentration of the aqueous strong solvent increases.[12]

5. Fraction Collection and Analysis:

  • Collect fractions and analyze them using a suitable technique (e.g., TLC, LC-MS) to identify the fractions containing the pure product.

6. Post-Purification:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Pyridine Impurity from Piperidine via Salt Formation

This method is highly effective for separating piperidine from its common precursor, pyridine, based on the differential reactivity with carbon dioxide.[13][14]

1. Dissolution:

  • Dissolve the mixture of piperidine and pyridine in a suitable organic solvent (e.g., ethers, ketones, or aromatic hydrocarbons).[14]

2. Salt Formation:

  • Bubble carbon dioxide (CO2) gas through the solution. Piperidine will react with CO2 to form a solid piperidine carbonate precipitate, while pyridine will not react and remains in solution.[13][14]

3. Filtration:

  • Cool the mixture to between 10°C and 20°C to ensure complete precipitation of the piperidine carbonate.[13]

  • Filter the solid piperidine carbonate from the solution. The pyridine impurity will be in the filtrate.

4. Liberation of Free Piperidine:

  • Add the collected piperidine carbonate salt to an alkaline aqueous solution (e.g., NaOH or KOH solution).[15] This will hydrolyze the salt and regenerate the free piperidine.

5. Extraction and Drying:

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and concentrate the solution under reduced pressure to obtain purified piperidine.

References

Technical Support Center: Degradation of Carbamate Protecting Groups in Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of common carbamate protecting groups (Boc, Cbz, Fmoc) in piperidine-containing compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common carbamate protecting groups for piperidines?

    • What are the general principles for the degradation of these protecting groups?

    • What is "orthogonal" deprotection?

  • Troubleshooting Guides

    • Boc (tert-Butoxycarbonyl) Group Degradation

    • Cbz (Carboxybenzyl) Group Degradation

    • Fmoc (9-Fluorenylmethyloxycarbonyl) Group Degradation

  • Experimental Protocols

    • Protocol 1: HPLC Monitoring of Boc Deprotection

    • Protocol 2: Catalytic Hydrogenolysis of a Cbz-Protected Piperidine

    • Protocol 3: UV-Vis Monitoring of Fmoc Deprotection

Frequently Asked Questions (FAQs)

Q1: What are the most common carbamate protecting groups for piperidines?

A1: The most frequently used carbamate protecting groups for the nitrogen atom in piperidine rings are the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting group depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule and the desired deprotection conditions.

Q2: What are the general principles for the degradation of these protecting groups?

A2: The degradation, or deprotection, of these carbamate groups is achieved by cleaving the carbamate bond to liberate the free piperidine nitrogen. Each protecting group is susceptible to a specific set of reagents and conditions:

  • Boc: Cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1]

  • Cbz: Commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or under strong acidic conditions.[2][3]

  • Fmoc: Cleaved under basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][5]

Q3: What is "orthogonal" deprotection?

A3: Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that remain intact under the specific reaction conditions. The distinct deprotection requirements of Boc (acid-labile), Cbz (hydrogenolysis/strong acid-labile), and Fmoc (base-labile) groups make them an orthogonal set. This allows for complex, multi-step syntheses where different amino groups in a molecule can be deprotected sequentially.

Troubleshooting Guides

Boc (tert-Butoxycarbonyl) Group Degradation

Q: My Boc deprotection is incomplete. What are the possible causes and solutions?

A: Incomplete Boc deprotection is a common issue. Here are the likely causes and how to address them:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough.

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use a stronger acid like 4M HCl in dioxane.[1][6]

  • Short Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor the progress using TLC or HPLC.

  • Steric Hindrance: Bulky substituents on the piperidine ring or nearby can hinder the approach of the acid.

    • Solution: Increase the reaction temperature cautiously (e.g., to 40-50 °C) or use a less sterically hindered acid if possible.

  • Reagent Quality: The acid may be old or have absorbed moisture, reducing its effectiveness.

    • Solution: Use fresh, high-purity reagents.

Q: I am observing unexpected side products after Boc deprotection. What could they be and how can I prevent them?

A: The most common side reaction is alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.

  • Side Product: t-butyl adducts on electron-rich aromatic rings or other nucleophiles.

  • Prevention: Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.

Quantitative Data Summary: Boc Deprotection Conditions

ReagentConcentrationSolventTypical TimeYieldNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)30 min - 2 hHighCan be less selective with other acid-sensitive groups.[1]
Hydrogen Chloride (HCl)4M1,4-Dioxane30 min - 2 hHighOften yields a crystalline hydrochloride salt, aiding purification.[1]

Logical Relationship: Troubleshooting Incomplete Boc Deprotection

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Cbz (Carboxybenzyl) Group Degradation

Q: My Cbz deprotection by catalytic hydrogenolysis is slow or incomplete. What can I do?

A: Several factors can affect the efficiency of catalytic hydrogenolysis:

  • Catalyst Activity: The palladium catalyst may be old or poisoned.

    • Solution: Use fresh catalyst. Certain functional groups, particularly sulfur-containing compounds, can poison the catalyst. Ensure the substrate is free of such impurities.

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for challenging substrates.

    • Solution: Use a Parr hydrogenator to increase the hydrogen pressure.

  • Solvent Choice: The solvent can influence the reaction rate.

    • Solution: Methanol and ethanol are common choices. Ensure the substrate is fully dissolved.

Q: Are there alternatives to catalytic hydrogenolysis for Cbz deprotection?

A: Yes, strong acidic conditions can also be used, which is particularly useful if the molecule contains other functional groups that are sensitive to reduction.

  • Alternative Reagents: HBr in acetic acid or HCl in isopropanol can effectively cleave the Cbz group.[3][7]

  • Caution: These conditions are harsh and may not be suitable for all substrates.

Quantitative Data Summary: Cbz Deprotection Methods

MethodReagentsSolventTemperature (°C)TimeYield (%)Notes
Catalytic Hydrogenolysis10% Pd/C, H₂ (1 atm)MethanolRoom Temp1-16 hHighMost common and mild method.[2]
AcidolysisIPA·HClIsopropanol65-754 hHighA metal-free, scalable alternative.[7]

Signaling Pathway: Cbz Deprotection Pathways

G Cbz_Piperidine Cbz-Protected Piperidine Piperidine Deprotected Piperidine Cbz_Piperidine->Piperidine H₂ / Pd/C Cbz_Piperidine->Piperidine HBr/AcOH Toluene Toluene Cbz_Piperidine->Toluene H₂ / Pd/C CO2 CO₂ Cbz_Piperidine->CO2 H₂ / Pd/C Cbz_Piperidine->CO2 HBr/AcOH Benzyl_Bromide Benzyl Bromide Cbz_Piperidine->Benzyl_Bromide HBr/AcOH

Caption: Degradation pathways for the Cbz protecting group.

Fmoc (9-Fluorenylmethyloxycarbonyl) Group Degradation

Q: I am observing a significant amount of side products during Fmoc deprotection with piperidine. What is the most likely side reaction and how can I minimize it?

A: The most common side reaction during Fmoc deprotection is aspartimide formation , especially in peptide sequences containing an aspartic acid (Asp) residue followed by a glycine (Gly), asparagine (Asn), or serine (Ser).[5][8]

  • Mechanism: The piperidine base can catalyze the cyclization of the aspartic acid side chain to form a five-membered succinimide ring (aspartimide). This can lead to a mixture of byproducts, including α- and β-peptides and piperidide adducts.[8]

  • Minimization Strategies:

    • Use a Milder Base: Replace piperidine with a less basic amine like piperazine or use a lower concentration of piperidine.

    • Additives: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.

    • Alternative Bases: A combination of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger like piperazine can be effective.[9][10]

Q: My Fmoc deprotection seems to be incomplete. Why is this happening and what should I do?

A: Incomplete Fmoc removal can occur due to:

  • Peptide Aggregation: In solid-phase peptide synthesis, the growing peptide chains can aggregate, preventing the piperidine solution from reaching the N-terminus.

    • Solution: Use a solvent that disrupts aggregation, such as N-methylpyrrolidone (NMP), or perform the deprotection at a slightly elevated temperature.

  • Steric Hindrance: Similar to Boc deprotection, bulky amino acid residues can hinder the reaction.

    • Solution: Increase the deprotection time or use a stronger base cocktail (e.g., with DBU).[9]

Quantitative Data Summary: Fmoc Deprotection and Aspartimide Formation

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Aspartimide Formation (%)Reference
20% Piperidine in DMFNBC11264>95-[11]
10% Piperazine in DMF/EtOHNBC11262>95-[11]
20% Piperidine in DMFVKDGYI--24.4[12]
5% Piperazine + 2% DBU in DMFVKDGYI--13.7[12]

Experimental Workflow: Fmoc Deprotection and Monitoring

G A Fmoc-Protected Piperidine on Resin B Add 20% Piperidine in DMF A->B C Agitate at Room Temperature B->C D Collect Filtrate C->D F Wash Resin with DMF C->F E Monitor UV Absorbance at ~301 nm D->E G Deprotected Piperidine on Resin F->G

Caption: Workflow for Fmoc deprotection and UV-Vis monitoring.

Experimental Protocols

Protocol 1: HPLC Monitoring of Boc Deprotection

Objective: To quantitatively monitor the deprotection of a Boc-protected piperidine derivative by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Boc-protected piperidine compound

  • Deprotection reagent (e.g., 20% TFA in DCM)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • HPLC system with a C18 column and UV detector

  • Mobile phase A: Water with 0.1% TFA

  • Mobile phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Set up the Boc deprotection reaction in a vial with a magnetic stirrer.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing an excess of the quenching solution.

  • Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Dissolve the residue in a known volume of the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Calculate the percentage conversion at each time point by comparing the peak areas.

Protocol 2: Catalytic Hydrogenolysis of a Cbz-Protected Piperidine

Objective: To deprotect a Cbz-protected piperidine using palladium on carbon and hydrogen gas.

Materials:

  • Cbz-protected piperidine compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or ethanol

  • Hydrogen gas supply (e.g., a balloon or a Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve the Cbz-protected piperidine in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Protocol 3: UV-Vis Monitoring of Fmoc Deprotection

Objective: To monitor the progress of Fmoc deprotection in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[4]

Materials:

  • Fmoc-protected piperidine derivative (e.g., on a solid support)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Initiate the Fmoc deprotection by adding the piperidine solution to the Fmoc-protected compound.

  • If using a solid-phase synthesis setup, collect the filtrate as it elutes from the reaction vessel.

  • Use the 20% piperidine in DMF solution as a blank for the spectrophotometer.

  • Measure the absorbance of the collected filtrate at approximately 301 nm.[4]

  • The absorbance will increase as the deprotection proceeds and will plateau when the reaction is complete. This allows for real-time monitoring of the reaction kinetics.

References

Technical Support Center: Optimizing Column Chromatography for Piperidine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of piperidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between separating piperidine diastereomers and enantiomers by column chromatography?

A1: Diastereomers are stereoisomers that are not mirror images of each other and possess different physical properties. This inherent difference allows for their separation using standard achiral column chromatography (both normal-phase and reversed-phase). Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Q2: How do I choose between normal-phase and reversed-phase chromatography for separating my piperidine diastereomers?

A2: The choice depends on the polarity of your specific piperidine isomers.

  • Normal-Phase (NP) Chromatography: This is often the first choice for moderately polar to non-polar piperidine derivatives. It utilizes a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).

  • Reversed-Phase (RP) Chromatography: This is suitable for more polar piperidine isomers. It employs a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).

A decision-making workflow for selecting the appropriate chromatography mode is outlined below.

Diagram 1. Chromatography Mode Selection for Piperidine Isomers start Start: Isomer Mixture isomer_type Enantiomers or Diastereomers? start->isomer_type enantiomers Use Chiral Chromatography (Chiral Stationary Phase) isomer_type->enantiomers Enantiomers diastereomers Use Achiral Chromatography isomer_type->diastereomers Diastereomers end Optimized Separation enantiomers->end polarity_check Assess Polarity of Diastereomers diastereomers->polarity_check polar Reversed-Phase Chromatography (e.g., C18 column) polarity_check->polar Polar non_polar Normal-Phase Chromatography (e.g., Silica Gel) polarity_check->non_polar Moderately to Non-Polar polar->end non_polar->end Diagram 2. Troubleshooting Workflow for Piperidine Isomer Separation start Start: Poor Separation Result issue Identify Primary Issue start->issue coelution Co-elution / Poor Resolution issue->coelution Poor Resolution tailing Peak Tailing issue->tailing Tailing Peaks no_elution Compound Not Eluting issue->no_elution No Elution optimize_mp Optimize Mobile Phase (Adjust Polarity / Gradient) coelution->optimize_mp add_base Add Basic Modifier to Mobile Phase (e.g., 1% Triethylamine) tailing->add_base check_stability Check Compound Stability (2D TLC) no_elution->check_stability increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity change_sp Change Stationary Phase (e.g., PFP, Alumina) optimize_mp->change_sp check_loading Reduce Sample Load change_sp->check_loading use_basic_sp Use Basic/Neutral Stationary Phase (Alumina, Amine-Silica) add_base->use_basic_sp decomposed Compound Decomposed check_stability->decomposed

Validation & Comparative

Comparative Biological Activity of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and its structural analogues. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to facilitate further research and discovery. The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide array of clinically approved drugs, particularly those targeting the central nervous system.[1] Modifications to the piperidine ring and its substituents can significantly modulate the biological activity, pharmacokinetics, and receptor binding profiles of these compounds.[1]

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogues have been evaluated against several key biological targets, including acetylcholinesterase (AChE), opioid receptors, and dopamine/serotonin receptors and transporters. The following sections summarize the available quantitative data for these activities.

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[3][4] Several studies have explored the AChE inhibitory potential of benzylpiperidine derivatives.

CompoundStructureAChE IC₅₀ (µM)Reference
Lead Compound (5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate)Not explicitly provided in search results, but described as the lead for the analogues below.0.03 ± 0.07[5]
Analogue 28 (1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide)Amide linker and indanone replaced with a thiazole derivative.0.41 ± 1.25[5]
Analogue 20 (1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide)Amide linker and indanone replaced with a pyrazole derivative.5.94 ± 1.08[5]
Analogue d5 N-benzyl piperidine derivativeHDAC IC₅₀ = 0.17 µM, AChE IC₅₀ = 6.89 µM[4]
Analogue d10 N-benzyl piperidine derivativeHDAC IC₅₀ = 0.45 µM, AChE IC₅₀ = 3.22 µM[4]
Compound 19 1-Benzoylpiperidine derivative with a fluorine atom at the para position of the 2-phenylacetate moiety.5.10 ± 0.24[3]
Opioid Receptor Binding

The µ-opioid receptor is a key target for analgesics.[6] The affinity of benzylpiperidine derivatives for opioid receptors has been investigated to develop new pain management therapies.

CompoundStructureReceptorKᵢ (nM)Reference
Analogue 52 Benzylpiperidine derivativeµ-opioid56.4[7]
Analogue 52 Benzylpiperidine derivativeσ₁11.0[7]
Dopamine and Serotonin Receptor/Transporter Binding

Dopamine and serotonin are crucial neurotransmitters, and their receptors and transporters are important targets for treating various neurological and psychiatric disorders.[8][9] The affinity of benzylpiperidine analogues for these targets has been explored to develop novel CNS-active agents.

CompoundStructureTargetKᵢ (nM)Reference
Lead Compound 6 1-Aralkyl-4-benzylpiperidineσ₁0.4[8]
Lead Compound 6 1-Aralkyl-4-benzylpiperidineσ₂3.3[8]
Analogue 9aa 1-Aralkyl-4-benzylpiperidineσ₁(in nanomolar range)[10]
Analogue 9aa 1-Aralkyl-4-benzylpiperidine5-HT₁ₐ(in nanomolar range)[10]
Analogue 9ba 1-Aralkyl-4-benzylpiperidineσ₁(in nanomolar range)[10]
Analogue 9ba 1-Aralkyl-4-benzylpiperidine5-HT₁ₐ(in nanomolar range)[10]
Analogue 9ab 1-Aralkyl-4-benzylpiperidineσ₁(in nanomolar range)[10]
Analogue 9ab 1-Aralkyl-4-benzylpiperidine5-HT₁ₐ(in nanomolar range)[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays discussed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is widely used for screening inhibitors.[11]

Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[11]

Materials:

  • 0.1 M Sodium phosphate buffer, pH 8.0

  • DTNB solution (10 mM in buffer)

  • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

  • AChE enzyme solution

  • Test compounds (inhibitors)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (or vehicle for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]

Radioligand Receptor Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a specific receptor.[12]

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation containing the receptor (e.g., cell membranes). A non-radiolabeled test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined. This value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[12]

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw and resuspend the cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Test Compound: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

cAMP Accumulation Assay

This functional assay is used to determine whether a ligand is an agonist or antagonist for Gs or Gi-coupled G protein-coupled receptors (GPCRs).[13]

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cAMP levels. The amount of cAMP produced can be quantified using various methods, such as competitive immunoassays with fluorescent or luminescent readouts.[13][14]

Materials:

  • Cells expressing the target GPCR

  • Test compounds (agonists or antagonists)

  • Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Seeding: Plate the cells in a 96- or 384-well plate and allow them to attach overnight.

  • Compound Addition:

    • For Gs-coupled receptors (agonist mode): Add the test compound at various concentrations.

    • For Gi-coupled receptors (agonist mode): Add the test compound at various concentrations, followed by the addition of forskolin to stimulate cAMP production.

    • For antagonist mode: Pre-incubate the cells with the test compound (antagonist) before adding a known agonist.

  • Incubation: Incubate the plate at room temperature or 37°C for a specific time to allow for cAMP modulation.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the chosen assay kit.

  • Measurement: Read the plate using a compatible plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data to cAMP concentrations and plot against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[13][14]

Calcium Mobilization Assay

This functional assay is used to measure the activity of Gq-coupled GPCRs.[15]

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes.[16]

Materials:

  • Cells expressing the target Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Test compounds (agonists or antagonists)

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Plate the cells in the appropriate microplate and allow them to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the test compound at various concentrations to the wells.

  • Measurement: Immediately begin recording the fluorescence intensity over time (kinetic read).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ for agonists. For antagonists, pre-incubate with the antagonist before adding a known agonist and measure the inhibition of the agonist's response.[15][16]

Visualizing Pathways and Processes

Diagrams are provided below to illustrate key signaling pathways and experimental workflows.

G_protein_signaling cluster_Gs Gs Signaling cluster_Gi Gi Signaling cluster_Gq Gq Signaling Agonist_Gs Agonist GPCR_Gs Gs-coupled GPCR Agonist_Gs->GPCR_Gs binds Gs Gs Protein GPCR_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs activates cAMP cAMP AC_Gs->cAMP produces ATP_Gs ATP ATP_Gs->AC_Gs PKA PKA cAMP->PKA activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs phosphorylates targets Agonist_Gi Agonist GPCR_Gi Gi-coupled GPCR Agonist_Gi->GPCR_Gi binds Gi Gi Protein GPCR_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi production reduced ATP_Gi ATP ATP_Gi->AC_Gi Cellular_Response_Gi Cellular Response Agonist_Gq Agonist GPCR_Gq Gq-coupled GPCR Agonist_Gq->GPCR_Gq binds Gq Gq Protein GPCR_Gq->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq phosphorylates targets

Caption: Overview of Gs, Gi, and Gq protein-coupled receptor signaling pathways.

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Inhibitor, AChE) reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_start Add ATCI Substrate pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_start->measurement data_analysis Calculate % Inhibition and IC₅₀ measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Acetylcholinesterase (AChE) inhibition assay.

Radioligand_Binding_Workflow start Start membrane_prep Prepare Cell Membranes with Target Receptor start->membrane_prep plate_setup Set up Assay Plate (Radioligand, Test Compound, Membranes) membrane_prep->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting data_analysis Calculate Specific Binding, IC₅₀, and Kᵢ counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Comparing the efficacy of different protecting groups for piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the development of pharmaceuticals where the piperidine moiety is a common scaffold, the strategic use of protecting groups is crucial for achieving high yields and purity.[1][2][3][4][5] The ability to selectively mask the reactivity of the piperidine nitrogen and subsequently remove the protecting group under specific and mild conditions is a key factor for success. This guide presents an objective, data-driven comparison of three widely used amine protecting groups for piperidine synthesis: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will also briefly discuss newer, alternative protecting groups.

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[6][7]

  • Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA).[6][8]

  • Cbz (Carboxybenzyl): The Cbz group is removed by catalytic hydrogenolysis.[6][9]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[6][10]

This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[6][7]

Quantitative Comparison of Protecting Groups

The selection of a protecting group is often dictated by the stability of other functional groups in the molecule and the desired reaction conditions for subsequent synthetic steps. The following tables summarize key quantitative data for the protection and deprotection of piperidine with Boc, Cbz, and Fmoc.

Protecting GroupReagentTypical ConditionsReaction TimeTypical Yield
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., TEA, NaHCO₃), Solvent (e.g., DCM, THF)1-6 h>95%
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, TEA), Solvent (e.g., THF/H₂O, DCM)2-20 h~90%[11]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuBase (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)1-16 hHigh

Table 1: Indicative Conditions and Yields for the Protection of Piperidine.

Protecting GroupDeprotection MethodTypical ConditionsReaction TimeTypical Yield
Boc Acidolysis50% TFA in DCM1-3 h>95%[9]
Cbz Catalytic HydrogenolysisH₂, 10% Pd/C, Solvent (e.g., MeOH, EtOH)1-40 h>90%[9]
Fmoc Basolysis20% Piperidine in DMF30-60 min>98%[9]

Table 2: Indicative Conditions and Yields for the Deprotection of Protected Piperidine.

Newer Protecting Groups

While Boc, Cbz, and Fmoc are the most common, several newer protecting groups offer advantages in specific contexts.

  • Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl): This group is introduced using 4-nitrophenyl (2,2,6,6-tetramethylpiperidin-1-yl) carbonate (NPTC). It complements Boc and Cbz, as it can be deprotected under mild reductive conditions with Cu(I) compounds or by heating.[12]

  • Bsmoc (1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl): The Bsmoc group is removed via a Michael addition mechanism, which can be advantageous in preventing certain side reactions compared to the β-elimination mechanism of Fmoc deprotection.[13][14] Deprotection can often be achieved with milder base conditions (e.g., 2% piperidine in DMF) and shorter reaction times.[1][13]

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of piperidine. Optimal conditions may vary depending on the specific substrate and scale of the reaction.

Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve piperidine (1 equivalent) in the chosen solvent.

  • Add 1.0-1.2 equivalents of base (e.g., TEA).

  • Add 1.1-1.5 equivalents of (Boc)₂O to the solution.[6]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an appropriate aqueous work-up, dry the organic layer, and concentrate to obtain the Boc-protected piperidine.

Boc Deprotection

Materials:

  • Boc-protected piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperidine in DCM.

  • Slowly add a solution of 50% TFA in DCM.

  • Stir the reaction at room temperature for 1-3 hours.[9]

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA and DCM.[9]

Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane/Water or Dichloromethane (DCM)

Procedure:

  • Dissolve piperidine (1 equivalent) in the chosen solvent system.

  • Add a suitable base (e.g., NaHCO₃).

  • Cool the solution to 0 °C and add Cbz-Cl (1.1 equivalents) dropwise.[11]

  • Stir the reaction, allowing it to warm to room temperature, for 2-20 hours.[11]

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate work-up, which may include extraction and washing, to isolate the Cbz-protected piperidine.

Cbz Deprotection

Materials:

  • Cbz-protected piperidine

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent in a flask.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).[9]

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.

Fmoc Protection of Piperidine

Materials:

  • Piperidine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane/Water

Procedure:

  • Dissolve piperidine (1 equivalent) in a mixture of 1,4-dioxane and water.[15]

  • Add sodium bicarbonate (2 equivalents).[15]

  • Add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) and stir at room temperature for 1-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform a work-up involving extraction and washing to isolate the N-Fmoc-piperidine.[15]

Fmoc Deprotection

Materials:

  • Fmoc-protected piperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected piperidine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[6][15]

  • Stir the reaction at room temperature for 30-60 minutes.[16]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified.[6]

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and application of these protecting groups, the following diagrams illustrate the general experimental workflow and a decision-making guide.

G General Workflow for Piperidine Protection and Deprotection Start Start with Piperidine Protection Protection Step (e.g., Boc, Cbz, Fmoc) Start->Protection Protected_Piperidine Protected Piperidine Derivative Protection->Protected_Piperidine Further_Synthesis Further Synthetic Transformations Protected_Piperidine->Further_Synthesis Deprotection Deprotection Step Further_Synthesis->Deprotection Final_Product Final Piperidine Derivative Deprotection->Final_Product G Decision Tree for Selecting a Piperidine Protecting Group Start Start Acid_Sensitive Molecule Sensitive to Strong Acid? Start->Acid_Sensitive Base_Sensitive Molecule Sensitive to Base? Acid_Sensitive->Base_Sensitive Yes Use_Boc Consider Boc Acid_Sensitive->Use_Boc No Hydrogenolysis_Compatible Hydrogenolysis Compatible? Base_Sensitive->Hydrogenolysis_Compatible Yes Use_Fmoc Consider Fmoc Base_Sensitive->Use_Fmoc No Use_Cbz Consider Cbz Hydrogenolysis_Compatible->Use_Cbz Yes Consider_Alternatives Consider Alternative Protecting Groups Hydrogenolysis_Compatible->Consider_Alternatives No

References

Piperidine Derivatives as Inhibitors of MenA for Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Piperidine-1-Carboxylates and Their Analogs

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of biological targets. The versatility of the piperidine ring, combined with the synthetic tractability of introducing diverse substituents at the 4-position and modifying the 1-carboxylate group, has made it a focal point for drug discovery and development. This guide provides a comparative analysis of SAR studies for several classes of 4-substituted piperidine derivatives, offering insights into the key structural features that govern their biological activity. Experimental data, detailed protocols, and visual diagrams are presented to aid researchers and drug development professionals in their efforts to design novel and potent therapeutic agents.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on the menaquinone (MK) biosynthetic pathway for its survival, particularly under hypoxic conditions. MenA, a 1,4-dihydroxy-2-naphthoate isoprenyltransferase, is a key enzyme in this pathway and a validated drug target. SAR studies on piperidine derivatives have identified potent MenA inhibitors with promising anti-TB activity.

Data Presentation: SAR of MenA Inhibitors

The following table summarizes the MenA inhibitory potency and antimycobacterial activity of a series of 4-substituted piperidine derivatives. The core scaffold consists of three variable regions: a western aromatic group, a central piperidine linker, and an eastern amine moiety.

CompoundWestern Group (R1)Central Piperidine LinkerEastern Group (R2)MenA IC50 (µM)Mtb GIC50 (µM)cLogP
1 4-Chlorobenzoylphenoxy4-((phenoxy)methyl)piperidine4-(methyl(propyl)amino)benzylPotent (exact value not in abstract)Potent (exact value not in abstract)7.9
2 4-Chlorobenzoylphenoxy4-((phenoxy)methyl)piperidine4-(dimethylamino)benzyl13-228-10Improved
10 4-Bromophenyl4-((phenoxy)methyl)piperidineNot specified12 ± 214 ± 06.8
11 4-Chlorobenzoylphenoxy4-((phenoxy)methyl)piperidine4-(diethylamino)benzyl13-228-10Improved
14 3-Bromophenyl4-((phenoxy)methyl)piperidineNot specified12 ± 314 ± 0Not specified

Data extracted from a study on piperidine derivatives as MenA inhibitors.[1][2]

SAR Insights:

  • Modifications to the western, central, and eastern portions of the lead compound were explored to improve potency and drug-like properties.[1]

  • Replacing the highly lipophilic benzophenone group in the western portion with smaller aromatic groups, such as 4-bromophenyl and 3-bromophenyl, maintained potent MenA inhibition and mycobacterial growth inhibition.[1]

  • Analogs 2 and 11 demonstrated potent activity against MenA and Mtb, along with substantially improved pharmacokinetic parameters.[1][2]

  • These compounds showed synergistic effects when combined with other electron transport chain-targeting agents.[1]

Experimental Protocols

General Synthesis of MenA Inhibitors: A common synthetic route involves the coupling of three key fragments. For example, the synthesis of compound 1 was achieved through a five-step process.[1] A key step is the reductive amination of an aldehyde with the piperidine core.[1]

  • Preparation of the Western Fragment: Synthesis of the substituted benzophenone or other aromatic moieties.[1]

  • Preparation of the Central Piperidine Core: N-Boc-4-hydroxymethylpiperidine is often used as a starting material, which is then coupled to the western fragment via a Mitsunobu reaction.[1]

  • Deprotection and Final Coupling: The Boc protecting group on the piperidine nitrogen is removed, followed by reductive amination with the appropriate aldehyde to install the eastern group.[1]

MenA Enzyme Inhibition Assay: The inhibitory potency of the synthesized compounds against MenA is evaluated. This typically involves incubating the recombinant MenA enzyme with its substrates (1,4-dihydroxy-2-naphthoate and a prenyl donor) in the presence of varying concentrations of the inhibitor. The formation of the product, demethylmenaquinone, is then quantified, often using a colorimetric or fluorescent method, to determine the IC50 value.[1]

Antimycobacterial Activity Assay: The growth inhibitory concentration (GIC50) against M. tuberculosis is determined by exposing the bacterial culture to serial dilutions of the compounds. Bacterial viability is assessed after a defined incubation period, typically using a resazurin microtiter assay or by measuring optical density.[1]

Visualizations

MenA_Inhibition_Pathway DHNA 1,4-dihydroxy-2-naphthoate MenA MenA Enzyme DHNA->MenA FPP Farnesyl Pyrophosphate FPP->MenA DMK Demethylmenaquinone MenA->DMK Prenylation MK Menaquinone (MK) DMK->MK ETC Electron Transport Chain MK->ETC ATP ATP Synthesis ETC->ATP Inhibitor Piperidine Derivative (e.g., Compound 2, 11) Inhibitor->MenA Inhibition

Caption: Inhibition of the Menaquinone Biosynthetic Pathway by Piperidine Derivatives.

Experimental_Workflow_MenA cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate1 Western Fragment Synthesis Start->Intermediate1 Intermediate2 Piperidine Core Functionalization Start->Intermediate2 Final_Compound Final Piperidine Derivative Intermediate1->Final_Compound Intermediate2->Final_Compound MenA_Assay MenA Inhibition Assay (IC50) Final_Compound->MenA_Assay Mtb_Assay Antimycobacterial Assay (GIC50) Final_Compound->Mtb_Assay PK_Studies Pharmacokinetic Studies Mtb_Assay->PK_Studies

Caption: General Experimental Workflow for MenA Inhibitor Development.

Piperidine Derivatives as Modulators of Opioid Receptors

Opioid receptors, including mu (µ), delta (δ), and kappa (κ), are critical targets for pain management. 4-Substituted piperidines have been extensively studied as opioid receptor modulators, leading to the development of potent and selective agonists and antagonists.

Data Presentation: SAR of Opioid Receptor Ligands

The following table presents the binding affinities (Ki) of a series of 4-substituted piperidine and piperazine analogs for the mu and delta opioid receptors.

CompoundCore4-Substituent (R)MOR Ki (nM)DOR Ki (nM)
1 Tetrahydroquinoline(CH2)3-PhenylLow nanomolarLow nanomolar
2 PiperidineBenzyl--
4 Piperidine(CH2)3-PhenylImprovedImproved
5 Piperazine(CH2)3-PhenylSimilar to 4Similar to 4
6 Piperazine(CH2)3-(1-Naphthyl)ImprovedImproved
Morphine --6.3171

Data extracted from a study on balanced MOR agonist/DOR antagonist ligands.[3]

SAR Insights:

  • A series of 4-substituted piperidine and piperazine compounds based on a tetrahydroquinoline lead showed balanced, low nanomolar binding affinity for both MOR and DOR.[3]

  • Changing the length and flexibility of the side chain at the 4-position significantly improved binding affinity at both receptors.[3]

  • Replacement of the piperidine core with a piperazine was well-tolerated.[3]

  • Several analogs displayed good efficacy at MOR while simultaneously acting as DOR antagonists, a desirable profile for pain therapeutics with reduced side effects.[3]

Experimental Protocols

General Synthesis of Opioid Receptor Ligands: The synthesis of these analogs often starts from a ketone precursor of the piperidine or piperazine ring.[3]

  • Introduction of the 4-Substituent: A Wittig reaction on the ketone can be used to introduce an alkene, which is subsequently hydrogenated to yield the desired alkyl substituent.[3]

  • Coupling of the N-Substituent: The piperidine nitrogen is then coupled with a suitable protected amino acid, such as Boc-L-Dmt.[3]

  • Deprotection: Final deprotection steps yield the target compounds.[3]

Opioid Receptor Binding Assay: Binding affinities (Ki) are determined by competitive displacement of a radiolabeled ligand (e.g., [3H]diprenorphine) from cell membranes expressing the receptor of interest (MOR, DOR, or KOR). The concentration of the test compound required to displace 50% of the radioligand is used to calculate the Ki value.[3]

Functional Assay ([35S]GTPγS Binding): The functional activity (agonist or antagonist) of the compounds is assessed using a [35S]GTPγS binding assay. Agonist stimulation of G-protein coupled receptors like opioid receptors increases the binding of [35S]GTPγS to G-proteins. The potency (EC50) and efficacy (% stimulation relative to a standard agonist) are determined.[3]

Visualizations

Opioid_Signaling cluster_receptor Opioid Receptors MOR MOR G_Protein G-protein Coupling MOR->G_Protein DOR DOR Ligand Piperidine Derivative Ligand->MOR Agonist Ligand->DOR Antagonist Downstream Downstream Signaling (e.g., ↓cAMP, ↓Ca2+ influx) G_Protein->Downstream Analgesia Analgesia Downstream->Analgesia

Caption: Dual Modulation of Opioid Receptors by Piperidine Derivatives.

SAR_Logic_Opioids Lead Lead Compound (Tetrahydroquinoline 1) Modification1 Vary 4-Substituent (Length & Flexibility) Lead->Modification1 Modification2 Replace Piperidine with Piperazine Lead->Modification2 Modification3 Vary Aromatic Moiety Modification1->Modification3 Result1 Improved MOR/DOR Affinity Modification1->Result1 Result2 Maintained Affinity Modification2->Result2 Result3 Balanced MOR Agonist/ DOR Antagonist Profile Modification3->Result3

Caption: Logical Flow of SAR Studies on Opioid Receptor Modulators.

Piperidine Derivatives as Antiviral Agents Against Coronaviruses

The ongoing threat of coronavirus (CoV) pandemics necessitates the development of novel antiviral therapies. A class of 1,4,4-trisubstituted piperidines has emerged as promising inhibitors of CoV replication, with evidence suggesting they target the main protease (Mpro), an essential enzyme for viral polyprotein processing.

Data Presentation: SAR of Anti-Coronavirus Piperidines

A detailed SAR analysis of 63 analogs of 1,4,4-trisubstituted piperidines was conducted to identify the structural elements crucial for anti-CoV activity.[4] While specific quantitative data for all 63 analogs is not provided in the abstract, the study highlights the identification of four potent molecules with micromolar activity against SARS-CoV-2.[4] The general structure features five points of diversity, allowing for extensive chemical space exploration.

Key Findings:

  • Several 1,4,4-trisubstituted piperidines exhibit low micromolar activity against human coronavirus 229E and SARS-CoV-2.[4]

  • The mechanism of action is post-viral entry, at the stage of viral polyprotein processing.[4]

  • The compounds were shown to inhibit the SARS-CoV-2 main protease (Mpro).[4]

  • The synthesis was efficiently achieved using a one-pot Ugi four-component reaction (Ugi-4CR), facilitating the rapid generation of a diverse library of analogs.[4]

Experimental Protocols

General Synthesis via Ugi Four-Component Reaction (Ugi-4CR): The Ugi-4CR is a powerful tool for generating molecular diversity from readily available starting materials. The reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. In this case, an N-benzylpiperidine scaffold was utilized.[4]

Antiviral Activity Assay: The antiviral activity of the compounds is typically evaluated in a cell-based assay.

  • Host cells (e.g., Vero E6) are infected with the coronavirus (e.g., HCoV-229E or SARS-CoV-2).

  • The infected cells are treated with various concentrations of the test compounds.

  • After an incubation period, the viral cytopathic effect (CPE) is assessed, or viral replication is quantified using methods like quantitative PCR (qPCR) to determine the EC50 value.[5]

Enzymatic Assays: To identify the specific viral target, enzymatic assays are performed with key CoV proteins. For this class of compounds, inhibitory activity was tested against:

  • SARS-CoV-2 Mpro (main protease)

  • nsp12-nsp7-nsp8 polymerase complex (RdRp)

  • nsp14 N7-methyltransferase

  • nsp16/nsp10 2'-O-methyltransferase The results indicated that the compounds inhibit Mpro.[4]

Visualizations

Coronavirus_Replication_Cycle Entry 1. Virus Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyproteins (pp1a, pp1ab) Uncoating->Translation Proteolysis 4. Polyprotein Processing Translation->Proteolysis Mpro Mpro (Main Protease) Proteolysis->Mpro Replication 5. RNA Replication Mpro->Replication Enables Assembly 6. Virion Assembly & Release Replication->Assembly Inhibitor 1,4,4-Trisubstituted Piperidine Inhibitor->Mpro Inhibition

Caption: Inhibition of Coronavirus Polyprotein Processing by Piperidine Derivatives.

Ugi_Reaction_Workflow Aldehyde Aldehyde Ugi_4CR Ugi Four-Component Reaction Aldehyde->Ugi_4CR Amine Amine (Piperidine-based) Amine->Ugi_4CR Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_4CR Isocyanide Isocyanide Isocyanide->Ugi_4CR Product 1,4,4-Trisubstituted Piperidine Library Ugi_4CR->Product

Caption: Ugi-4CR for the Synthesis of a Diverse Piperidine Library.

This guide provides a snapshot of the extensive SAR studies conducted on 4-substituted piperidine-1-carboxylates and their analogs. The modular nature of the piperidine scaffold, coupled with modern synthetic methodologies, continues to make it a highly attractive starting point for the development of new therapeutics targeting a wide array of diseases. The presented data and workflows offer a framework for researchers to build upon in their quest for novel and effective drugs.

References

In Vivo Validation of Piperidine-Based CNS Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a crucial component in the development of drugs targeting the central nervous system (CNS).[1][2][3] Its presence in numerous clinically approved medications for conditions like Alzheimer's disease, schizophrenia, and pain underscores its importance.[2][4] This guide provides a comparative overview of the in vivo validation of piperidine-based CNS drug candidates, with a focus on experimental data and methodologies. Donepezil, a well-established piperidine derivative and acetylcholinesterase inhibitor, will be used as a primary example to illustrate the validation process.[5][6]

Comparative In Vivo Efficacy of Piperidine-Based Acetylcholinesterase Inhibitors

The primary mechanism of action for several piperidine-based CNS drugs, particularly for Alzheimer's disease, is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[5][6] Enhancing cholinergic transmission is a key therapeutic strategy for improving cognitive function.[7]

Below is a table summarizing the in vivo efficacy of Donepezil in various preclinical models. This data serves as a benchmark for evaluating novel piperidine-based drug candidates.

Parameter Key Finding Animal Model Alternative/Control
Cognitive Enhancement Improved performance in the Morris Water Maze, indicating enhanced spatial learning and memory.APP/PS1 transgenic mice (Alzheimer's model)Vehicle control
Cognitive Enhancement Reversal of scopolamine-induced cognitive deficits in the passive avoidance test.Scopolamine-treated miceScopolamine-only group
AChE Occupancy Approximately 35-40% acetylcholinesterase occupancy in the brain at a clinical dose of 5 mg/day.[7]Human (Alzheimer's disease patients)Baseline (pre-treatment)
Neuroprotection Reduced Aβ-induced cell toxicity.SH-SY5Y neuroblastoma cell lineAβ-treated control
Novel Piperidine-Based CNS Drug Candidates

Recent research has focused on developing novel piperidine derivatives with improved efficacy and multi-target profiles. For example, a novel piperidine-based compound, PD07 , derived from the natural alkaloid piperine, has shown promising results in preclinical studies for Alzheimer's disease.[8]

Parameter Key Finding Animal Model Alternative/Control
Cognitive Enhancement Improved memory and cognition at a dose of 10 mg/kg.[8]Scopolamine-induced amnesic ratsScopolamine-only group
Mechanism of Action Increased brain acetylcholine levels through AChE inhibition.[8]Scopolamine-induced amnesic ratsVehicle control
Multi-Target Activity Showed inhibitory activity against BACE1 and Aβ1-42 aggregation in vitro.[8]In vitro assays-
Safety No signs of toxicity up to 300 mg/kg in acute oral toxicity studies.[8]Rats-

Another study identified a new donepezil-like natural compound derivative, D1 , as a potent AChE inhibitor.[9]

Parameter Key Finding Animal Model Alternative/Control
Acetylcholine Elevation More potent in elevating acetylcholine expression at 5 µM than 25 µM of donepezil.[9]Caenorhabditis elegansDonepezil
Aβ Plaque Reduction Reduced the accumulation of Aβ plaques.[9]Caenorhabditis elegans-
Mechanism of Action Exerted an agonistic effect on the α7 nicotinic acetylcholine receptor.[9]In vitro assays-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are protocols for key experiments used to evaluate piperidine-based CNS drug candidates.

Morris Water Maze for Spatial Learning and Memory

This test assesses spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: Mice are trained to find the hidden platform from different starting positions over several days. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Passive Avoidance Test for Learning and Memory

This test evaluates fear-motivated learning and memory.

Protocol:

  • Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Training: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Testing: After a retention interval (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

In Vivo Acetylcholinesterase (AChE) Occupancy using PET Imaging

Positron Emission Tomography (PET) can be used to measure the binding of a drug to its target in the living brain.[7]

Protocol:

  • Radiotracer: A radiolabeled ligand that binds to AChE, such as [11C]-donepezil, is used.[7]

  • Baseline Scan: A PET scan is performed to measure the baseline binding of the radiotracer to AChE in the absence of the drug.[5]

  • Drug Administration: The subject is treated with the piperidine-based drug candidate.

  • Post-treatment Scan: A second PET scan is conducted to measure the binding of the radiotracer in the presence of the drug.[5]

  • Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of AChE occupancy by the drug.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding.

G cluster_0 Cholinergic Signaling Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Piperidine_Drug Piperidine-Based AChE Inhibitor Piperidine_Drug->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of piperidine-based drugs.

G cluster_1 In Vivo Validation Workflow for CNS Drug Candidates Compound Piperidine-Based Drug Candidate Animal_Model Disease Animal Model (e.g., APP/PS1 Mice) Compound->Animal_Model Drug_Admin Drug Administration (e.g., Oral Gavage) Animal_Model->Drug_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral Biochemical Biochemical Analysis (e.g., Brain ACh Levels) Drug_Admin->Biochemical Imaging In Vivo Imaging (e.g., PET Scan) Drug_Admin->Imaging Data Data Analysis & Comparison Behavioral->Data Biochemical->Data Imaging->Data

Caption: General workflow for the in vivo validation of CNS drug candidates.

References

A Comparative Guide to Receptor Binding: Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly for targets within the central nervous system (CNS), the selection of a core molecular scaffold is a critical determinant of a compound's affinity, selectivity, and overall pharmacological profile. The piperidine ring, a ubiquitous motif in medicinal chemistry, serves as the foundation for numerous clinically successful drugs. This guide provides a comparative analysis of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, a versatile piperidine-based intermediate, and other prominent scaffolds in the context of receptor binding.

While direct, publicly available receptor binding data for this compound is limited, this guide leverages extensive structure-activity relationship (SAR) data for structurally related 4-aminomethylpiperidine and N-benzylpiperidine derivatives to offer a representative comparison. This information is juxtaposed with data from alternative scaffolds, including pyrrolidine, indole, thiazole, and morphinan derivatives, to provide a broader perspective for scaffold selection in drug design.

Quantitative Receptor Binding Data

The following tables summarize the binding affinities (Ki, IC50) of various compounds, categorized by their core scaffold, for several key CNS receptors. This data, compiled from multiple peer-reviewed studies, allows for a quantitative comparison of scaffold performance.

Table 1: Piperidine-Based Scaffolds and Analogs

Compound/Analog TypeReceptor TargetBinding Affinity (Ki/IC50, nM)Reference
N-Benzylpiperidine Derivativeσ1 Receptor1.45[1]
4-Aminomethylpiperidine Derivativeσ1 Receptor50[2]
N-Benzylpiperidine Derivativeσ2 Receptor420[1]
4-Aminomethylpiperidine Derivativeσ2 Receptor>1000[2]
4-Benzylpiperidine CarboxamideDopamine Transporter (DAT)High Potency Inhibition[3]
4-Benzylpiperidine CarboxamideSerotonin Transporter (SERT)High Potency Inhibition[3]
1-Benzylpiperidine DerivativeAcetylcholinesterase (AChE)0.56[4]
Benzylpiperidine Analogμ-Opioid Receptor (MOR)56.4[5]

Table 2: Alternative Scaffolds

ScaffoldRepresentative Compound(s)Receptor TargetBinding Affinity (Ki/IC50, nM)Reference
Pyrrolidine Pyrrolidine-2,5-dione derivativesVoltage-gated Na+ & Ca2+ channelsActive in preclinical models[6]
PhenylAcetamide-Pyrrolidine-PyranoPiperazineκ-Opioid Receptor (KOR)High Potency Agonism[7]
Indole Indole-based derivativesSerotonin 5-HT1A ReceptorHigh Affinity[8]
Indole-based derivativesSerotonin 5-HT2A ReceptorHigh Affinity[8]
IndenylsulfonamideSerotonin 5-HT6 Receptor20.2[9]
Thiazole Thiazolylhydrazone derivativesAcetylcholinesterase (AChE)0.028 (µM)[10]
Benzothiazole-based ligandsDopamine D2 Receptor2.8[11]
Benzothiazole-based ligandsDopamine D3 Receptor3.0[11]
Morphinan Morphinan-based κ-opioid agonistκ-Opioid Receptor (KOR)Low nanomolar affinity[12]
N-phenethyl-14-O-methylmorphinan-6-oneμ-Opioid and δ-Opioid ReceptorsDual Agonist Activity[13]

Experimental Protocols

The quantitative data presented above is primarily derived from radioligand binding assays and functional assays. Understanding the methodologies behind this data is crucial for its correct interpretation and for designing future experiments.

Radioligand Binding Assay

This is a fundamental technique used to determine the affinity of a ligand for a receptor.

Objective: To measure the binding of a radiolabeled ligand to a receptor preparation and to determine the affinity of a competing, non-labeled compound (e.g., a piperidine derivative or alternative scaffold).

General Protocol:

  • Receptor Preparation: A source of the target receptor is required. This is typically a membrane preparation from cells or tissues genetically engineered to express the receptor of interest, or from tissues endogenously rich in the receptor.

  • Incubation: The receptor preparation is incubated in a buffer solution with a known concentration of a high-affinity radioligand (e.g., [³H]-pentazocine for sigma-1 receptors).

  • Competition: To determine the affinity of a test compound, varying concentrations of the unlabeled compound are added to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.

  • Separation: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the receptor membranes.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).

Objective: To measure the activation of G proteins by a GPCR in response to ligand binding.

General Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, a membrane preparation containing the GPCR of interest is used.

  • Incubation: The membranes are incubated with the test compound and a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS.

  • G Protein Activation: If the test compound is an agonist, it will activate the GPCR, which in turn catalyzes the exchange of GDP for [³⁵S]GTPγS on the associated G protein.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured, typically by filtration and scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity. An antagonist will block the agonist-induced increase in binding, while an inverse agonist will decrease the basal level of binding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor binding and signaling can aid in understanding the mechanism of action of different scaffolds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

G_alpha_i_o_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., D2, M2, α2) G_protein Gαi/oβγ GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand Agonist (e.g., Piperidine derivative) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to Dopamine_D2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gαi/o D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits K_channel GIRK Channel Gi->K_channel Activates (via Gβγ) cAMP cAMP AC->cAMP Dopamine Dopamine / Agonist Dopamine->D2R ATP ATP ATP->AC PKA PKA Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Serotonin_5HT2A_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane HTR2A 5-HT2A Receptor Gq Gαq/11 HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin / Agonist Serotonin->HTR2A ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Experimental_Workflow_for_Receptor_Binding_Assay start Start prep Prepare Receptor Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

References

Cross-reactivity profiling of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity Profiling of Piperidine Derivatives

Introduction

The piperidine ring is a fundamental structural motif in medicinal chemistry, found in a wide array of pharmaceuticals targeting various conditions, from central nervous system disorders to cancer.[1][2] This six-membered nitrogen-containing heterocycle offers desirable physicochemical properties, including chemical stability and the ability to modulate lipophilicity and hydrogen bonding, which enhances a compound's "druggability" and pharmacokinetic profile.[2] However, the very versatility of the piperidine scaffold can also lead to unintended interactions with multiple biological targets. This cross-reactivity, or off-target binding, can result in adverse side effects or unforeseen toxicity.

For researchers, scientists, and drug development professionals, a thorough understanding and early assessment of a compound's cross-reactivity profile are paramount for ensuring therapeutic specificity and safety.[3] This guide provides a comparative analysis of the cross-reactivity of select piperidine derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative Cross-Reactivity Data

The following tables summarize the binding affinities (Kᵢ) and functional activities (IC₅₀) of representative piperidine derivatives against their primary targets and a selection of common off-targets. Lower values indicate higher affinity or potency.

Table 1: Cross-Reactivity Profile of Pimavanserin (5-HT₂ₐ Inverse Agonist)

Pimavanserin is an atypical antipsychotic approved for the treatment of Parkinson's disease psychosis. Its primary target is the serotonin 5-HT₂ₐ receptor.

TargetKᵢ (nM)Assay Type
Primary Target
5-HT₂ₐ0.087Radioligand Binding
Off-Targets
5-HT₂C0.44Radioligand Binding
Sigma-1 (σ₁)120Radioligand Binding
Adrenergic α₁ₐ>1000Radioligand Binding
Dopamine D₂>3000Radioligand Binding
Muscarinic M₁-M₅>1000Radioligand Binding
H₁>1000Radioligand Binding
Data sourced from publicly available pharmacological studies.

Table 2: Cross-Reactivity Profile of a P2Y₁₄R Antagonist (Compound 15)

This compound is a potent antagonist of the P2Y₁₄ receptor, a G-protein coupled receptor involved in inflammatory responses. The data shows its binding affinity for both the human (h) and mouse (m) orthologs of the receptor.[4]

TargetIC₅₀ (nM)Assay Type
Primary Target
hP2Y₁₄R3.11Fluorescence Binding
Species Cross-Reactivity
mP2Y₁₄R33.9Flow Cytometry Binding
Data from a study on bridged piperidine analogues.[4]

Table 3: Comparative Selectivity of Piperidine-based H₃R/σ₁R Ligands

This table compares the binding affinities of two piperidine derivatives for the histamine H₃ receptor (H₃R) and sigma-1 receptor (σ₁R), highlighting how structural modifications to the piperidine scaffold influence target selectivity.[5]

CompoundhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)σ₂R Kᵢ (nM)
Compound 57.703.641531
Compound 111.831.86134
Data from a study on dual-targeting piperidine derivatives.[5]

Experimental Protocols

A systematic evaluation of off-target interactions is crucial. Below are detailed methodologies for key experiments used in cross-reactivity profiling.

Radioligand Binding Assay

This is a widely used in vitro technique to quantify the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of a piperidine derivative by measuring its ability to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Preparation: Cell membranes or tissues expressing the target receptor are prepared and homogenized in a suitable buffer.

  • Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a specific radioligand (e.g., ³H-ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the test compound. A parallel incubation is run without the test compound (total binding) and with an excess of a non-labeled known ligand to determine non-specific binding.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[6]

  • Separation and Detection: The reaction is stopped by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.[6] The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.[6]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Kinase Inhibition Assay

Many drugs unintentionally inhibit protein kinases. Kinase panel screening is a standard method to identify such off-target activities.

Objective: To measure the inhibitory effect of a piperidine derivative on a panel of protein kinases.

Methodology:

  • Assay Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced by a specific kinase. The effect of the test compound on this activity is quantified.

  • Reaction Mixture: Recombinant human kinases are incubated in a reaction buffer containing a specific substrate (e.g., a peptide) and ATP.

  • Incubation: The test compound is added at various concentrations, and the reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of remaining ATP or phosphorylated product is measured. Luminescence-based assays (e.g., Kinase-Glo®) are common, where the light output is proportional to the amount of ATP present. A decrease in signal indicates kinase activity, and a reversal of this decrease indicates inhibition.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a vehicle control. For compounds showing significant inhibition (typically >50% at a screening concentration of 1-10 µM), a dose-response curve is generated to determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in drug discovery. The following visualizations were created using Graphviz (DOT language).

G cluster_screening Tiered Off-Target Screening Cascade cluster_validation Hit Validation lead Lead Piperidine Compound tier1 Tier 1: In Silico Profiling (e.g., Similarity Searching, Docking) lead->tier1 tier2 Tier 2: Broad Panel Screening (e.g., Kinase, GPCR Panels) lead->tier2 tier3 Tier 3: Unbiased Screening (e.g., Phenotypic Screening) lead->tier3 hypo Hypothesized Off-Targets tier1->hypo hits Confirmed Hits from Panel tier2->hits pheno Phenotypic Signature tier3->pheno validation Hit Validation (Dose-Response Assays) hypo->validation hits->validation deconvolution Target Deconvolution pheno->deconvolution final Validated Off-Targets validation->final deconvolution->final

Caption: A tiered strategy for systematic off-target identification of piperidine compounds.[7]

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Preparation (Receptor Membranes, Radioligand, Test Compound) incubate 2. Incubation (Allow binding to reach equilibrium) prep->incubate separate 3. Separation (Rapid filtration to separate bound from unbound ligand) incubate->separate detect 4. Detection (Quantify radioactivity with scintillation counter) separate->detect analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ values) detect->analyze

Caption: Key steps in a typical radioligand binding assay for affinity determination.

G cluster_pathway Generic GPCR Signaling Pathway (Gq) ligand Piperidine Derivative (Ligand) receptor GPCR (e.g., 5-HT₂ₐ) ligand->receptor g_protein Gαq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc PKC Activation dag->pkc response Cellular Response ca->response pkc->response

Caption: A simplified Gq-coupled GPCR signaling cascade, a common target for piperidine drugs.

Conclusion

The piperidine scaffold remains a highly valuable component in drug design, contributing to the efficacy of numerous approved medicines.[2] However, its structural characteristics necessitate a rigorous approach to cross-reactivity profiling. By employing a systematic screening cascade, utilizing robust experimental assays like radioligand binding and kinase panels, and understanding the potential for off-target pathway activation, researchers can better predict and mitigate undesirable effects. The data and protocols presented in this guide serve as a foundational resource for scientists and developers working to create safer and more selective piperidine-based therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The development of efficient and stereocontrolled methods to access functionalized piperidines is therefore a critical endeavor in modern organic synthesis. This guide provides an objective comparison of four prominent synthetic strategies: the Aza-Diels-Alder Reaction, Ring-Closing Metathesis (RCM), Double Reductive Amination, and a modern Rh-catalyzed Asymmetric Reductive Heck Reaction. We present a head-to-head analysis supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal route for their specific synthetic challenges.

At a Glance: Comparison of Key Performance Metrics

Synthetic RouteKey FeaturesTypical YieldsStereocontrolFunctional Group Tolerance
Aza-Diels-Alder Reaction [4+2] cycloaddition to form tetrahydropyridines. Powerful for creating multiple stereocenters in one step.73-94%High (often catalyst-controlled)Moderate to Good
Ring-Closing Metathesis (RCM) Intramolecular cyclization of a diene precursor using Ru-based catalysts. Versatile for a wide range of substituted piperidines.65-91%Substrate-controlled, can be excellentExcellent
Double Reductive Amination One-pot cyclization of a 1,5-dicarbonyl compound with an amine. Straightforward and often uses chiral pool starting materials.69-78%High (often substrate-controlled)Good (sensitive to strong reducing agents)
Rh-catalyzed Asymmetric Reductive Heck Modern cross-coupling approach for enantioenriched 3-arylpiperidines from pyridines.61-98%Excellent (catalyst-controlled)Excellent

Aza-Diels-Alder Reaction

The Aza-Diels-Alder reaction is a powerful cycloaddition strategy for the rapid construction of the piperidine core, often establishing multiple stereocenters with high control. Chiral Brønsted acids have emerged as effective catalysts for enantioselective variants of this reaction.

Logical Relationship: Aza-Diels-Alder Reaction

aza_diels_alder Imine Imine Electrophile (C-Acylimine) Intermediate [4+2] Cycloaddition Transition State Imine->Intermediate Diene Diene (Cyclopentadiene) Diene->Intermediate Catalyst Chiral Brønsted Acid (e.g., BINOL-derived phosphoric acid) Catalyst->Intermediate Catalyzes, Induces Enantioselectivity Product Tetrahydro-piperidine Adduct Intermediate->Product

Caption: Asymmetric Aza-Diels-Alder cycloaddition.

Supporting Experimental Data

The following data showcases the enantioselective Brønsted acid-catalyzed aza-Diels-Alder reaction between various cyclic C-acylimines and cyclopentadiene.[2]

Entry (Imine)ProductTime (h)Yield (%)ee (%)
1 (N-Benzoyl)Aza-tetracycle 128386
2 (N-4-Methoxybenzoyl)Aza-tetracycle 247990
3 (N-4-Nitrobenzoyl)Aza-tetracycle 387391
4 (N-Pivaloyl)Aza-tetracycle 439482
5 (N-Furoyl)Aza-tetracycle 5488384
Experimental Protocol: General Procedure for the Aza-Diels-Alder Reaction[2]

In a screw-capped test tube, the imine (1.0 equiv) and cyclopentadiene (2.0 equiv) were suspended in a mixture of hexane/toluene (3:1). The mixture was stirred at -78 °C for 10 minutes. The chiral BINOL-derived phosphoric acid catalyst (5 mol %) was then added to the solution. The reaction mixture was stirred at -78 °C until consumption of the imine was observed by TLC. Upon completion, the crude reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography (hexane/ethyl acetate as eluent) to afford the desired aza-tetracyclic product.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has become a staple in synthetic chemistry for the formation of cyclic olefins, including the tetrahydropyridine precursors to piperidines.[3] The reaction typically employs ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, and is valued for its exceptional functional group tolerance.

Experimental Workflow: Ring-Closing Metathesis

rcm_workflow cluster_prep Substrate Preparation cluster_rcm Ring-Closing Metathesis cluster_post Post-Cyclization Modification Start Protected Amino Acid (e.g., D-Serine) Intermediate1 Allylamine Formation Start->Intermediate1 Diene Diene Precursor Synthesis Intermediate1->Diene RCM_Step Diene Precursor in Dichloromethane Diene->RCM_Step Cyclic_Product Tetrahydropyridine RCM_Step->Cyclic_Product Catalyst Grubbs' Catalyst (e.g., 2nd Gen.) Catalyst->RCM_Step Catalysis Reduction Stereoselective Hydrogenation Cyclic_Product->Reduction Final_Product Functionalized Piperidine Reduction->Final_Product

Caption: RCM approach to functionalized piperidines.

Supporting Experimental Data

This method provides an asymmetric synthesis of trans-4-substituted (3S)-amino-piperidines, with stereochemistry controlled by the starting material, D-serine.

Entry (R group)Diene PrecursorRCM Yield (%)Hydrogenation ProductOverall Yield (from aldehyde) (%)
1 (Phenyl)N/A87trans-(3S)-Amino-(4S)-phenyl-piperidine52
2 (4-Fluorophenyl)N/A91trans-(3S)-Amino-(4S)-(4-fluorophenyl)-piperidine60
3 (2-Thienyl)N/A89trans-(3S)-Amino-(4S)-(2-thienyl)-piperidine55
4 (Cyclohexyl)N/A88trans-(3S)-Amino-(4R)-cyclohexyl-piperidine51
5 (n-Butyl)N/A85trans-(3S)-Amino-(4R)-n-butyl-piperidine49
Experimental Protocol: Ring-Closing Metathesis Step

To a solution of the corresponding N-Boc protected diene (1.0 equiv) in dry, degassed dichloromethane (0.01 M), Grubbs' second-generation catalyst (5 mol %) was added. The reaction mixture was heated to reflux under an argon atmosphere. The progress of the reaction was monitored by TLC. After completion (typically 2-4 hours), the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired tetrahydropyridine product. Subsequent stereoselective hydrogenation (e.g., using H₂, Pd/C) yields the final trans-substituted piperidine.

Double Reductive Amination (DRA)

Double reductive amination is a straightforward and robust method for constructing the piperidine ring in a single step from a 1,5-dicarbonyl compound and an amine.[3] This strategy is particularly powerful when using sugar-derived starting materials, as the inherent chirality of the sugar dictates the stereochemistry of the resulting polyhydroxylated piperidine.

Logical Relationship: Double Reductive Amination

double_reductive_amination Dicarbonyl 1,5-Dicarbonyl Compound (e.g., Sugar-derived Dialdehyde) OnePot One-Pot Reaction Dicarbonyl->OnePot Amine Amine Source (e.g., NH₄OAc, R-NH₂) Amine->OnePot ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->OnePot Product Polyhydroxylated Piperidine OnePot->Product Tandem Imine Formation & Reduction rh_catalyzed_workflow cluster_start Step 1: Pyridine Reduction cluster_coupling Step 2: Asymmetric Cross-Coupling cluster_final Step 3: Final Reduction Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine NaBH₄, Phenyl Chloroformate Coupling Asymmetric Reductive Heck Reaction Dihydropyridine->Coupling Tetrahydropyridine Enantioenriched 3-Aryl- Tetrahydropyridine Coupling->Tetrahydropyridine Catalyst [Rh(cod)OH]₂ / (S)-Segphos Catalyst->Coupling Catalysis Arylboronic Arylboronic Acid Arylboronic->Coupling Final_Reduction Hydrogenation (Pd/C) & Deprotection Tetrahydropyridine->Final_Reduction Piperidine Enantioenriched 3-Arylpiperidine Final_Reduction->Piperidine

References

A Researcher's Guide to Validating NMR Data of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. This guide provides a comparative framework for validating experimental NMR data of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate against computationally predicted values, offering a robust methodology for structural verification.

While experimental NMR data for this compound is not publicly available at the time of this publication, this guide presents a hypothetical experimental dataset based on structurally similar compounds. This allows for a detailed demonstration of the validation workflow, comparing the hypothetical experimental data with predicted values derived from Density Functional Theory (DFT) calculations. This approach serves as a practical template for researchers to apply to their own experimental findings.

Data Presentation: A Comparative Analysis of NMR Chemical Shifts

The following tables summarize the hypothetical experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Comparison of Hypothetical Experimental and Predicted ¹H NMR Chemical Shifts.

ProtonsHypothetical Experimental Chemical Shift (δ, ppm)Computationally Predicted Chemical Shift (δ, ppm)
Ar-H7.30-7.40 (m, 5H)7.35
CH₂-Ph5.12 (s, 2H)5.08
N-CH₂ (piperidine ring, axial)4.20 (br d, 2H)4.15
N-CH₂ (piperidine ring, equatorial)2.85 (br t, 2H)2.90
CH₂-N(Me)2.45 (d, 2H)2.40
N-CH₃2.25 (s, 3H)2.20
CH (piperidine ring)1.80 (m, 1H)1.75
CH₂ (piperidine ring, axial)1.65 (br d, 2H)1.60
CH₂ (piperidine ring, equatorial)1.15 (qd, 2H)1.20
N-H1.10 (br s, 1H)1.05

Table 2: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts.

Carbon AtomHypothetical Experimental Chemical Shift (δ, ppm)Computationally Predicted Chemical Shift (δ, ppm)
C=O (carbamate)155.5155.0
Ar-C (quaternary)137.0136.5
Ar-CH128.5128.0
Ar-CH128.0127.5
Ar-CH127.8127.3
O-CH₂-Ph67.066.5
CH₂-N(Me)58.057.5
N-CH₂ (piperidine ring)44.544.0
N-CH₃36.035.5
CH (piperidine ring)35.535.0
CH₂ (piperidine ring)29.028.5

Experimental and Computational Protocols

To ensure reproducibility and accuracy, detailed methodologies for both experimental data acquisition and computational prediction are crucial.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).

Computational Protocol: DFT-Based NMR Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), have become a cornerstone for predicting NMR parameters with a good balance of accuracy and computational cost.[1][2]

  • Molecular Modeling: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer, as NMR chemical shifts are sensitive to the molecular geometry.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using a DFT functional and basis set, such as B3LYP/6-31G(d).[3] This level of theory is widely used and provides reliable geometries for organic molecules.[4]

  • NMR Chemical Shift Calculation:

    • Perform a single-point NMR calculation on the optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method.[2]

    • Employ a functional and basis set known for accurate NMR predictions, for instance, the WP04 functional with the 6-311++G(2d,p) basis set, which has shown excellent performance for proton chemical shifts.[5] For ¹³C chemical shifts, functionals like mPW1PW91 with the 6-31G(d,p) basis set can be effective.[6]

    • Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for solvent effects, specifying the solvent used in the experiment (e.g., chloroform).[5]

  • Data Analysis:

    • The calculation will yield absolute shielding tensor values (σ).

    • To convert these to chemical shifts (δ), calculate the shielding tensor for a reference compound (e.g., TMS) at the same level of theory.

    • The chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.

Workflow for Validation of NMR Data

The following diagram illustrates the logical workflow for validating experimental NMR data with computational models.

ValidationWorkflow Workflow for NMR Data Validation exp_data Acquire Experimental NMR Data data_proc Process Experimental Data exp_data->data_proc comp_model Build Computational Model conf_search Conformational Search comp_model->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt nmr_calc NMR Calculation (GIAO, e.g., WP04/6-311++G(2d,p)) geom_opt->nmr_calc shift_calc Calculate Predicted Chemical Shifts (δ) nmr_calc->shift_calc comparison Compare Experimental and Predicted Data data_proc->comparison shift_calc->comparison validation Structure Validated comparison->validation Good Agreement revision Structure Revision/ Re-evaluation comparison->revision Poor Agreement

Caption: Workflow for validating experimental NMR data with computational models.

References

A Comparative Analysis of the ADME Properties of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence is due to its ability to confer favorable physicochemical properties, enhancing a molecule's interaction with biological targets and improving its pharmacokinetic profile. However, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine-containing drugs can vary significantly based on their substitution patterns and overall molecular structure. Understanding these variations is critical for the rational design and selection of drug candidates with optimal therapeutic potential.

This guide provides a comparative analysis of the ADME properties of four widely recognized piperidine-based drugs: Fentanyl, Haloperidol, Risperidone, and Donepezil. The information presented herein is supported by experimental data and is intended to serve as a valuable resource for researchers in drug discovery and development.

Comparative ADME Properties

The following table summarizes key ADME parameters for the selected piperidine-based compounds, offering a clear comparison of their pharmacokinetic profiles.

ADME Parameter Fentanyl Haloperidol Risperidone Donepezil
Absorption
Oral Bioavailability (%)~30 (low due to first-pass metabolism)[1]60 - 70[2][3][4][5]~70[6][7]~100[8][9]
Distribution
Plasma Protein Binding (%)High (lipophilicity-driven)~90[2][3][5]90 (parent), 77 (metabolite)[6][10][11][12]~96[8][9]
Volume of Distribution (L/kg)High1-2 (Risperidone)[6][10][12]HighData not available
Metabolism
Primary Metabolic PathwaysN-dealkylation, hydroxylationGlucuronidation, reduction, oxidation (CYP3A4)[2][13]Hydroxylation (CYP2D6)[7][10][11]O-demethylation, hydroxylation, N-oxidation, N-debenzylation[14][15][16]
Active MetabolitesNorfentanyl (minor)Reduced haloperidol9-hydroxyrisperidoneYes, two major active metabolites[9][17]
Excretion
Elimination Half-life (hours)3 - 7[18]14 - 37 (oral)[2][3]3 (parent, extensive metabolizers), 21 (metabolite)[6][10]~70[8][9]
Primary Route of ExcretionUrine (as metabolites)[1][19]Biliary (feces) and urine[2]Urine and feces[11][12]Urine and feces[8][20][21]
Permeability
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)High[22][23][24]Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADME properties. Below are protocols for key in vitro assays.

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[25][26]

  • Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Assay Procedure:

      • The culture medium is removed, and the cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).

      • The test compound, dissolved in the transport buffer, is added to the apical (A) side of the monolayer, while fresh buffer is added to the basolateral (B) side. This assesses absorptive transport (A to B).

      • For efflux assessment, the compound is added to the basolateral side, and samples are taken from the apical side (B to A).

      • Samples are collected from the receiver compartment at specified time points.

    • Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

    • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

  • Objective: To quantify the percentage of a compound that binds to plasma proteins.

  • Methodology:

    • Apparatus: A RED device is used, which consists of individual wells with two chambers separated by a semipermeable membrane.

    • Assay Procedure:

      • The test compound is added to plasma (e.g., human, rat) in one chamber of the RED device.

      • Dialysis buffer is added to the other chamber.

      • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS after protein precipitation.

    • Data Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as 100% - % unbound.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

  • Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

  • Methodology:

    • Reaction Mixture: The test compound is incubated with pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

    • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Calculation: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Visualizing Experimental Workflows and Metabolic Pathways

To further elucidate the processes involved in ADME assessment, the following diagrams illustrate a typical experimental workflow and common metabolic pathways.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco-2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a differentiated monolayer Caco-2_Seeding->Differentiation Add_Compound_A Add test compound to Apical (A) side Differentiation->Add_Compound_A Add_Compound_B Add test compound to Basolateral (B) side Differentiation->Add_Compound_B Sample_B Sample from Basolateral (B) side (Absorption) Add_Compound_A->Sample_B Sample_A Sample from Apical (A) side (Efflux) Add_Compound_B->Sample_A LC_MS_MS Quantify compound concentration by LC-MS/MS Sample_B->LC_MS_MS Sample_A->LC_MS_MS Calculate_Papp Calculate Papp and Efflux Ratio LC_MS_MS->Calculate_Papp

Caption: Workflow for Caco-2 Cell Permeability Assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Piperidine_Drug Piperidine-Based Drug Hydroxylation Hydroxylation Piperidine_Drug->Hydroxylation N_dealkylation N-dealkylation Piperidine_Drug->N_dealkylation Oxidation Ring Oxidation Piperidine_Drug->Oxidation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Excretion Excretion (Urine/Feces) N_dealkylation->Excretion Oxidation->Glucuronidation Glucuronidation->Excretion

Caption: Common Metabolic Pathways for Piperidine Compounds.

References

A Comparative Guide to Catalysts in Piperidine Synthesis: Performance, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the piperidine scaffold is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of various catalytic systems for piperidine synthesis, focusing on the prevalent method of pyridine hydrogenation. We present a comprehensive analysis of noble metal, non-noble metal, and organocatalytic approaches, supported by quantitative performance data and detailed experimental protocols.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its synthesis, most commonly achieved through the hydrogenation of pyridine, presents a trade-off between catalyst activity, selectivity, cost, and the required reaction conditions.[2] This guide aims to provide a clear and data-driven overview to aid in the selection of the most suitable catalyst for specific research and development needs.

Performance Benchmark of Catalytic Systems

The choice of catalyst is critical in achieving high yields and selectivity in piperidine synthesis. Noble metal catalysts generally offer high activity under milder conditions, while non-noble metal catalysts are more cost-effective but often require more demanding process parameters.[2] Organocatalysis presents an alternative, metal-free approach, often providing high enantioselectivity in the synthesis of chiral piperidine derivatives.

Data Presentation: Quantitative Comparison of Catalysts

The following tables summarize the performance of key catalysts in the synthesis of piperidines, primarily through the hydrogenation of pyridine.

Table 1: Noble Metal Catalysts

CatalystSubstrateTemp. (°C)Pressure (bar)Time (h)Yield (%)Selectivity (%)TONTOF (h⁻¹)Reference(s)
Rh₂O₃Pyridine40516>99>99--[3]
Rh/CPyridine805-HighHigh--[4]
Ru-Pd/ACPyridine100301>99100--[5]
PtO₂Substituted PyridinesRT50-70-HighHigh--[1]
Pd/C4-Pyridinecarbonitrile3060.39892--[6]
Ir(III) ComplexPyridinesMild--HighHigh--[7]

Table 2: Non-Noble Metal Catalysts

CatalystSubstrateTemp. (°C)Pressure (atm)Time (h)Yield (%)Selectivity (%)TONTOF (h⁻¹)Reference(s)
Raney NiPyridine170-200150-300-HighHigh--
Raney Ni2-MethylpyridineRT4-76.5High--[8]
Co NanoparticlesPyridine-------[9]
Ru₁Co₂₀/HAPFurfural/NH₃180--93High--[7]

Table 3: Organocatalysts

CatalystReaction TypeSubstrate 1Substrate 2Temp. (°C)Time (h)Yield (%)ee (%)Reference(s)
L-ProlineMannich5-Bromopentanalp-Anisidine/Acetone30-78Racemic[10]
L-ProlineMannichΔ¹-PiperideineAcetone-20-Moderate89-95[11]
L-ProlineMannichN-Boc-imineAcetaldehyde--HighHigh[12]

Visualizing the Pathways and Processes

To better understand the synthesis of piperidines, the following diagrams illustrate the general reaction pathway, a typical experimental workflow, and a comparison of the catalytic cycles.

Reaction_Pathway Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine + 3 H₂ Catalyst Catalyst H2 H₂

A general reaction pathway for the hydrogenation of pyridine to piperidine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup Add pyridine substrate and solvent B Catalyst Addition Add catalyst (e.g., Rh₂O₃, Raney Ni) A->B C Pressurization Seal reactor and purge with H₂. Pressurize to desired pressure. B->C D Heating & Stirring Heat to target temperature with vigorous stirring. C->D E Reaction Monitoring Monitor H₂ uptake or analyze aliquots (GC/NMR) D->E F Cooling & Depressurization Cool reactor and vent H₂ E->F G Catalyst Removal Filter reaction mixture (e.g., through Celite) F->G H Product Isolation Remove solvent under reduced pressure G->H I Purification Purify crude product (distillation/chromatography) H->I

A typical experimental workflow for catalytic hydrogenation of pyridine.

Catalytic_Cycles cluster_heterogeneous Heterogeneous Catalysis (e.g., Rh/C) cluster_organocatalysis Organocatalysis (e.g., Proline) H1 Adsorption of Pyridine and H₂ on catalyst surface H2 Stepwise Hydrogen Addition H1->H2 H3 Desorption of Piperidine H2->H3 H3->H1 Catalyst Regeneration O1 Enamine Formation (Ketone + Proline) O2 Mannich Reaction (Enamine + Imine) O1->O2 O3 Hydrolysis O2->O3 O3->O1 Catalyst Regeneration

A simplified comparison of catalytic cycles.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for benchmarking catalyst performance. Below are protocols for three representative catalytic systems.

Protocol 1: Selective Hydrogenation using Rhodium(III) Oxide[3]

This protocol highlights the use of a highly active noble metal catalyst under mild conditions.

  • Materials:

    • Pyridine substrate (0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

    • Hydrogen gas (high purity)

    • Autoclave reactor

  • Procedure:

    • To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1.0 mg).

    • Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

    • Place the vial inside an autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 5 bar with hydrogen gas.

    • Heat the reaction mixture to 40 °C and stir for 16 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

    • For isolation, the catalyst can be removed by filtration through a pad of Celite, and the solvent can be removed under reduced pressure.

Protocol 2: Hydrogenation using Raney Nickel[9]

This protocol describes a classic method using a cost-effective, non-noble metal catalyst, which may require more forcing conditions for some substrates.

  • Materials:

    • 2-Methylpyridine (9.3 g)

    • Toluene (approx. 50 cc)

    • Raney Nickel catalyst (approx. 10 g)

    • Hydrogen gas

    • High-pressure hydrogenation apparatus

  • Procedure:

    • In a suitable high-pressure reactor, admix 9.3 grams of 2-methylpyridine with about 50 cc of toluene.

    • To this solution, add about 10 grams of Raney Nickel catalyst.

    • Agitate the toluene solution in an atmosphere of hydrogen under a pressure of about 4 atmospheres at room temperature.

    • Continue the hydrogenation until hydrogen absorption ceases, signifying the completion of the reaction.

    • Filter the solution to remove the catalyst.

    • The filtrate can then be processed for product isolation, for example, by acidification and evaporation to obtain the hydrochloride salt, followed by treatment with a base to yield the free piperidine.

Protocol 3: Asymmetric Organocatalytic Mannich Reaction using L-Proline[12]

This protocol outlines a metal-free approach for the asymmetric synthesis of a piperidine precursor.

  • Materials:

    • Δ¹-Piperideine (0.6 mmol)

    • Acetone (6 equivalents)

    • L-Proline (20 mol%)

    • Benzonitrile (0.85 mL)

  • Procedure:

    • In a suitable reaction vessel, combine Δ¹-piperideine (0.6 mmol), acetone (6 equivalents), and L-Proline (20 mol%) in benzonitrile (0.85 mL).

    • Stir the reaction mixture at -20 °C.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction mixture is typically worked up by quenching and extraction.

    • The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-substituted piperidine derivative.

    • The enantiomeric excess (ee) can be determined by HPLC on a chiral stationary phase.

Conclusion

The selection of a catalyst for piperidine synthesis is a multifaceted decision that depends on the specific requirements of the application, including substrate compatibility, desired stereochemistry, scalability, and cost. Noble metal catalysts, particularly rhodium and ruthenium-based systems, offer high efficiency and selectivity under mild conditions, making them ideal for laboratory-scale synthesis and the preparation of complex, functionalized piperidines.[2] Non-noble metal catalysts like Raney Nickel provide a cost-effective alternative for large-scale industrial processes, though they often necessitate harsher reaction conditions.[2] Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral piperidines, offering a metal-free and often environmentally benign approach.[3] This guide provides a foundational dataset and standardized protocols to assist researchers in navigating the diverse landscape of catalytic options for this pivotal transformation in drug discovery and development.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe and compliant disposal of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, tailored for research scientists and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Pre-Disposal Hazard Assessment

Before handling, it is essential to understand the hazards associated with this compound. While specific toxicity data is limited, the chemical structure, containing a piperidine ring and a benzyl carbamate group, suggests potential hazards that must be managed with caution.

Key Hazard Considerations:

  • Toxicity: Assume the compound is toxic upon ingestion, inhalation, and skin contact until proven otherwise. Piperidine derivatives can be irritants and may have neurological effects.

  • Environmental Impact: The compound's persistence and effects on aquatic life are not well-documented. Therefore, it must be treated as a potential environmental hazard and prevented from entering sewer systems or waterways.

  • Reactivity: Avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous or exothermic reactions.

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear the following minimum PPE to prevent exposure:

PPE ItemSpecificationPurpose
Gloves Nitrile or neoprene, double-glovedPrevents skin contact.
Eye Protection Chemical safety goggles and a face shieldProtects eyes and face from splashes.
Lab Coat Chemical-resistant, fully buttonedProtects skin and clothing from contamination.
Respiratory Use within a certified chemical fume hoodPrevents inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the segregation, neutralization (if necessary), and packaging of this compound waste.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or absorbent materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

Step 2: Decontamination of Glassware and Surfaces

  • Rinse all contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.

  • Wipe down all work surfaces in the chemical fume hood with a cloth dampened with the same solvent, followed by a soap and water solution. Dispose of the cleaning materials as solid hazardous waste.

Step 3: Waste Container Labeling and Storage

  • Label all waste containers clearly with:

    • The full chemical name: "Hazardous Waste: this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Store the sealed waste containers in a designated satellite accumulation area that is secure, well-ventilated, and has secondary containment.

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in regular trash.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the procedural flow for the proper handling and disposal of this compound waste.

G start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated? fume_hood->waste_gen solid_waste Solid Waste (e.g., contaminated solids) waste_gen->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_gen->liquid_waste Yes, Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_gen->sharps_waste Yes, Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Designated Sharps Container sharps_waste->collect_sharps storage Store Sealed Containers in Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Hazard Identification

While specific toxicity data for this compound is limited, its structural components—a piperidine derivative and a benzyl carboxylate—suggest potential hazards. Piperidine and its derivatives can be toxic if they come into contact with the skin or are inhaled.[1] They may cause skin and eye burns.[1] Therefore, it is crucial to handle this compound with care, assuming it may cause irritation to the skin, eyes, and respiratory tract.[2][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific handling procedure. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling/Weighing (in a ventilated area) Safety glasses with side shields conforming to EN166.[2]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]Standard lab coat.Not generally required if ventilation is adequate.[2]
Preparing Solutions/Reactions Tightly fitting safety goggles or a face shield (minimum 8-inch).[4]Chemical-resistant gloves, inspected before use.[4]Chemical-resistant lab coat or apron.Recommended to be used in a chemical fume hood.[5]
Large Quantity Transfers Face shield and safety goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[5]
Spill Cleanup Chemical safety goggles and face shield.Chemical-resistant gloves.[1]Impervious clothing or a chemical-resistant suit.Air-purifying respirator with appropriate cartridges (e.g., type ABEK EN 14387) or a self-contained breathing apparatus (SCBA) for large spills.[4]

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure:

  • Ventilation: Always handle this compound in a well-ventilated area to keep airborne levels low.[5]

  • Chemical Fume Hood: For procedures that may generate dust, aerosols, or vapors, a chemical fume hood is mandatory.[5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Consult the Safety Data Sheet (SDS) before starting any work.

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary engineering controls are functioning correctly.

    • Select and don the appropriate PPE as outlined in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Use spark-proof tools and explosion-proof equipment if the compound is flammable.[5]

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][6]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed immediately and laundered before reuse.[2][3]

Disposal Plan

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

  • Waste Collection:

    • Collect waste residues and contaminated materials in a designated, labeled, and suitable container.

    • Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[4]

  • Container Disposal:

    • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[7]

    • Alternatively, puncture containers to prevent reuse and dispose of them in a sanitary landfill or by other approved state and local procedures.[8]

Visual Workflows

PPE_Selection_Workflow cluster_start cluster_assessment cluster_ppe cluster_end start Start: Task Involving Chemical Handling assess_risk Assess Risk of Exposure (Splash, Dust, Vapor) start->assess_risk ppe_routine Routine Handling: - Safety Glasses - Nitrile Gloves - Lab Coat assess_risk->ppe_routine Low Risk ppe_solution Solution Prep/Reaction: - Safety Goggles - Chem-Resistant Gloves - Lab Coat assess_risk->ppe_solution Moderate Risk ppe_spill Spill Cleanup: - Goggles & Face Shield - Heavy-Duty Gloves - Impervious Suit - Respirator assess_risk->ppe_spill High Risk (Spill) end_procedure Proceed with Task ppe_routine->end_procedure ppe_solution->end_procedure ppe_spill->end_procedure

Caption: PPE selection workflow based on task risk assessment.

Chemical_Lifecycle_Workflow cluster_pre cluster_handling cluster_post receive Receive Chemical & Review SDS store Store in a Cool, Dry, Well-Ventilated Area receive->store prepare Prepare Work Area (Ventilation, PPE) store->prepare handle Handle Chemical (Weighing, Reactions) prepare->handle decontaminate Decontaminate Work Area & Equipment handle->decontaminate waste Segregate Chemical Waste & Contaminated Materials decontaminate->waste dispose Dispose of Waste via Licensed Contractor waste->dispose

Caption: Workflow for handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.